molecular formula C37H72NO11P B10856742 PEG2000-DMPE

PEG2000-DMPE

カタログ番号: B10856742
分子量: 737.9 g/mol
InChIキー: SQPXBATXPJRFFE-UUWRZZSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PEG2000-DMPE is a useful research compound. Its molecular formula is C37H72NO11P and its molecular weight is 737.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C37H72NO11P

分子量

737.9 g/mol

IUPAC名

[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C37H72NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43)/t34-/m1/s1

InChIキー

SQPXBATXPJRFFE-UUWRZZSWSA-N

異性体SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC

正規SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], a PEGylated phospholipid crucial in the development of advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental properties, experimental applications, and underlying principles of this versatile molecule.

Core Concepts and Properties

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], commonly abbreviated as DMPE-PEG2000, is a biocompatible amphiphilic polymer. It consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons. This unique structure allows for its incorporation into lipid-based nanoparticles, such as liposomes, where it plays a pivotal role in enhancing their stability and pharmacokinetic profile.

The primary function of the PEG2000 chain is to form a hydrated, protective layer on the surface of nanoparticles. This "stealth" characteristic sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). The result is a significantly prolonged circulation time in the bloodstream, which is essential for enabling nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

Physicochemical Properties

The physicochemical properties of DMPE-PEG2000 are critical to its function in drug delivery systems. These properties can vary slightly between manufacturers due to the polydispersity of the PEG component.

PropertyValue
Molecular Formula C₃₅H₆₈NO₁₀P(C₂H₄O)n (where n is ~45)
Average Molecular Weight ~2700 g/mol (can range from approximately 2600 to 2800 g/mol )
CAS Number 261764-82-3
Appearance White to off-white solid
Solubility

The "Stealth" Advantage: A Technical Guide to the Mechanism of Action of PEG2000-DMPE in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene (B3416737) glycol (PEG) derivatives into liposomal drug delivery systems has revolutionized the field of nanomedicine. Among these, PEG2000-DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) stands out as a critical component for enhancing the therapeutic efficacy of encapsulated agents. This in-depth technical guide elucidates the core mechanism of action of this compound in liposomes, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the physicochemical impact of PEGylation, its profound effects on in vivo pharmacokinetics, and the underlying molecular interactions that govern its "stealth" properties.

The Pivotal Role of this compound in Liposome (B1194612) Formulation

This compound is an amphiphilic polymer-lipid conjugate. The DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, embedding itself within the liposomal bilayer, while the hydrophilic PEG2000 chain extends into the aqueous environment. This unique structure is central to the enhanced performance of PEGylated liposomes.

Steric Hindrance: The Foundation of the "Stealth" Effect

Upon introduction into the bloodstream, conventional liposomes are rapidly recognized by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen, leading to their swift clearance from circulation. This recognition is mediated by the adsorption of plasma proteins, known as opsonins, onto the liposome surface.

The primary mechanism by which this compound prolongs circulation time is through steric hindrance . The long, flexible, and hydrophilic PEG2000 chains form a dense, water-retaining layer on the liposome surface. This "steric shield" physically prevents the binding of opsonins and other plasma proteins, thereby reducing recognition and uptake by the MPS. This ability to evade the immune system has earned these modified liposomes the moniker "stealth liposomes."

The DMPE Anchor: Ensuring Stability and Integrity

The 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) component of the conjugate plays a crucial role in firmly anchoring the PEG chains to the liposome surface. The saturated myristoyl (C14) acyl chains of DMPE integrate stably within the lipid bilayer, ensuring that the protective PEG shield remains associated with the liposome during circulation. This stable anchoring is critical for maintaining the stealth characteristics and overall integrity of the liposomal formulation in vivo.

Quantitative Impact of this compound on Liposome Properties

The inclusion of this compound in liposome formulations leads to measurable changes in their physicochemical properties and biological performance.

Table 1: Comparative Physicochemical Properties of Conventional vs. PEGylated Liposomes
PropertyConventional LiposomesPEGylated Liposomes (with this compound)Reference(s)
Size (Z-average diameter, nm) 112.7 ± 1.5106.5 ± 1.3[1]
Polydispersity Index (PDI) 0.056 ± 0.0080.041 ± 0.006[1]
Zeta Potential (mV) -4.9 ± 1.3-10.0 (approx.)[1][2]
Table 2: Comparative In Vivo Performance of Conventional vs. PEGylated Liposomes
ParameterConventional LiposomesPEGylated Liposomes (with PEG2000-DSPE*)Reference(s)
Plasma AUC (Area Under the Curve) Significantly lowerApproximately 2-fold higher[3]
Circulation Half-life ShortSignificantly prolonged[4][5]
Drug Release Rate Generally fasterSlower, more sustained release[6][7]

Note: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is another common lipid anchor for PEG, and its effects on circulation are comparable to DMPE for the purpose of this general comparison.

Experimental Protocols for Characterization

Accurate and reproducible characterization of PEGylated liposomes is essential for their development and quality control. Below are detailed methodologies for key experiments.

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing liposomes in a laboratory setting.[8][9][10][11]

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and this compound, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[12][13][14][15]

Procedure:

  • Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration to avoid multiple scattering effects.

  • Instrumentation: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer).

  • Size Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. The key outputs are the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Load the diluted sample into a folded capillary cell.

    • The instrument applies an electric field and measures the electrophoretic mobility of the liposomes.

    • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

In Vitro Drug Release Assay via Dialysis Method

This method is used to assess the rate at which an encapsulated drug is released from the liposomes over time.[16][17][18][19][20]

Procedure:

  • Dialysis Setup: Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a molecular weight cut-off (MWCO) that is permeable to the free drug but not the liposomes.

  • Release Medium: Immerse the dialysis bag in a larger volume of a suitable release medium (e.g., PBS at a specific pH) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizing the Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex biological interactions and experimental processes involved with PEGylated liposomes.

stealth_liposome_mechanism cluster_bloodstream Bloodstream cluster_mps Mononuclear Phagocyte System (MPS) Conventional Liposome Conventional Liposome Opsonins Opsonins Conventional Liposome->Opsonins Opsonization PEGylated Liposome PEGylated Liposome Macrophage Macrophage PEGylated Liposome->Macrophage Evades Phagocytosis Prolonged Circulation Prolonged Circulation PEGylated Liposome->Prolonged Circulation Opsonins->Macrophage Phagocytosis Rapid Clearance Rapid Clearance Macrophage->Rapid Clearance

Caption: Mechanism of PEGylated "stealth" liposomes evading the MPS.

complement_activation_pathway PEGylated Liposome PEGylated Liposome Anionic Surface Anionic Surface PEGylated Liposome->Anionic Surface C1q C1q Anionic Surface->C1q binds C3 C3 Anionic Surface->C3 direct binding Classical Pathway Classical Pathway C1q->Classical Pathway Alternative Pathway Alternative Pathway C3->Alternative Pathway C3 Convertase C3 Convertase Classical Pathway->C3 Convertase Alternative Pathway->C3 Convertase C3b (Opsonin) C3b (Opsonin) C3 Convertase->C3b (Opsonin) Anaphylatoxins (C3a, C5a) Anaphylatoxins (C3a, C5a) C3 Convertase->Anaphylatoxins (C3a, C5a) Phagocytosis Phagocytosis C3b (Opsonin)->Phagocytosis

Caption: Complement activation pathways initiated by PEGylated liposomes.[21][22][23][24]

experimental_workflow_dls Liposome Suspension Liposome Suspension Dilution in Buffer Dilution in Buffer Liposome Suspension->Dilution in Buffer Transfer to Cuvette/Cell Transfer to Cuvette/Cell Dilution in Buffer->Transfer to Cuvette/Cell DLS Instrument DLS Instrument Transfer to Cuvette/Cell->DLS Instrument Size Measurement Size Measurement DLS Instrument->Size Measurement Zeta Potential Measurement Zeta Potential Measurement DLS Instrument->Zeta Potential Measurement Data Analysis Data Analysis Size Measurement->Data Analysis Zeta Potential Measurement->Data Analysis Z-average, PDI Z-average, PDI Data Analysis->Z-average, PDI Zeta Potential (mV) Zeta Potential (mV) Data Analysis->Zeta Potential (mV)

Caption: Experimental workflow for liposome characterization by DLS.

Conclusion

The incorporation of this compound into liposomes is a cornerstone of modern drug delivery, enabling the creation of "stealth" nanocarriers with significantly enhanced in vivo performance. The mechanism of action is primarily driven by the steric hindrance provided by the PEG2000 chains, which is made possible by the stable anchoring of the DMPE lipid within the bilayer. This leads to reduced opsonization, evasion of the mononuclear phagocyte system, and consequently, prolonged systemic circulation times. The ability to quantitatively characterize these formulations using standardized experimental protocols is paramount for the development of safe and effective nanomedicines. This guide provides the foundational knowledge and practical methodologies for professionals engaged in the research and development of advanced liposomal drug delivery systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Self-Assembly Properties of PEG2000-DMPE in Aqueous Solutions

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a phospholipid-polymer conjugate, or PEGylated lipid, that has garnered significant attention in the fields of drug delivery, nanotechnology, and biomedical research. Its structure is amphiphilic, possessing a hydrophobic dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Da.[1][2] This dual nature drives the spontaneous self-assembly of this compound molecules into organized supramolecular structures when in an aqueous environment.

These self-assembled nanostructures, typically micelles or liposomes, form a core-shell architecture. The hydrophobic lipid tails aggregate to form a core, creating a favorable microenvironment for encapsulating poorly water-soluble therapeutic agents.[3] The hydrophilic PEG chains form a protective outer corona, which acts as a steric barrier. This "stealth" characteristic reduces recognition by the mononuclear phagocyte system, prolonging systemic circulation time and enhancing the potential for targeted drug delivery through effects like the Enhanced Permeability and Retention (EPR) effect in tumor tissues.[3][4] Understanding the fundamental properties of this self-assembly process is critical for the rational design and optimization of effective nanomedicine formulations.

Molecular Architecture and Mechanism of Self-Assembly

The self-assembly of this compound is an entropically driven process, primarily governed by the hydrophobic effect.[5] In an aqueous solution, the hydrophobic DMPE tails disrupt the hydrogen-bonding network of water molecules, which is thermodynamically unfavorable. To minimize this disruption and increase the overall entropy of the system, the lipid tails sequester themselves away from the water, forming the core of a nanostructure. The hydrophilic PEG chains remain exposed to the aqueous phase, ensuring colloidal stability.

This assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, this compound exists predominantly as individual unimers. Above the CMC, the molecules spontaneously aggregate into thermodynamically stable structures like micelles.[5]

cluster_0 This compound Monomer Hydrophilic Head PEG2000 (Hydrophilic) Hydrophobic Tail DMPE (Hydrophobic) Hydrophilic Head->Hydrophobic Tail Covalent Linkage cluster_0 Below CMC cluster_1 Above CMC: Micelle Formation cluster_2 Hydrophilic Corona (PEG) core Hydrophobic Core (DMPE) m3->core  [Concentration] > CMC   p1 PEG p1->core p2 PEG p2->core p3 PEG p3->core p4 PEG p4->core p5 PEG p5->core p6 PEG p6->core p7 PEG p7->core p8 PEG p8->core cluster_workflow Characterization Workflow start Formulated Micelle Solution dls Dynamic Light Scattering (DLS) & Zeta Potential start->dls tem Transmission Electron Microscopy (TEM) start->tem fs Fluorescence Spectroscopy start->fs size Hydrodynamic Size (Rh) Polydispersity (PDI) dls->size charge Surface Charge (Zeta Potential) dls->charge morphology Morphology & Size Verification tem->morphology cmc Critical Micelle Concentration (CMC) fs->cmc

References

Critical Micelle Concentration of PEG2000-DMPE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE). Due to the limited availability of direct CMC data for DMPE-PEG2000 in peer-reviewed literature, this guide leverages data from its close structural analog, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). DSPE-PEG2000 differs from DMPE-PEG2000 only by the length of its acyl chains (C18 vs. C14), and its CMC behavior is considered a reliable proxy for the purposes of formulation development.

Quantitative Data Summary

The critical micelle concentration is a fundamental parameter that defines the concentration at which individual lipid-PEG molecules self-assemble into stable micellar structures. This process is crucial for the encapsulation of hydrophobic therapeutic agents. The CMC is not a fixed value and is influenced by environmental factors such as the solvent and its ionic strength.

CompoundSolventMethodTemperature (°C)CMC (µM)Reference
DSPE-PEG2000Pure WaterFluorescence Probe (DPH)2510 - 20[1]
DSPE-PEG2000HEPES Buffered SalineFluorescence Probe (DPH)250.5 - 1.0[1]

Experimental Protocols

The most common method for determining the CMC of PEGylated lipids is fluorescence spectroscopy, utilizing a hydrophobic fluorescent probe that exhibits a change in its quantum yield and/or emission spectrum upon partitioning into the hydrophobic core of the micelles.

Protocol: CMC Determination using a Fluorescence Probe (e.g., Pyrene)

This protocol outlines the determination of the CMC of this compound using pyrene (B120774) as a fluorescent probe. The ratio of the intensity of the third to the first vibronic peaks (I3/I1) of the pyrene emission spectrum is sensitive to the polarity of the microenvironment. An increase in this ratio indicates the partitioning of pyrene into the hydrophobic micellar core.

Materials:

  • This compound

  • Pyrene (fluorescent probe)

  • Ethanol (B145695) (for stock solution of pyrene)

  • Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4) or purified water

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired aqueous medium (e.g., PBS or water) at a concentration well above the expected CMC.

    • Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC. This is typically done by serial dilution of the stock solution.

    • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.3 µM) to avoid self-quenching. Ensure the final concentration of ethanol is minimal (e.g., <1%) to not affect micellization.

    • Prepare a blank sample containing only the aqueous medium and the same concentration of pyrene.

    • Allow the samples to equilibrate for a sufficient time (e.g., several hours) at a constant temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 334 nm.

    • Record the emission spectrum for each sample from 350 nm to 450 nm.

    • Identify the intensities of the first (I1, around 372 nm) and third (I3, around 383 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (I3/I1) for each this compound concentration.

    • Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

    • The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation. This can be calculated by finding the intersection of the two linear portions of the graph (pre-micellar and post-micellar regions).

Visualizations

Micelle Formation Pathway

The following diagram illustrates the self-assembly process of this compound molecules into a micelle in an aqueous environment.

G cluster_0 Aqueous Environment (Concentration < CMC) cluster_1 Concentration ≥ CMC cluster_2 Stable Micelle Structure Unimers Unimer1 This compound Unimer PEG_head1 PEG2000 (Hydrophilic) Unimer1->PEG_head1 Head Lipid_tail1 DMPE (Hydrophobic) Unimer1->Lipid_tail1 Tail Micelle Micelle Formation Unimer1->Micelle Self-Assembly Micelle_Structure This compound Micelle Micelle->Micelle_Structure Stabilization Hydrophobic_Core Hydrophobic Core (DMPE tails) Micelle_Structure->Hydrophobic_Core Core Hydrophilic_Shell Hydrophilic Shell (PEG2000 heads) Micelle_Structure->Hydrophilic_Shell Shell

Caption: Self-assembly of this compound into a micelle.

Experimental Workflow for CMC Determination

The following diagram outlines the key steps in the experimental workflow for determining the Critical Micelle Concentration using fluorescence spectroscopy.

G Start Start Prep_Stocks Prepare Stock Solutions (this compound & Pyrene) Start->Prep_Stocks Serial_Dilution Create Serial Dilutions of this compound Prep_Stocks->Serial_Dilution Add_Probe Add Pyrene Probe to Each Dilution Serial_Dilution->Add_Probe Equilibrate Equilibrate Samples Add_Probe->Equilibrate Measure_Fluorescence Measure Fluorescence Emission (Excitation at 334 nm) Equilibrate->Measure_Fluorescence Data_Analysis Calculate I3/I1 Ratio Measure_Fluorescence->Data_Analysis Plot_Data Plot I3/I1 vs. log[Concentration] Data_Analysis->Plot_Data Determine_CMC Determine CMC from Inflection Point Plot_Data->Determine_CMC End End Determine_CMC->End

Caption: Workflow for CMC determination by fluorescence.

References

The Role of PEGylation with PEG2000-DMPE in Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) in modern drug delivery systems. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, is a cornerstone of advanced drug delivery, and this compound is a key lipid conjugate in this field. This guide will delve into the core principles of PEGylation, detail experimental protocols for the formulation and characterization of PEGylated nanoparticles, and present quantitative data to illustrate the impact of this technology.

The "Stealth" Effect: Mechanism of Action of this compound

The primary function of incorporating this compound into drug delivery systems, such as liposomes and nanoparticles, is to create a "stealth" effect, which significantly enhances their therapeutic efficacy. This is achieved through a mechanism of steric hindrance.[1] The long, flexible, and hydrophilic PEG chains of this compound form a dense, water-retaining layer on the surface of the nanoparticle.[1] This protective shield physically blocks the interaction of the nanoparticle with opsonins, which are proteins in the bloodstream that mark foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[1]

By evading opsonization and subsequent phagocytosis, PEGylated nanoparticles remain in circulation for extended periods.[1][2] This prolonged circulation time is crucial for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in the leaky vasculature and poorly drained interstitial space of tumors.[1] The PEG layer also prevents the aggregation of nanoparticles, further enhancing their stability in biological fluids.[1]

Stealth_Effect_of_PEG2000_DMPE cluster_0 Conventional Nanoparticle in Bloodstream cluster_1 PEGylated Nanoparticle in Bloodstream Conventional_NP Conventional Nanoparticle Opsonin {Opsonin} Conventional_NP->Opsonin Opsonization Macrophage {Macrophage (MPS)} Opsonin->Macrophage Phagocytosis PEGylated_NP This compound Nanoparticle Stealth Layer Opsonin2 {Opsonin} PEGylated_NP->Opsonin2 Steric Hindrance (Reduced Opsonization) Macrophage2 {Macrophage (MPS)} PEGylated_NP->Macrophage2 Evades Phagocytosis Long_Circulation Prolonged Circulation PEGylated_NP->Long_Circulation

Mechanism of the "stealth" effect of this compound.

Quantitative Impact of this compound on Nanoparticle Properties

The inclusion of this compound in nanoparticle formulations leads to measurable changes in their physicochemical properties and pharmacokinetic profiles. The following tables summarize quantitative data from various studies, comparing PEGylated and non-PEGylated systems.

Table 1: Physicochemical Properties
ParameterNon-PEGylated LiposomesPEGylated Liposomes (with PEG2000-Lipid)Reference(s)
Particle Size (nm) 110.5 - 14079 - 140[3][4][5][6]
Polydispersity Index (PDI) < 0.2< 0.2[4][6]
Zeta Potential (mV) -1.4 to -5-10 to -38[3][5][7]
Encapsulation Efficiency (%) 56.5 - 78.466.9 - >90[4][6][8]

Note: The specific values can vary depending on the lipid composition, drug encapsulated, and preparation method.

Table 2: Pharmacokinetic Parameters
ParameterNon-PEGylated LiposomesPEGylated Liposomes (with PEG2000-Lipid)Reference(s)
Circulation Half-life (t½) 13 min21 min to > 24 h[9][10]
Plasma Clearance HighLow[1]
Volume of Distribution HighLow[1]
Blood Concentration at 24h (% injected dose) < 1%~5% - 28%[10]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-containing nanoparticles.

Formulation of PEGylated Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[11][12][13]

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)[6]

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved at this stage.[11]

  • Film Formation: The organic solvent is removed using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[11][12]

  • Drying: The lipid film is further dried under a high vacuum for several hours to overnight to remove any residual organic solvent.[11]

  • Hydration: The lipid film is hydrated with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids.[11][13] If encapsulating a hydrophilic drug, it should be dissolved in the aqueous buffer. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: The resulting liposome (B1194612) suspension is then subjected to size reduction to form small unilamellar vesicles (SUVs) of a desired size. This is typically achieved by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) or by sonication.[12][13]

Characterization of PEGylated Nanoparticles

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their hydrodynamic diameter and size distribution (PDI).

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects. The sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust.

  • Instrument Setup: Set the parameters on the DLS instrument, including the viscosity and refractive index of the dispersant and the temperature.

  • Measurement: Place the cuvette containing the sample into the instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed by the instrument's software to provide the average particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.[4][6]

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles and is a key indicator of their stability in suspension.

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[14]

  • Instrument Setup: Use a dedicated folded capillary cell. Enter the correct dispersant parameters (viscosity, refractive index, and dielectric constant) into the software.[15]

  • Measurement: Carefully inject the sample into the cell, avoiding the formation of air bubbles.[14] The instrument applies an electric field and measures the electrophoretic mobility of the particles, from which the zeta potential is calculated using the Henry equation.

  • Data Analysis: Report the average zeta potential in millivolts (mV). It is crucial to also report the pH and ionic strength of the medium in which the measurement was performed.[14]

TEM provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and lamellarity.

Protocol (Negative Staining):

  • Sample Preparation: Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for a few minutes.

  • Staining: Remove the excess sample with filter paper and apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for a short period.[16]

  • Drying: Remove the excess staining solution and allow the grid to air dry completely.

  • Imaging: Image the prepared grid using a TEM at an appropriate accelerating voltage.[16] For more detailed structural information, cryogenic TEM (cryo-TEM) is the preferred method as it visualizes the liposomes in a vitrified, hydrated state.[17]

These parameters quantify the amount of drug successfully incorporated into the nanoparticles.

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded nanoparticles using techniques such as dialysis, ultrafiltration, or size exclusion chromatography.

  • Quantification:

    • Measure the concentration of the free drug in the filtrate or dialysate (C_free).

    • Disrupt the nanoparticles using a suitable solvent (e.g., methanol) or detergent to release the encapsulated drug and measure the total drug concentration (C_total).

  • Calculation:

    • Encapsulation Efficiency (%) = ((C_total - C_free) / C_total) * 100

    • Drug Loading (%) = (Mass of encapsulated drug / Total mass of nanoparticles) * 100

In Vitro Drug Release

This assay evaluates the rate at which the encapsulated drug is released from the nanoparticles over time.

Protocol (Dialysis Method):

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring. The volume of the release medium should be large enough to ensure sink conditions.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PEGylated nanoparticles in an animal model.

Protocol (Rodent Model):

  • Administration: Administer the PEGylated nanoparticle formulation intravenously to a cohort of animals (e.g., mice or rats) at a specific dose.

  • Blood Sampling: At predetermined time points, collect blood samples from the animals.

  • Drug Quantification: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration of the drug versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizing Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the development and function of this compound-containing drug delivery systems.

Formulation_and_Characterization_Workflow cluster_0 Formulation cluster_1 Characterization cluster_2 In Vivo Evaluation A 1. Lipid Dissolution (Phospholipid, Cholesterol, this compound, Drug) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Size Reduction (Extrusion/Sonication) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Morphology (TEM) D->G H Encapsulation Efficiency D->H I In Vitro Drug Release D->I J Pharmacokinetics I->J K Biodistribution L Therapeutic Efficacy

Workflow for PEGylated liposome formulation and characterization.

Drug_Release_Mechanisms cluster_0 Drug Release from PEGylated Liposome cluster_1 Triggered Release Mechanisms Liposome PEGylated Liposome Bilayer Encapsulated Drug Hydrophobic Drug in Bilayer Released_Drug_Core Released Drug Liposome:core->Released_Drug_Core Diffusion from Aqueous Core Released_Drug_Bilayer Released Drug Liposome->Released_Drug_Bilayer Partitioning from Lipid Bilayer Triggered_Liposome Stimuli-Responsive PEGylated Liposome Destabilization Membrane Destabilization & Drug Release Triggered_Liposome->Destabilization Pore Formation/ Phase Transition Stimuli External/Internal Stimuli (e.g., pH, Temperature) Stimuli->Triggered_Liposome

Mechanisms of drug release from PEGylated liposomes.

Conclusion

PEGylation with this compound is a powerful and versatile strategy in drug delivery that significantly improves the stability, biocompatibility, and pharmacokinetic profile of nanocarriers. By forming a protective hydrophilic layer, this compound enables nanoparticles to evade the host's immune system, leading to prolonged circulation times and enhanced accumulation in target tissues. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design, formulate, and characterize effective PEGylated drug delivery systems for a wide range of therapeutic applications.

References

Biocompatibility and Toxicity Profile of PEG2000-DMPE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) is a phospholipid-polyethylene glycol conjugate widely utilized in drug delivery systems, particularly in the formulation of liposomes and other nanoparticles. The PEGylation of liposomes with this compound confers a "stealth" characteristic, enabling them to evade the mononuclear phagocyte system, thereby prolonging circulation time and enhancing accumulation at target sites. This guide provides a comprehensive overview of the biocompatibility and toxicity profile of this compound, drawing from in vitro and in vivo studies.

Biocompatibility Profile

The biocompatibility of this compound is a cornerstone of its utility in drug delivery. Generally, the PEG moiety is considered biocompatible and non-toxic. However, the overall biocompatibility of this compound is influenced by its physicochemical properties and its interaction with biological systems.

Hemocompatibility

Toxicity Profile

The toxicity of this compound has been evaluated through both in vitro and in vivo studies. It is important to distinguish between the toxicity of the free this compound molecule and its effects when incorporated into a nanoparticle formulation.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in assessing the potential of a substance to cause cell death. Studies on various PEG derivatives have shown that their cytotoxicity can be molecular weight-dependent. Research indicates that PEG 2000 is considered to be almost non-cytotoxic in vitro.[1][2] However, specific IC50 values for this compound across different cell lines are not consistently reported in publicly available literature.

In Vivo Toxicity

Quantitative In Vivo Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
PEG 200MouseIntraperitoneal7.5 mL/kg[3]
Immunogenicity and Immunotoxicity

A significant consideration for PEGylated compounds is their potential to elicit an immune response. While PEG itself is generally considered to have low immunogenicity, the development of anti-PEG antibodies has been observed. This can lead to accelerated blood clearance of subsequently administered PEGylated nanoparticles and, in some cases, hypersensitivity reactions.

The immunotoxicity of PEGylated compounds can be mediated through the activation of the complement system. Furthermore, studies have shown that PEGylated lipoplexes containing plasmid DNA can activate Toll-like receptor 9 (TLR9) signaling, which in turn enhances the production of anti-PEG IgM.[6] This suggests a potential for PEGylated lipids to interact with and modulate innate immune pathways. Recent research also indicates that certain polyethylene (B3416737) glycols can induce the production of various cytokines, including IFN-a2, IFN-γ, TNF-α, MCP-1, IL-8, IL-17A, and IL-23, from human immune cells in vitro.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • This compound solution at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Hemolysis Assay

This assay determines the extent of red blood cell lysis caused by a test substance.

Materials:

  • Fresh whole blood (e.g., from a healthy donor)

  • Phosphate-buffered saline (PBS)

  • This compound solution at various concentrations

  • Triton X-100 (or other suitable lytic agent) as a positive control

  • PBS as a negative control

  • Centrifuge tubes

  • 96-well plates

  • Microplate reader

Procedure:

  • Collect whole blood and centrifuge to pellet the red blood cells (RBCs).

  • Wash the RBC pellet with PBS several times and then resuspend in PBS to a desired concentration (e.g., 2% v/v).

  • In a 96-well plate, add the RBC suspension to wells containing different concentrations of this compound, the positive control, and the negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways

The interaction of this compound with the immune system can involve specific signaling pathways.

PEG_Immune_Signaling cluster_TLR Toll-like Receptor 9 (TLR9) Signaling PEG_Lipoplex PEGylated Lipoplex (containing pDNA) TLR9 TLR9 PEG_Lipoplex->TLR9 activates MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IgM Anti-PEG IgM Production Cytokines->IgM caption TLR9 Signaling Pathway Activation

References

Navigating the Amphiphilic Interface: A Technical Guide to the Hydrophilic-Lipophilic Balance of PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core physicochemical characteristics of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE), with a specific focus on its Hydrophilic-Lipophilic Balance (HLB). Understanding the HLB of this critical excipient is paramount for the rational design and optimization of lipid-based drug delivery systems, including liposomes and lipid nanoparticles (LNPs).

Core Physicochemical Properties of this compound

This compound is a PEGylated phospholipid, a class of molecules essential for enhancing the stability and circulation time of nanomedicines.[1] Its amphiphilic nature, comprised of a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor, allows it to spontaneously self-assemble in aqueous environments.[2][3] This property is fundamental to its function in drug delivery, where it helps to form stable micelles or liposomes that can encapsulate therapeutic agents.[3][4]

The unique structure of this compound, with its bulky hydrophilic headgroup, plays a crucial role in providing a steric barrier on the surface of nanoparticles. This "stealth" characteristic reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation half-life.[5] The concentration of this compound in a formulation significantly influences the physical properties, such as particle size and stability, of the resulting nanoparticles.[6][7][8]

PropertyValueSource
Molecular Formula C37H72NO11P (for the lipid portion, PEG is variable)[9]
Average Molecular Weight ~2676.25 g/mol [9]
Appearance White to off-white solid[9]
Solubility Soluble in organic solvents like DMSO, chloroform, and methanol. Can be dissolved in hot water.[9][10]
Critical Micelle Concentration (CMC) In the micromolar range, influenced by factors like solvent and temperature.[11][12]

The Hydrophilic-Lipophilic Balance (HLB) of this compound

Theoretical Calculation of HLB

For non-ionic surfactants where the hydrophilic portion is solely composed of polyethylene glycol, Griffin's method is widely used.[13][17] The formula is as follows:

HLB = E / 5

Where:

Given that the molecular weight of the PEG portion is approximately 2000 g/mol and the total molecular weight of this compound is around 2676.25 g/mol [9], the weight percentage of the PEG can be calculated:

E = (Molecular Weight of PEG / Total Molecular Weight of this compound) * 100 E = (2000 / 2676.25) * 100 ≈ 74.7%

Therefore, the calculated HLB value is:

HLB ≈ 74.7 / 5 ≈ 14.9

This high HLB value indicates that this compound is a strongly hydrophilic molecule, which aligns with its function as a stabilizer for oil-in-water emulsions and its ability to form a hydrophilic corona on the surface of lipid nanoparticles.[15]

Experimental Determination of HLB

An experimental approach provides a more accurate HLB value for a complex excipient within a specific formulation. A common method involves preparing a series of emulsions of a chosen oil phase with blends of two surfactants with known HLB values—one high and one low.[16] The stability of these emulsions is then observed. The HLB of the surfactant blend that results in the most stable emulsion is considered to be the required HLB of the oil and, by extension, the effective HLB of the excipient being tested if it were the sole emulsifier.

Experimental Protocol: Emulsion Stability Method
  • Selection of Surfactants: Choose two non-ionic surfactants with known HLB values that bracket the expected HLB of this compound (e.g., Span 80 with an HLB of 4.3 and Tween 80 with an HLB of 15.0).[13]

  • Preparation of Surfactant Blends: Create a series of surfactant blends with varying ratios of the high and low HLB surfactants to achieve a range of HLB values (e.g., from 10 to 16).

  • Emulsion Formulation: For each surfactant blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio.

  • Homogenization: Subject each emulsion to identical homogenization conditions (e.g., high-shear mixing or sonication) to ensure uniform droplet size distribution.

  • Stability Assessment: Evaluate the stability of the emulsions over time by monitoring for phase separation, creaming, or coalescence. This can be done visually or through instrumental analysis such as light scattering to measure droplet size and polydispersity index.[16]

  • HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB for the oil phase under those conditions.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the structure of a lipid nanoparticle incorporating this compound and the workflow for the experimental determination of HLB.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Cross-Section cluster_Bilayer Lipid Bilayer Core Aqueous Core (e.g., mRNA, siRNA) p1 Phospholipid Phospholipid p2 p1->p2 p3 p2->p3 p2->Phospholipid Hydrophobic Tail p4 p3->p4 Cholesterol Cholesterol p3->Cholesterol Intercalated p4->p1 PEG_DMPE This compound p4->PEG_DMPE Lipid Anchor PEG_Chain Hydrophilic PEG Chain PEG_DMPE->PEG_Chain Forms Stealth Layer

Caption: Structure of a Lipid Nanoparticle with this compound.

HLB_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result start Select High & Low HLB Surfactants and Oil Phase blend Create Surfactant Blends with Varying HLB Values start->blend emulsion Prepare O/W Emulsions for Each Surfactant Blend blend->emulsion homogenize Homogenize Emulsions emulsion->homogenize stability Assess Emulsion Stability (Visual, Light Scattering) homogenize->stability determine Identify Surfactant Blend with Highest Stability stability->determine result HLB of Blend = Required HLB of Oil determine->result

Caption: Experimental Workflow for HLB Determination.

References

The Steric Stabilization Effect of PEG2000-DMPE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steric stabilization effect conferred by 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE). This understanding is critical for the rational design and development of long-circulating nanocarriers, such as liposomes and lipid nanoparticles, for effective drug delivery.

Core Concept: The Mechanism of Steric Stabilization

The incorporation of this compound into the lipid bilayer of nanoparticles is a widely adopted strategy to enhance their systemic circulation time and improve therapeutic outcomes. The fundamental principle behind this is steric stabilization .

The hydrophilic and flexible polyethylene (B3416737) glycol (PEG) chains extend from the nanoparticle surface into the aqueous environment, forming a hydrated layer. This layer creates a physical barrier that sterically hinders the adsorption of plasma proteins, particularly opsonins, onto the nanoparticle surface. Opsonization is a critical step that marks nanoparticles for recognition and rapid clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. By preventing opsonization, this compound effectively bestows "stealth" properties upon the nanoparticles, prolonging their circulation in the bloodstream. This extended circulation increases the probability of the nanoparticles reaching their target site, such as a tumor, through passive targeting via the enhanced permeability and retention (EPR) effect.

The DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine) portion of the molecule serves as a lipid anchor, ensuring the stable insertion and retention of the PEG chain within the lipid bilayer of the nanoparticle. The length of the acyl chains of the lipid anchor plays a significant role in the stability of the PEG-lipid in the bilayer, with longer chains like those in DSPE (distearoylphosphatidylethanolamine) providing greater stability compared to the C14 chains of DMPE.[1]

Below is a diagram illustrating the mechanism of steric stabilization:

Steric_Stabilization cluster_0 Conventional Nanoparticle cluster_1 This compound Stabilized Nanoparticle cluster_2 Biological Fate NP_uncoated Nanoparticle Opsonin1 Opsonin NP_uncoated->Opsonin1 Opsonin2 Opsonin NP_uncoated->Opsonin2 Macrophage Macrophage (MPS/RES) NP_uncoated->Macrophage Rapid Clearance Opsonin1->Macrophage Recognition label_opsonization Opsonization NP_coated Nanoparticle peg_layer PEG2000 Layer (Steric Hindrance) Target_Site Target Site (e.g., Tumor) NP_coated->Target_Site Prolonged Circulation & Enhanced Accumulation

Mechanism of this compound steric stabilization.

Quantitative Data Presentation

The inclusion of this compound in nanoparticle formulations leads to measurable changes in their physicochemical properties and biological performance. The following tables summarize quantitative data from comparative studies of nanoparticles with and without PEGylation.

Table 1: Physicochemical Properties of PEGylated vs. Non-PEGylated Liposomes

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
Conventional Liposomes
(Doxorubicin-loaded)140 ± 5< 0.2-5.0 ± 1.0> 90[2]
(Shikonin-loaded, DOPC/DSPG)180.5 ± 4.20.231 ± 0.015-45.3 ± 2.178.4 ± 3.5[3]
PEGylated Liposomes (with PEG2000-DSPE/DMPE)
(Doxorubicin-loaded)140 ± 6< 0.2-3.0 ± 0.8> 90[2]
(Shikonin-loaded, DOPC/DSPG)112.1 ± 3.50.189 ± 0.011-35.8 ± 1.889.4 ± 2.9[3]

Note: While some studies use DSPE-PEG2000, the general trends in physicochemical properties are comparable for DMPE-PEG2000.

Table 2: In Vivo Pharmacokinetics of PEGylated vs. Non-PEGylated Liposomal Doxorubicin (B1662922)

FormulationPlasma Area Under the Curve (AUC) (µg·h/mL)Tumor AUC (µg·h/g)Tumor Accumulation Efficiency (AUCTumor/AUCPlasma)Reference(s)
Liposomal Doxorubicin (without PEG)~400~3500.87[4]
Liposomal Doxorubicin (with 6 mol% PEG-DSPE)~800~2400.31[4]

Experimental Protocols

Detailed methodologies are crucial for the successful preparation and characterization of this compound-containing nanoparticles.

Preparation of PEGylated Liposomes by Thin-Film Hydration and Extrusion

This is a common and straightforward method for producing liposomes.[5][6]

Materials:

  • Lipids (e.g., DSPC, Cholesterol, this compound)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) and the lipophilic drug in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by vortexing or gentle agitation above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation efficiency.

  • Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This process reduces the size and lamellarity of the liposomes, resulting in a more homogenous population of unilamellar vesicles.

  • Remove any unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

Characterization of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (PDI), while Laser Doppler Velocimetry is used for determining the zeta potential, which is an indicator of surface charge and stability.

Instrumentation:

  • Zetasizer or similar DLS instrument

Procedure:

  • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS measurement.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust.

  • Place the sample in a cuvette and insert it into the instrument.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement, typically acquiring data from multiple runs for statistical accuracy.

  • For zeta potential measurement, a specific folded capillary cell is used, and an electric field is applied to measure the electrophoretic mobility of the particles.

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.

Procedure (using centrifugation):

  • Take a known volume of the liposome formulation and centrifuge it at high speed to pellet the liposomes.

  • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Disrupt the liposome pellet using a suitable solvent (e.g., methanol (B129727) or a detergent solution) to release the encapsulated drug.

  • Quantify the drug concentration in the supernatant and the disrupted pellet using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Mandatory Visualizations

Signaling Pathways and Biological Interactions

The steric hindrance provided by the this compound layer not only prevents opsonization but also influences the interaction of nanoparticles with target cells. For instance, in the context of targeted drug delivery where a ligand is attached to the nanoparticle surface, the PEG layer can sometimes shield the ligand, potentially hindering its interaction with the cell surface receptor and subsequent receptor-mediated endocytosis.

The following diagram illustrates the potential impact of this compound steric hindrance on receptor-mediated endocytosis:

Receptor_Mediated_Endocytosis cluster_0 Targeted Nanoparticle without Steric Hindrance cluster_1 Targeted Nanoparticle with this compound cluster_2 Cellular Interaction NP_no_PEG Nanoparticle Ligand1 NP_no_PEG->Ligand1 Receptor1 Ligand1->Receptor1 Binding NP_with_PEG Nanoparticle Ligand2 NP_with_PEG->Ligand2 PEG_shield PEG Layer Receptor2 Ligand2->Receptor2 Blocked Cell_Membrane Cell Membrane Endocytosis_yes Successful Receptor Binding & Endocytosis Receptor1->Endocytosis_yes Triggers Endocytosis_no Steric Hindrance Prevents Binding Receptor2->Endocytosis_no Leads to

Impact of this compound on receptor-mediated endocytosis.
Experimental Workflow

The following diagram outlines a typical experimental workflow for the preparation and characterization of PEGylated liposomes.

Experimental_Workflow cluster_preparation Liposome Preparation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation prep1 Lipid Dissolution (with drug and this compound) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Extrusion prep3->prep4 prep5 Purification prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Encapsulation Efficiency (HPLC/UV-Vis) prep5->char3 invitro1 Stability Assay (e.g., in serum) char1->invitro1 invitro3 Cellular Uptake Study char1->invitro3 invitro2 Drug Release Study char3->invitro2

Workflow for PEGylated liposome preparation and analysis.

References

PEG2000-DMPE for Nanoparticle Functionalization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE), a critical component in the development of advanced nanoparticle-based drug delivery systems. This document details its chemical properties, synthesis, and quality control, as well as its application in the functionalization of various nanoparticles. Furthermore, it elucidates the underlying mechanisms of PEGylation and provides detailed experimental protocols for nanoparticle preparation and characterization.

Core Concepts: Understanding this compound

This compound is an amphiphilic polymer-lipid conjugate that plays a pivotal role in the formulation of nanoparticles, such as liposomes and lipid nanoparticles (LNPs), for therapeutic applications.[1][2] Its unique structure, consisting of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons, imparts several desirable properties to nanoparticles.[1] The DMPE portion integrates into the lipid bilayer of the nanoparticle, while the flexible, hydrophilic PEG chains form a protective layer on the nanoparticle surface.[1]

This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[3][] By evading the immune system, this compound significantly prolongs the circulation half-life of nanoparticles, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Full Chemical Name 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000][2]
Synonyms 14:0 PEG2000 PE[5]
CAS Number 474922-82-2[1]
Average Molecular Weight (PEG) ~2000 Da[6]
Appearance White to off-white solid or viscous liquid (depending on molecular weight)[7]
Solubility Soluble in aqueous solutions and most organic solvents[7]

Synthesis and Quality Control of this compound

The synthesis of this compound typically involves the covalent conjugation of a reactive derivative of methoxy (B1213986) PEG2000 (mPEG2000) to the primary amine of DMPE. A common method utilizes an N-Hydroxysuccinimide (NHS) ester-activated mPEG2000, which reacts with the amine group of DMPE under mild conditions to form a stable amide bond.

General Synthesis Protocol via NHS Ester Chemistry

This protocol outlines the general steps for synthesizing this compound.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)

  • mPEG2000-NHS ester

  • Anhydrous, amine-free solvent (e.g., chloroform, dichloromethane)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Lyophilizer

Procedure:

  • Dissolve DMPE and a slight molar excess of mPEG2000-NHS in the anhydrous solvent in a clean, dry reaction vessel.

  • Add TEA to the reaction mixture to act as a base catalyst.

  • Allow the reaction to proceed at room temperature with continuous stirring for a specified period (typically several hours to overnight).

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product to remove unreacted starting materials and byproducts. This is often achieved through dialysis against deionized water, followed by lyophilization to obtain the final product as a dry powder.[]

DOT Script for Synthesis Workflow:

Synthesis_Workflow Reactants DMPE + mPEG2000-NHS in Chloroform + TEA Reaction Stirring at Room Temperature Reactants->Reaction Initiate Reaction Purification Solvent Removal & Dialysis Reaction->Purification Reaction Completion FinalProduct Lyophilization to yield PURE this compound Purification->FinalProduct Purified Product

Caption: General workflow for the synthesis of this compound.

Quality Control Parameters

Ensuring the purity and quality of this compound is crucial for the reproducibility and performance of nanoparticle formulations. A combination of analytical techniques should be employed.

Table 2: Quality Control Specifications for this compound

ParameterMethodTypical SpecificationReference(s)
Identity and Molecular Weight Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyConforms to the expected mass spectrum and NMR chemical shifts.[8]
Purity High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector - CAD, Evaporative Light Scattering Detector - ELSD)≥ 95%[8]
Polydispersity Index (PDI) of PEG Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC)≤ 1.1[]
Residual Solvents Gas Chromatography (GC)Within acceptable limits as per regulatory guidelines.
Endotoxin Levels Limulus Amebocyte Lysate (LAL) Test< 0.5 EU/mg (for in vivo applications)

Nanoparticle Functionalization with this compound

This compound is incorporated into various types of nanoparticles, most notably liposomes and lipid nanoparticles (LNPs), during their formulation process. The amount of this compound used is a critical parameter that influences the nanoparticle's stability, circulation time, and cellular uptake.

Preparation of PEGylated Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Extruder with polycarbonate membranes of a defined pore size

Procedure:

  • Dissolve the lipids (e.g., DPPC, cholesterol, and this compound in a desired molar ratio) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

DOT Script for Liposome Preparation Workflow:

Liposome_Preparation Lipids Lipids (DPPC, Cholesterol, this compound) in Organic Solvent Film Thin Lipid Film Formation (Rotary Evaporation) Lipids->Film Hydration Hydration with Aqueous Buffer Film->Hydration Extrusion Extrusion through Polycarbonate Membrane Hydration->Extrusion Liposomes PEGylated Unilamellar Liposomes Extrusion->Liposomes

Caption: Workflow for preparing PEGylated liposomes via thin-film hydration.

Preparation of PEGylated Lipid Nanoparticles (LNPs) by Nanoprecipitation

Nanoprecipitation is a rapid and scalable method for producing LNPs.

Materials:

  • Ionizable lipid

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis or tangential flow filtration (TFF) system

Procedure:

  • Dissolve the lipid mixture (ionizable lipid, helper lipid, cholesterol, and this compound) in ethanol.

  • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in the aqueous buffer.

  • Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution using a microfluidic mixing device or by rapid injection. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

  • Purify the LNP suspension to remove ethanol and unencapsulated nucleic acids using dialysis or TFF against a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of PEGylated Nanoparticles

Thorough characterization of the functionalized nanoparticles is essential to ensure their quality and predict their in vivo performance.

Table 3: Key Characterization Parameters for PEGylated Nanoparticles

ParameterMethodPurpose
Size and Size Distribution (PDI) Dynamic Light Scattering (DLS)Determines the average hydrodynamic diameter and the homogeneity of the nanoparticle population.
Surface Charge (Zeta Potential) Electrophoretic Light Scattering (ELS)Indicates the surface charge of the nanoparticles, which influences their stability and interaction with biological components.
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMVisualizes the shape and structure of the nanoparticles.
Encapsulation Efficiency (%EE) Spectrophotometry (e.g., UV-Vis, fluorescence) after separation of free drug/cargoQuantifies the amount of drug or nucleic acid successfully encapsulated within the nanoparticles.
In Vitro Release Profile Dialysis method, sample and separateEvaluates the rate and extent of drug/cargo release from the nanoparticles over time under physiological conditions.

Mechanisms of Action and Biological Interactions

The functionalization of nanoparticles with this compound profoundly influences their interaction with biological systems.

The "Stealth" Effect and Pharmacokinetics

The primary mechanism by which PEGylation enhances circulation time is through the "stealth" effect. The hydrophilic and flexible PEG chains create a steric barrier on the nanoparticle surface, which reduces the binding of opsonins (plasma proteins that mark foreign particles for phagocytosis).[3] This evasion of the mononuclear phagocyte system leads to a significantly longer circulation half-life. The length and density of the PEG chains are critical parameters; a PEG molecular weight of 2000 Da is often found to provide a good balance between stealth properties and potential immunogenicity.[9]

DOT Script for the "Stealth" Effect Signaling Pathway:

Stealth_Effect cluster_0 PEGylated Nanoparticle cluster_1 Non-PEGylated Nanoparticle PEG_NP Nanoparticle with This compound surface Opsonins Opsonins (Plasma Proteins) PEG_NP->Opsonins Reduced Binding (Steric Hindrance) Circulation Prolonged Circulation PEG_NP->Circulation NonPEG_NP Bare Nanoparticle NonPEG_NP->Opsonins Binding Macrophage Macrophage (MPS) Opsonins->Macrophage Recognition Clearance Rapid Clearance Macrophage->Clearance

Caption: The "stealth" effect of PEGylation reduces opsonization and subsequent clearance.

Cellular Uptake and the Protein Corona

While PEGylation reduces non-specific uptake by phagocytic cells, the interaction of PEGylated nanoparticles with target cells is a complex process. The PEG layer can sometimes hinder cellular uptake by non-phagocytic cells.[7] Upon entering the bloodstream, nanoparticles are immediately coated with a layer of proteins, known as the "protein corona," which can influence their biological identity and fate.[10] The composition of this protein corona is altered by the presence of PEG, which can affect receptor-mediated uptake by target cells.[11] In some cases, specific proteins that adsorb to the PEGylated surface can facilitate targeting to certain cell types.

Conclusion

This compound is a versatile and indispensable tool in the field of nanomedicine. Its ability to confer "stealth" properties to nanoparticles, thereby prolonging their circulation time and enhancing their accumulation at target sites, has been instrumental in the development of effective drug delivery systems. A thorough understanding of its chemical properties, synthesis, and quality control, as well as the mechanisms by which it influences the biological behavior of nanoparticles, is essential for the rational design and successful clinical translation of next-generation nanotherapeutics. This guide provides a foundational framework for researchers and developers working to harness the full potential of this compound in their nanoparticle formulations.

References

An In-depth Technical Guide to the Solubility Characteristics of PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility properties of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE), a critical excipient in drug delivery systems. Understanding its behavior in various solvents is fundamental for the successful formulation of lipid-based nanoparticles, liposomes, and other advanced therapeutic carriers.

Introduction to this compound

This compound is an amphiphilic polymer, consisting of a hydrophobic lipid anchor, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE), and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons. This unique structure drives its self-assembly in aqueous environments to form micelles and allows for its incorporation into lipid bilayers to create "stealth" liposomes that can evade the immune system and exhibit prolonged circulation times.[1][2] The solubility and dispersibility of this compound are therefore critical parameters influencing nanoparticle stability, drug loading, and overall formulation efficacy.

Core Concepts: Solubility vs. Dispersibility

It is crucial to distinguish between true solubility and dispersibility when discussing this compound:

  • Solubility in Organic Solvents: In suitable organic solvents, this compound dissolves to form a true molecular solution. This is vital for initial formulation steps, such as co-dissolving the lipid with active pharmaceutical ingredients (APIs).

  • Dispersibility in Aqueous Media: In aqueous solutions like buffers, this compound does not typically form a true solution. Instead, its amphiphilic nature causes it to self-assemble into supramolecular structures such as micelles or to integrate into lipid bilayers.[3] While this results in a macroscopically clear or translucent dispersion, the individual molecules are not truly dissolved. Technical data sheets often report this compound as "insoluble" in aqueous buffers like PBS for this reason.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and closely related PEGylated lipids. Variations may occur due to differences in experimental conditions and the specific derivative of the lipid.

Compound NameSolventSolubility / ConcentrationNotes
DMPE-mPEG(2000) Dimethylformamide (DMF)2 mg/mL[4]
DMPE-mPEG(2000) Ethanol2 mg/mLDissolution may require heating to 50°C.[4][5][6]
DMPE-mPEG(2000) Dimethyl Sulfoxide (DMSO)Insoluble[4]
DMPE-mPEG(2000) PBS (pH 7.2)InsolubleForms dispersions/micelles, does not molecularly dissolve.[4]
DMPE-mPEG, MW:2000 ChloroformSoluble (quantitative limit not specified)[7]
DMPE PEG Maleimide, MW 2000 Chloroform>10 mg/mLDerivative of this compound.[8]
DMPE PEG Maleimide, MW 2000 Hot Water>10 mg/mLDerivative of this compound.[8]
This compound DMSO / PEG300 / Tween-80 / Saline≥ 2.5 mg/mLFor a 10% / 40% / 5% / 45% mixture.[9]
DSPE-PEG(2000) (for comparison)Dimethyl Sulfoxide (DMSO)50 mg/mLRequires sonication.[10]
DSPE-PEG(2000)-amine (for comparison)Ethanol~20 mg/mL[11]
DSPE-PEG(2000)-amine (for comparison)Dimethylformamide (DMF)~11 mg/mL[11]

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible results. Below are standard protocols for determining the solubility and dispersibility of this compound.

This protocol outlines the equilibrium solubility method, a standard for determining the saturation solubility of a compound in a given solvent.

Materials:

  • This compound (solid powder)

  • Analytical grade organic solvents (e.g., Chloroform, Ethanol, Methanol, Dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of high speeds (e.g., >10,000 x g)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (24-48 hours) to ensure equilibrium is reached. For some solvents like ethanol, gentle heating (e.g., up to 50°C) may be necessary to facilitate dissolution.[5][6]

  • Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. To ensure complete separation of undissolved material, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent overestimation of solubility.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC.

  • Calculation: The determined concentration represents the saturation solubility of this compound in the tested solvent at the specified temperature.

This method is standard for preparing liposomes or micelles and is the most relevant for assessing the behavior of this compound in aqueous buffers.[12][13]

Materials:

  • This compound (solid powder)

  • Organic solvent (e.g., Chloroform or a 2:1 Chloroform:Methanol mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)

  • Round-bottom flask

  • Rotary evaporator with a water bath

  • Water bath sonicator or extruder

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Dissolution: Accurately weigh and dissolve this compound in the chosen organic solvent within a round-bottom flask. Swirl gently to ensure complete dissolution.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The water bath should be set to a temperature that facilitates evaporation without degrading the lipid (e.g., 40-50°C). Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.[13]

  • Hydration: Add the desired volume of pre-warmed aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid to facilitate hydration.

  • Dispersion and Self-Assembly: Gently agitate the flask by hand or using the rotary evaporator (with the vacuum off) for 30-60 minutes. The lipid film will gradually disperse from the flask wall, and the solution will self-assemble into micelles or liposomes, often transitioning from a milky appearance to a clear or translucent dispersion.[12]

  • Sizing (Optional): To achieve a uniform particle size distribution, the dispersion can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization: Analyze the resulting dispersion using a DLS instrument to determine the mean particle diameter, polydispersity index (PDI), and zeta potential. These parameters characterize the resulting nanoparticle population rather than molecular solubility.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_title Workflow for Determining Solubility in Organic Solvents A Add excess this compound to known volume of solvent B Equilibrate (24-48h) with agitation (shaking, +/- heat) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw clear supernatant C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Saturation Solubility G->H

Caption: Workflow for determining the saturation solubility of this compound.

G cluster_title Workflow for Aqueous Dispersibility (Thin-Film Hydration) A Dissolve this compound in organic solvent (e.g., Chloroform) B Evaporate solvent via rotary evaporator A->B C Form thin lipid film B->C D Dry film under high vacuum C->D E Hydrate film with aqueous buffer D->E F Agitate to form dispersion E->F G Optional: Sonication or Extrusion for sizing F->G H Characterize particles (DLS) G->H

Caption: Workflow for assessing the aqueous dispersibility of this compound.

References

An In-depth Technical Guide to the Molecular Weight and Polydispersity of PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) is a phospholipid-polyethylene glycol conjugate that has garnered significant attention in the field of drug delivery and nanotechnology. Its amphiphilic nature, comprising a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, allows for its incorporation into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles. The PEG moiety forms a hydrophilic corona on the nanoparticle surface, which provides steric stabilization, reduces immunogenicity, and prolongs circulation time in the body.

The precise molecular weight and the distribution of molecular weights, known as polydispersity, are critical quality attributes of this compound that significantly influence the physicochemical properties and in vivo performance of the resulting drug delivery systems. This technical guide provides a comprehensive overview of the molecular weight and polydispersity of this compound, along with detailed experimental protocols for their characterization.

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below. It is important to note that due to the polymeric nature of the PEG component, the molecular weight is an average value, and the material exhibits a degree of polydispersity.

PropertyValueSource
Average Molecular Weight ( g/mol ) 2676.25Certificate of Analysis[1]
Typical Polydispersity Index (PDI) ~1.007Based on similar PEGylated lipids[2]
Purity (by HPLC) ≥99%Certificate of Analysis[1]

The Polydispersity Index (PDI) is a measure of the broadness of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, signifying a high degree of homogeneity in the PEG chain lengths. For applications in drug delivery, a low PDI is generally desirable to ensure batch-to-batch consistency and predictable in vivo behavior.

Experimental Protocols for Characterization

Accurate determination of the molecular weight and polydispersity of this compound is crucial for quality control and formulation development. The following are detailed protocols for the most commonly employed analytical techniques.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for the direct measurement of the molecular weight distribution of polymers.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent such as chloroform (B151607) or methanol (B129727) at a concentration of approximately 1 mg/mL.

    • Prepare a matrix solution. Common matrices for PEGylated lipids include α-cyano-4-hydroxycinnamic acid (CHCA) or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) dissolved in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

    • Prepare a cationizing agent solution, such as sodium trifluoroacetate (B77799) (NaTFA) in the same solvent as the matrix.

    • Mix the sample solution, matrix solution, and cationizing agent solution in a typical ratio of 1:10:1 (v/v/v).

  • Target Plate Spotting:

    • Spot 1 µL of the final mixture onto the MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature, resulting in the co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector or linear mode.

    • The instrument is calibrated using a standard of known molecular weight.

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG chain of a different length attached to the DMPE lipid.

  • Data Analysis:

    • The molecular weight is determined from the m/z values of the peaks.

    • The polydispersity index (PDI) is calculated from the weight average molecular weight (Mw) and the number average molecular weight (Mn) obtained from the peak distribution using the instrument's software.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a robust method for determining the absolute molecular weight and PDI of polymers in solution without the need for column calibration with standards of similar composition.

Methodology:

  • System Setup:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column suitable for the molecular weight range of this compound (e.g., TSKgel UP-SW2000).[1]

    • The HPLC is coupled to a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.

  • Mobile Phase:

    • A suitable mobile phase is prepared and thoroughly degassed. A common mobile phase for PEGylated lipids is phosphate-buffered saline (PBS) or other aqueous buffers. The addition of a small amount of organic solvent like acetonitrile may be necessary to prevent aggregation.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase at a known concentration (typically 0.5-2 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Acquisition:

    • Inject the sample into the SEC system.

    • The SEC column separates the molecules based on their hydrodynamic volume.

    • As the sample elutes from the column, the MALS detector measures the scattered light intensity at multiple angles, and the RI detector measures the concentration.

  • Data Analysis:

    • The data from the MALS and RI detectors are analyzed using specialized software (e.g., ASTRA software).

    • The software calculates the absolute weight-average molecular weight (Mw) and the polydispersity index (PDI) from the light scattering and concentration data for each eluting slice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), can be used to determine the number average molecular weight (Mn) of PEGylated lipids.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a certified internal standard with a known purity into a vial.

    • Dissolve the sample and internal standard in a deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)). The use of DMSO-d₆ can be advantageous as it often provides better resolution of the PEG and lipid signals.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample solution using a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay between scans to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Analysis:

    • Identify the characteristic proton signals of the PEG repeating units (-(CH₂CH₂O)-) and a specific proton signal from the DMPE lipid anchor (e.g., the methylene (B1212753) protons adjacent to the phosphate (B84403) group).

    • Integrate the area of the PEG repeating unit signal and the DMPE signal.

    • The number average molecular weight (Mn) can be calculated by comparing the integral of the PEG repeating units to the integral of the known number of protons in the DMPE anchor, taking into account the known molecular weight of the DMPE portion and the PEG monomer.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the molecular weight and polydispersity of this compound.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Data Analysis cluster_3 Final Report a This compound Sample b Dissolution in Appropriate Solvent a->b c MALDI-TOF MS Analysis b->c d SEC-MALS Analysis b->d e NMR Spectroscopy b->e f Molecular Weight Distribution c->f g Absolute Molecular Weight (Mw) d->g h Number Average Molecular Weight (Mn) e->h i Average Molecular Weight & Polydispersity Index (PDI) f->i g->i h->i

Caption: Workflow for the characterization of this compound.

Conclusion

The molecular weight and polydispersity of this compound are critical parameters that dictate its performance in drug delivery applications. A thorough characterization using a combination of advanced analytical techniques such as MALDI-TOF MS, SEC-MALS, and NMR spectroscopy is essential for ensuring the quality, consistency, and efficacy of this compound-containing nanoparticle formulations. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the development and quality control of lipid-based drug delivery systems. By adhering to these methodologies, professionals in the field can gain a comprehensive understanding of their materials, leading to the development of safer and more effective nanomedicines.

References

An In-depth Technical Guide to PEG2000-DMPE Interactions with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) and cell membranes. PEGylated lipids, such as this compound, are crucial components in drug delivery systems, particularly in liposomal formulations, where they play a pivotal role in enhancing stability, prolonging circulation times, and influencing cellular uptake. This document delves into the core biophysical and cellular consequences of incorporating this compound into lipid bilayers, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Biophysical Interactions of this compound with Lipid Bilayers

The insertion of this compound into a lipid membrane induces significant changes in its biophysical properties. These alterations are fundamental to the "stealth" characteristics of PEGylated liposomes and their interactions with cells.

Membrane Permeability

The presence of this compound in a liposomal membrane generally leads to a decrease in its permeability to encapsulated contents. This is attributed to the steric hindrance provided by the hydrated PEG chains at the bilayer surface, which can create a more ordered and less leaky membrane structure. However, the effect can be complex and dependent on the concentration of the PEG-lipid and the nature of the encapsulated molecule.

Table 1: Effect of PEG-Lipid Incorporation on Liposome (B1194612) Permeability

Liposome CompositionPEG-Lipid Concentration (mol%)Permeability MarkerObservation
DSPC/Cholup to 8CarboxyfluoresceinReduced permeability in buffer solution[1]
EPC/Cholup to 8CarboxyfluoresceinReduced permeability in buffer solution[1]
DSPC/PI/DPPE0 - 9D-glucoseComplex effect with maximum leakage at the mushroom-to-brush transition[2]
DOPE0.3Calcein (B42510)Serum-induced and target-induced destabilization leading to release[3]
DOPE0.5 - 1.0CalceinNo target-induced leakage[3]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; EPC: Egg phosphatidylcholine; PI: Phosphatidylinositol; DPPE: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.

Membrane Fluidity

The influence of PEGylated lipids on membrane fluidity is a critical factor in the stability and functionality of liposomes. Generally, the bulky PEG chains can alter the packing of lipid acyl chains, leading to changes in membrane fluidity. Studies have shown that with increasing PEG density, the membrane viscosity of PEG-grafted giant unilamellar vesicles (GUVs) increases gradually in the "mushroom" conformation and significantly in the "brush" conformation[4][5]. This increase in viscosity suggests a decrease in membrane fluidity.

Table 2: Quantitative Data on PEG-Lipid Effects on Membrane Fluidity

SystemPEG-Lipid and ConcentrationMethodKey Finding
Ternary GUVs (DPPC/DOPC/Cholesterol)PEG-CHOL (increasing density)Micropipette aspiration and monitoring of Lo domain motionMembrane viscosity increases with PEG density[4][5]
Supported Lipid MembraneFITC-PEG-DMPE, -DPPE, -DSPEFluorescence Recovery After Photobleaching (FRAP)PEG-lipids are uniformly anchored with high fluidity[6]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; PEG-CHOL: PEG-Cholesterol conjugate; Lo: Liquid-ordered phase.

Phase Transition Temperature

The gel-to-liquid crystalline phase transition temperature (Tm) of a lipid bilayer is a key indicator of its stability. The incorporation of PEGylated lipids can influence this transition. For instance, in DSPE-PEG(2000) micelles, a melting transition of the lipid core is observed at 12.8°C[7][8]. In DPPC/DSPE-PEG(2000) mixtures, increasing the fraction of DSPE-PEG leads to an increase in the chain-melting temperature[9].

Table 3: Influence of this compound on the Phase Transition Temperature (Tm) of Lipid Systems

Lipid SystemPEG-Lipid ConcentrationMethodEffect on Tm
DSPE-PEG(2000) micellesN/ADifferential Scanning Calorimetry (DSC)Melting transition of lipid core at 12.8°C[7][8]
DPPCIncreasing DSPE-PEG(2000)Differential Scanning Calorimetry (DSC)Abolition of pre-transition and increase in main transition temperature[9]

DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.

Cellular Interactions and Uptake Mechanisms

The PEG chains on the surface of liposomes create a hydrophilic layer that reduces opsonization by serum proteins, thereby prolonging circulation time. This "stealth" effect is a cornerstone of PEGylated liposome technology. However, the PEG layer also influences how these nanoparticles interact with and are internalized by cells.

The cellular uptake of PEGylated liposomes is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis[10]. The specific pathway utilized can depend on the cell type, the liposome's physicochemical properties (size, charge, and surface modifications), and the presence of targeting ligands. While PEGylation can sometimes hinder cellular uptake due to steric hindrance, it can also enhance accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Table 4: Cellular Uptake of PEGylated Liposomes

Cell LineLiposome FormulationKey Observation
GL261 glioblastoma cellspH-Lip–PEG2000Improved intracellular uptake compared to non-pH-responsive liposomes[11][12]
RAW 264.7 macrophage cellsDSPE–PEG2000–DBCOLower cell membrane incorporation efficiency compared to cholesterol-based anchor lipids[13]
Murine xenograft tumor model10 nm PEGylated GNPs/AS1411PEG significantly increased tumor cell uptake[14]

pH-Lip: pH-responsive liposomes; DBCO: Dibenzocyclooctyne; GNPs: Gold nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions of this compound with cell membranes.

Liposome Permeability Assay using Calcein Fluorescence Dequenching

This assay measures the leakage of a fluorescent dye, calcein, from liposomes upon membrane perturbation.

Materials:

  • Lipids (e.g., POPC, Cholesterol, this compound) in chloroform

  • Calcein

  • Sephadex G-50 column

  • HEPES buffer (pH 7.4)

  • Triton X-100 (10% v/v)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Mix the desired lipids in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with a calcein solution (e.g., 50 mM in HEPES buffer) by vortexing.

    • Subject the liposome suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the liposomes through polycarbonate filters of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Removal of Unencapsulated Calcein:

    • Pass the liposome suspension through a Sephadex G-50 column pre-equilibrated with HEPES buffer.

    • Collect the liposome-containing fractions, which will elute first.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in HEPES buffer in a cuvette to a final lipid concentration of approximately 50 µM.

    • Record the initial fluorescence intensity (F₀) using an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

    • Add the agent of interest (e.g., a cell-lysing agent or the substance being tested for membrane interaction).

    • Monitor the increase in fluorescence over time (Ft).

    • At the end of the experiment, add Triton X-100 to lyse all liposomes and record the maximum fluorescence (F_max).

  • Calculation of Percent Leakage:

    • Percentage Leakage = [(Ft - F₀) / (F_max - F₀)] * 100

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat changes that occur in a liposome sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm).

Materials:

  • Liposome suspension (typically 5-10 mg/mL)

  • Degassed buffer (the same as used for liposome preparation)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Accurately weigh the liposome suspension into a DSC sample pan.

    • Prepare a reference pan containing the same volume of degassed buffer.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Heat the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the phase transition.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the thermogram.

    • The temperature at the peak maximum is taken as the Tm.

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

Fluorescence Recovery After Photobleaching (FRAP) for Membrane Fluidity

FRAP is a microscopy-based technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane, providing an indication of membrane fluidity.

Materials:

  • Supported lipid bilayer (SLB) or Giant Unilamellar Vesicles (GUVs) containing a fluorescent lipid probe (e.g., NBD-PE) and this compound.

  • Confocal laser scanning microscope with a high-power laser for photobleaching.

  • Image analysis software.

Procedure:

  • Sample Preparation:

    • Prepare SLBs on a clean glass coverslip or GUVs by electroformation.

  • Image Acquisition:

    • Mount the sample on the microscope stage.

    • Acquire a pre-bleach image of the region of interest (ROI) using low laser power.

  • Photobleaching:

    • Irradiate a small, defined ROI with a high-intensity laser beam for a short period to bleach the fluorophores.

  • Post-Bleach Imaging:

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI using low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity within the bleached ROI over time.

    • Plot the normalized fluorescence intensity versus time.

    • Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf). A higher diffusion coefficient indicates greater membrane fluidity.

Visualizations of Key Processes

The following diagrams, generated using the Graphviz DOT language, illustrate important workflows and relationships related to this compound and membrane interactions.

Experimental_Workflow_Liposome_Permeability_Assay cluster_prep Liposome Preparation cluster_purification Purification cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration with Calcein prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 prep4 Extrusion prep3->prep4 purify1 Size Exclusion Chromatography prep4->purify1 meas1 Record Initial Fluorescence (F₀) purify1->meas1 meas2 Add Perturbing Agent meas1->meas2 meas3 Monitor Fluorescence (Ft) meas2->meas3 meas4 Lyse Liposomes (F_max) meas3->meas4 analysis1 Calculate % Leakage meas4->analysis1 caption Workflow for Liposome Permeability Assay.

Workflow for Liposome Permeability Assay.

Cellular_Uptake_Pathways cluster_endocytosis Endocytic Pathways liposome PEGylated Liposome clathrin Clathrin-Mediated Endocytosis liposome->clathrin caveolae Caveolae-Mediated Endocytosis liposome->caveolae macro Macropinocytosis liposome->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Late Endosome / Lysosome endosome->lysosome release Drug Release lysosome->release caption Generalized Cellular Uptake Pathways for PEGylated Liposomes.

Generalized Cellular Uptake Pathways for PEGylated Liposomes.

Conclusion

This compound is a critical component in modern drug delivery systems, profoundly influencing the biophysical properties of lipid membranes and their interactions with the cellular environment. A thorough understanding of these interactions, supported by robust experimental data, is essential for the rational design of effective and safe nanomedicines. This guide has provided a detailed overview of the current knowledge, quantitative data, and experimental methodologies to aid researchers and drug development professionals in this endeavor. The continued investigation into the nuanced effects of PEGylation will undoubtedly lead to the development of next-generation drug carriers with enhanced therapeutic efficacy.

References

Methodological & Application

Preparation of PEG2000-DMPE Liposomes via Thin-Film Hydration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of PEG2000-DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) liposomes using the thin-film hydration method. This technique, also known as the Bangham method, is a robust and widely used procedure for formulating liposomes for various applications, particularly in drug delivery.[1][2] The inclusion of this compound in the lipid bilayer creates a hydrophilic polymer coating that sterically hinders opsonization and uptake by the reticuloendothelial system, thereby prolonging circulation time in vivo.

Core Principles of Thin-Film Hydration

The thin-film hydration method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film on the interior of a round-bottom flask.[1][2][3] This film is then hydrated with an aqueous buffer, leading to the spontaneous self-assembly of the lipids into multilamellar vesicles (MLVs). Subsequent size reduction techniques, such as extrusion or sonication, are employed to produce unilamellar vesicles (ULVs) of a desired size.[4]

Experimental Protocols

This section details the step-by-step methodology for preparing this compound liposomes.

Materials and Equipment
  • Lipids:

    • Main phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC; 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC; Soya Phosphatidylcholine - SPC)

    • Cholesterol (CHOL)

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Organic Solvent: Chloroform (B151607) or a chloroform:methanol (B129727) mixture (e.g., 7:3 v/v).[5]

  • Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other aqueous solutions as required for the specific application.

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Vacuum pump

    • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm, 200 nm, 400 nm pore sizes)

    • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

    • Zeta potential analyzer

Step-by-Step Protocol
  • Lipid Mixture Preparation:

    • Accurately weigh the desired amounts of the selected lipids (e.g., DPPC, Cholesterol, and this compound) according to the desired molar or weight ratio.

    • Dissolve the lipids in a suitable volume of organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 45 °C).[5]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least one hour to ensure complete removal of residual organic solvent.[6]

  • Hydration:

    • Pre-heat the aqueous hydration buffer to a temperature above the lipid Tc.

    • Add the warm hydration buffer to the flask containing the lipid film.

    • Agitate the flask gently by hand or using the rotary evaporator (without vacuum) until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs). The resulting suspension will appear milky.

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., starting with a larger pore size like 400 nm and sequentially extruding through smaller pore sizes like 200 nm and finally 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Heat the extruder to a temperature above the lipid Tc.

    • Pass the liposome suspension through the membrane multiple times (e.g., 10-20 passes) to form unilamellar vesicles (ULVs) with a more uniform size distribution.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Determine the surface charge (zeta potential) of the liposomes.

    • If a drug is encapsulated, determine the encapsulation efficiency using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).

Data Presentation: Example Formulations and Characteristics

The following tables summarize quantitative data from various published studies on PEGylated liposomes prepared by thin-film hydration, showcasing the influence of lipid composition on the final characteristics of the liposomes.

Formulation CodeLipid Composition (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
A DPPC:Cholesterol:Oleic Acid (8:3:1)---
B DOPE:CHEMS:DSPE-PEG2000 (5.7:3.8:0.5)~150< 0.2Neutral
C Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8)---
D POPC:Cholesterol:POPG (4:3:3) with 2.5 wt% APTEDB-PEG2000-DSPE---

Table 1: Influence of Molar Ratio of Lipids on Liposome Characteristics. (Data compiled from multiple sources for illustrative purposes).

Formulation CodeLipid Composition (Weight Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
E DMPC:this compound:CH (50:5:45)---
F DSPE-PEG2000:Soluplus (10:1)36.50.900-28.5
G DSPE-PEG2000:Soluplus (5:1)80.80.644-29.2
H DSPE-PEG2000:Soluplus (1:1)116.60.112-13.7

Table 2: Influence of Weight Ratio of Lipids on Liposome Characteristics. (Data compiled from multiple sources for illustrative purposes).[7][8]

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Sizing and Characterization A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B Evaporation C 3. Hydrate Film with Aqueous Buffer B->C Addition of Buffer D 4. Form Multilamellar Vesicles (MLVs) C->D Self-Assembly E 5. Extrusion through Polycarbonate Membranes D->E Size Reduction F 6. Form Unilamellar Vesicles (ULVs) E->F Homogenization G 7. Characterize Size, PDI, and Zeta Potential F->G Analysis

Caption: Workflow for this compound liposome preparation by thin-film hydration.

Liposome Structure

G cluster_0 PEGylated Liposome cluster_1 Lipid Bilayer Aqueous Core Aqueous Core A1 A2 A1->A2 B1 A3 A2->A3 A4 A3->A4 A5 A4->A5 A6 A5->A6 A7 A6->A7 A8 A7->A8 A8->A1 B2 B1->B2 B3 B2->B3 B4 B3->B4 B5 B4->B5 B6 B5->B6 B7 B6->B7 B8 B7->B8 B8->B1 This compound This compound P1 P1->A2 PEG Chain P2 P2->A5 PEG Chain P3 P3->A8 PEG Chain

Caption: Schematic of a this compound liposome structure.

Application Notes and Troubleshooting

  • Choice of Lipids: The lipid composition significantly impacts the physicochemical properties of the liposomes, including their size, charge, stability, and drug release profile.[9] Cholesterol is often included to modulate membrane fluidity and stability. The molar percentage of PEG-lipid can influence circulation time and cellular uptake.

  • Organic Solvent: A mixture of chloroform and methanol can be more effective in dissolving a wider range of lipids compared to chloroform alone.[5] It is crucial to ensure complete removal of the organic solvent, as residual solvent can affect liposome stability and may be toxic.

  • Hydration Temperature: The hydration step should be performed at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture. This ensures that the lipid bilayers are in a fluid state, which facilitates proper hydration and vesicle formation.

  • Troubleshooting:

    • Poor Film Formation: This may be due to incomplete dissolution of lipids or too rapid evaporation. Ensure lipids are fully dissolved and control the evaporation rate.

    • Difficulty in Hydration: If the lipid film does not readily hydrate, it may be due to residual organic solvent or an uneven film. Ensure the film is thoroughly dried under vacuum.

    • Liposome Aggregation: This can occur if the liposome suspension is unstable. The inclusion of PEGylated lipids or charged lipids can help prevent aggregation through steric hindrance and electrostatic repulsion, respectively.[6]

    • Inconsistent Size Distribution: Ensure a sufficient number of extrusion cycles are performed to achieve a homogenous size distribution. Check for any leaks in the extruder.

By following this detailed protocol and considering the accompanying application notes, researchers can reliably prepare this compound liposomes with desired characteristics for their specific research and drug development needs.

References

Protocol for Formulating Lipid Nanoparticles with PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, enabling the effective and targeted delivery of a wide range of therapeutic molecules, including mRNA, siRNA, and small molecule drugs. The inclusion of polyethylene (B3416737) glycol (PEG) conjugated lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE), is a critical formulation strategy. PEGylation provides a hydrophilic protective layer to the LNP surface, which sterically hinders opsonization and subsequent uptake by the mononuclear phagocyte system.[1][2] This "stealth" characteristic prolongs the circulation half-life of the LNPs, thereby increasing the probability of reaching the target tissue.[2][3][4] The choice of the lipid anchor for the PEG chain, in this case, DMPE, and the length of the PEG chain (2000 Da) are crucial parameters that influence the stability, in vivo behavior, and transfection efficiency of the LNPs.[5][6] This document provides a detailed protocol for the formulation of LNPs incorporating this compound.

Key Components and Their Roles:

Lipid nanoparticle formulations are typically composed of four key lipid components:

  • Ionizable Cationic Lipid: Essential for encapsulating negatively charged nucleic acids (like mRNA or siRNA) through electrostatic interactions at an acidic pH. At physiological pH, these lipids become neutral, facilitating cargo release into the cytoplasm.

  • Helper Phospholipid: Typically a zwitterionic lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which contributes to the structural integrity of the lipid bilayer.[1]

  • Cholesterol: A structural "glue" that modulates the fluidity and stability of the lipid bilayer, enhancing membrane rigidity.[7]

  • PEGylated Lipid (this compound): Provides steric stabilization, reduces aggregation, and prolongs circulation time.[2][3] The amount of PEG-lipid can influence particle size and delivery efficiency.[3][8]

Experimental Protocols

Method 1: Microfluidic Mixing for LNP Formulation

This method utilizes a microfluidic device to achieve rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase containing the therapeutic cargo, leading to the self-assembly of LNPs with uniform size and high encapsulation efficiency.

Materials:

  • Ionizable Lipid (e.g., SM-102)

  • Helper Phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Ethanol (B145695) (or other suitable organic solvent)

  • Aqueous Buffer (e.g., 25 mM Acetate Buffer, pH 4.0 for siRNA/mRNA encapsulation)[5]

  • Therapeutic Cargo (e.g., mRNA, siRNA)

  • Microfluidic Mixing System (e.g., NanoAssemblr®, Ignite™)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, helper phospholipid, cholesterol, and this compound in ethanol at the desired molar ratio. A commonly cited molar ratio for SM-102 based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[1]

    • The total lipid concentration in the ethanol phase can be around 1 mM.[5]

    • Ensure all lipids are fully dissolved by gentle vortexing or sonication.

  • Preparation of Aqueous Phase:

    • Dissolve the therapeutic cargo (e.g., mRNA, siRNA) in the aqueous buffer. The concentration will depend on the desired final drug-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the therapeutic cargo solution (aqueous phase) into separate syringes.

    • Set the desired flow rate ratio (FRR) between the aqueous and organic phases. A common FRR is 3:1 (Aqueous:Organic).

    • Initiate the mixing process. The rapid mixing within the microfluidic channels induces nanoprecipitation and self-assembly of the lipids around the aqueous cargo, forming LNPs.

  • Downstream Processing:

    • The resulting LNP suspension is typically diluted with a suitable buffer (e.g., PBS, pH 7.4).

    • Perform buffer exchange and remove the organic solvent using methods such as dialysis or tangential flow filtration (TFF). This step is crucial for preparing the LNPs for in vitro or in vivo applications.

Method 2: Nanoprecipitation (Solvent Diffusion) for LNP Formulation

This bulk mixing method is a simpler alternative to microfluidics, though it may offer less control over particle size distribution.

Materials:

  • Same as Method 1.

Procedure:

  • Prepare Lipid and Aqueous Phases:

    • Prepare the lipid stock solution in ethanol and the aqueous phase containing the therapeutic cargo as described in Method 1.

  • Nanoprecipitation:

    • While vigorously stirring the aqueous phase, rapidly inject the lipid-ethanol solution.

    • The rapid diffusion of ethanol into the aqueous phase reduces the solubility of the lipids, leading to their precipitation and self-assembly into LNPs around the cargo.

  • Downstream Processing:

    • Stir the resulting suspension at room temperature for a defined period (e.g., 30-60 minutes) to allow for stabilization of the nanoparticles.

    • Perform buffer exchange and solvent removal as described in Method 1.

LNP Characterization

After formulation, it is essential to characterize the physicochemical properties of the LNPs:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Desirable LNPs typically have a particle size between 70-200 nm with a low PDI (< 0.2) indicating a narrow size distribution.[5]

  • Zeta Potential: Measured by Laser Doppler Velocimetry. The surface charge of the LNPs, which should be near neutral at physiological pH.[5]

  • Encapsulation Efficiency (EE%): Determined using assays like the RiboGreen® assay (for nucleic acids) to quantify the amount of encapsulated cargo compared to the total amount used.[5] High EE% is crucial for therapeutic efficacy.

Data Presentation

The following tables summarize representative quantitative data for LNP formulations incorporating PEGylated lipids.

Table 1: Influence of PEG-Lipid Type on LNP Physicochemical Properties

PEG-Lipid (2.5 mol%)Ionizable LipidParticle Size (Z-average, nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DSPE-PEG2000SM-102~90< 0.2Neutral> 80%
DMG-PEG2000SM-102~80< 0.2Neutral> 80%
DTA-PEG2000SM-102~85< 0.2+5 to +7> 80%
DMPE-PEG2000Proprietary~70< 0.2Neutral> 80%

Data synthesized from multiple sources for illustrative purposes.[9]

Table 2: Effect of Varying DMG-PEG2000 Molar Ratio on LNP Properties

DMG-PEG2000 (mol%)Particle Size (nm)PDIIn Vitro TransfectionIn Vivo Transgene Expression
0.5~100< 0.15ModerateLow
1.5~90< 0.15OptimalModerate
3.0~85< 0.15ModerateHigh
5.0~80< 0.15LowOptimal

This table illustrates the bell-shaped relationship often observed between PEG content and transfection efficiency, highlighting the trade-off between cellular uptake and systemic circulation.[7][8]

Visualizations

LNP_Formulation_Workflow Lipid Nanoparticle Formulation Workflow cluster_prep Phase Preparation cluster_mixing Self-Assembly cluster_purification Downstream Processing cluster_characterization Quality Control organic_phase 1. Prepare Organic Phase - Ionizable Lipid - Helper Lipid - Cholesterol - this compound (in Ethanol) mixing 3. Rapid Mixing (Microfluidics or Nanoprecipitation) organic_phase->mixing Lipid Solution aqueous_phase 2. Prepare Aqueous Phase - Therapeutic Cargo (in Acidic Buffer) aqueous_phase->mixing Cargo Solution purification 4. Buffer Exchange & Purification (Dialysis or TFF) mixing->purification Crude LNPs characterization 5. Physicochemical Characterization - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency purification->characterization Purified LNPs

Caption: Workflow for LNP Formulation and Characterization.

Conclusion

The formulation of lipid nanoparticles with this compound is a robust method for developing advanced drug delivery systems. The protocols outlined above, utilizing either microfluidic mixing or nanoprecipitation, provide a foundation for producing LNPs with desirable physicochemical characteristics. Careful control over the lipid composition, particularly the molar ratio of the PEGylated lipid, is critical for optimizing the balance between nanoparticle stability, circulation time, and therapeutic efficacy.[7][8] The provided tables and workflow diagram serve as a guide for researchers in the development and characterization of these promising nanomedicines.

References

Application Notes and Protocols for PEG2000-DMPE in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) in the development of targeted drug delivery systems. Detailed protocols for formulation and characterization are provided to facilitate practical implementation in a laboratory setting.

Introduction

This compound is a phospholipid-polyethylene glycol conjugate that plays a pivotal role in the formulation of nanoparticles, particularly liposomes, for drug delivery. The DMPE component serves as a lipid anchor, integrating into the lipid bilayer of the nanoparticle, while the hydrophilic PEG2000 chain extends from the surface. This PEGylated surface confers several advantageous properties to the drug delivery system, most notably enhancing systemic circulation time and enabling passive targeting to tumor tissues.

The primary advantage of incorporating this compound into liposomal formulations is the creation of a "stealth" effect. The PEG layer forms a protective hydrophilic shield on the surface of the liposomes, which sterically hinders the adsorption of opsonin proteins from the bloodstream. This opsonization process would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By evading the MPS, PEGylated liposomes exhibit significantly prolonged circulation times, increasing the probability of them reaching their target site.[1][2]

This extended circulation is crucial for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky, with poorly-formed endothelial junctions, allowing nanoparticles to extravasate into the tumor interstitium. Coupled with impaired lymphatic drainage in the tumor microenvironment, these nanoparticles accumulate and are retained, leading to a higher local concentration of the encapsulated therapeutic agent compared to healthy tissues.[2]

Key Applications

This compound and its structural analog DSPE-PEG2000 have been instrumental in the development of various targeted drug delivery systems, including:

  • Cancer Therapy: Encapsulation of chemotherapeutic agents to improve their therapeutic index by increasing accumulation in tumor tissues and reducing systemic toxicity.[1][3] This has been explored for various cancers, including breast, prostate, and glioma.[3][4]

  • Gene Delivery: Formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as siRNA and mRNA. The PEGylated surface helps protect the nucleic acids from degradation and facilitates delivery to target cells.[5]

  • Vaccine Delivery: Use in liposomal formulations to deliver antigens. The PEG layer can protect the antigens and enhance their uptake by antigen-presenting cells, potentially improving vaccine efficacy.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing this compound or DSPE-PEG2000 in nanoparticle formulations for drug delivery.

Formulation ComponentMolar Ratio (%)Reference DrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
DSPC:CHOL:mPEG2000-DSPE3:2:0.15 (molar basis)Irinotecan (Onivyde)~110Not Reported>90
Soy lecithin:Cholesterol:DSPE-MPEG2000Not specifiedDocetaxel & Resveratrol99.67Not ReportedNot Reported
EPC:DPPE-PEG2000Not specifiedCelecoxib & Genistein85-110Not ReportedNot Reported
DSPC:Cholesterol:mPEG2000-DSPENot specifiedBleomycin100-36Not Reported
DPPC:Cholesterol:DSPE-PEG2000Not specifiedDoxorubicinNot ReportedNot ReportedNot Reported
DMPC:this compound:CH50:5:45 (weight ratio)Not SpecifiedNot ReportedNot ReportedEnhanced with increasing PEG

DSPC: Distearoylphosphatidylcholine; CHOL: Cholesterol; EPC: Egg Phosphatidylcholine; DPPC: Dipalmitoylphosphatidylcholine; DMPC: Dimyristoylphosphatidylcholine.

Nanoparticle FormulationDrugHalf-life (t½)ClearanceKey Finding
DSPE-PEG2000 MicellesRidaforolimusIncreased by 170%Decreased by 58%Micellar formulation significantly improved pharmacokinetic profile compared to control.
DSPE-PEG2000 Polymeric LiposomesQuercetin (B1663063) & TemozolomideSignificantly increasedDelayedEnhanced drug delivery to brain tumors in a rat glioma model.[4]
Long-circulating Liposomes (DSPE-mPEG2000)PodophyllotoxinProlongedReducedImproved bioavailability and better anticancer effects on MCF-7 cells.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a defined size.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a specific buffer for drug loading)

  • Drug to be encapsulated (if applicable)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a molar ratio of DSPC:Cholesterol:this compound of 55:40:5) in the organic solvent in a round-bottom flask.[7] If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.[8]

    • Attach the flask to a rotary evaporator and rotate it in a water bath (temperature should be above the phase transition temperature of the lipids).

    • Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[8]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[7]

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 30-60 minutes. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process results in the formation of small unilamellar vesicles (SUVs) with a more uniform size distribution.[7]

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis against the hydration buffer.[7]

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI of the nanoparticles in suspension.

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement to obtain the Z-average diameter and PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[7]

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoparticles.

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl to ensure sufficient ionic strength for the measurement).

    • Inject the sample into the specific zeta potential cell.

    • Perform the measurement according to the instrument's instructions.

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Quantification:

  • Principle: This involves separating the unencapsulated drug from the liposomes and then quantifying the amount of drug associated with the vesicles.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the liposomal formulation using techniques like dialysis, size exclusion chromatography, or ultrafiltration.[7]

    • Collect the liposome fraction and disrupt the vesicles to release the encapsulated drug. This can be done by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[7]

    • Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total weight of the nanoparticles) x 100

Visualizations

experimental_workflow A 1. Lipid & Drug Solubilization (e.g., Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B Remove Organic Solvent C 3. Hydration with Aqueous Buffer (Forms MLVs) B->C Add Aqueous Phase D 4. Size Reduction (Extrusion) C->D Mechanical Stress E 5. Purification (e.g., Dialysis) D->E Remove Free Drug G PEGylated Liposomes (SUVs) E->G F Characterization (Size, Zeta, EE%) G->F H Lipids: - Phospholipid - Cholesterol - this compound H->A I Drug: - Hydrophobic or - Hydrophilic I->A

Caption: Workflow for this compound liposome preparation.

stealth_mechanism cluster_blood_vessel Bloodstream liposome PEGylated Liposome macrophage Macrophage (MPS) liposome->macrophage Evades Uptake outcome Prolonged Circulation opsonin Opsonin Protein opsonin->liposome Binding Inhibited peg_layer PEG Layer

Caption: "Stealth" mechanism of PEGylated liposomes.

passive_targeting_EPR A PEGylated Nanoparticle in Circulation B Leaky Tumor Vasculature A->B Travels to Tumor Site C Extravasation into Tumor Interstitium B->C E Nanoparticle Accumulation & Retention C->E D Impaired Lymphatic Drainage D->E Contributes to F Targeted Drug Release at Tumor Site E->F

Caption: Enhanced Permeability and Retention (EPR) effect.

References

Application of PEG2000-DMPE in mRNA Vaccine Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering a potent and adaptable platform for combating infectious diseases. A critical component of this technology is the delivery system, predominantly lipid nanoparticles (LNPs), which protect the fragile mRNA molecule and facilitate its entry into host cells. Within the LNP formulation, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) and its structural analogs like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) are indispensable excipients. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of mRNA-LNP vaccines.

PEGylated lipids form a hydrophilic corona on the surface of the LNP, which serves several crucial functions: it provides colloidal stability, prevents aggregation of the nanoparticles, and shields the LNP from opsonization and rapid clearance by the mononuclear phagocyte system, thereby prolonging its circulation time in the body.[1][2][3][4] The choice of PEG-lipid, including its anchor and the length of its acyl chains, significantly influences the vaccine's delivery efficiency and immunogenicity.[5]

Application Notes

Role in LNP Formulation and Stability

This compound is a phospholipid conjugated to a polyethylene (B3416737) glycol chain of approximately 2000 Daltons. In mRNA-LNP formulations, it is one of the four primary lipid components, alongside an ionizable cationic lipid, a neutral helper phospholipid (like DSPC), and cholesterol.[6] The PEG-lipid is crucial during the LNP self-assembly process, typically accomplished through rapid microfluidic mixing of a lipid-ethanol phase with an aqueous mRNA-containing buffer.[7][8] It controls the particle size and prevents aggregation during formulation and storage.[9]

Influence on Transfection Efficiency and Biodistribution

The molar percentage of this compound in the LNP formulation is a critical parameter that must be optimized. A "PEG dilemma" exists where a dense PEG shield, while beneficial for stability and circulation, can hinder cellular uptake and endosomal escape, a phenomenon known as steric hindrance.[1] Studies have shown a bell-shaped relationship between PEG content and transfection efficiency, with optimal concentrations varying between in vitro and in vivo applications.[1][10] For instance, a lower PEG concentration (e.g., 1.5 mol%) may be optimal for in vitro transfection, while a higher concentration (e.g., 5 mol%) might lead to better in vivo transgene expression due to improved systemic circulation.[1][10] The acyl chain length of the PEG-lipid also impacts its residence time on the LNP surface; shorter chains, like the C14 in DMG-PEG2000, are shed more readily in vivo, which can facilitate cellular uptake.[7][8]

Immunogenicity and the "ABC" Phenomenon

While PEG is generally considered biocompatible, it is not immunologically inert. Pre-existing or induced anti-PEG antibodies can lead to the Accelerated Blood Clearance (ABC) phenomenon upon repeated administration of PEGylated LNPs.[8][11] This involves the binding of anti-PEG IgM and IgG, leading to complement activation and rapid clearance of the LNPs by phagocytic cells, which can reduce vaccine efficacy.[8][11][12] The Moderna (mRNA-1273) vaccine, which contains DMG-PEG2000, has been shown to induce anti-PEG antibodies to a greater extent than the Pfizer-BioNTech (BNT162b2) vaccine.[13][14] The clinical significance of these antibodies is still under investigation, with some studies suggesting they do not significantly impact vaccine efficacy but may be associated with systemic reactogenicity.[14][15]

Adjuvant Properties of the LNP Carrier

The LNP itself, including its lipid components, can act as an adjuvant, stimulating innate immune pathways that contribute to the overall adaptive immune response.[16] LNPs can activate signaling pathways such as those involving Toll-like receptors (TLRs), the NLRP3 inflammasome, and STING, leading to the production of pro-inflammatory cytokines and type I interferons, which are crucial for a robust vaccine response.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the formulation and effects of PEGylated lipids in mRNA-LNP vaccines.

Table 1: LNP Formulation Parameters

Parameter Value/Range Reference
Lipid Molar Ratios (Ionizable:Helper:Cholesterol:PEG-lipid) 50:10:38.5:1.5 [8]
40:(50-X):X:10 (where X is PEG-lipid mol%) [10]
Optimal DMG-PEG2000 mol% (in vitro) 1.5% [1][10]
Optimal DMG-PEG2000 mol% (in vivo) 5% [1][10]
PEG-lipid mol% Threshold for Reduced Encapsulation Efficiency > 3.0% [5]

| Aqueous Buffer pH for Formulation | 4.0 |[7] |

Table 2: Physicochemical Properties of mRNA-LNPs

Property Typical Value Reference
Particle Size (Diameter) 80 - 120 nm [18]
Polydispersity Index (PDI) < 0.2 General Knowledge
mRNA Encapsulation Efficiency > 90% [9]

| Zeta Potential (at neutral pH) | Near-neutral or slightly negative |[9] |

Experimental Protocols

Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a standard method for producing uniformly sized nanoparticles.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound or DMG-PEG2000

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., PNI NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Prepare Lipid-Ethanol Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized for the specific microfluidic system (e.g., 10-20 mg/mL).

  • Prepare mRNA Aqueous Solution: Dissolve the mRNA in 25 mM citrate buffer (pH 4.0) to a final concentration of approximately 0.05-0.2 mg/mL.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1). d. Initiate mixing. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

  • Buffer Exchange and Purification: a. The resulting LNP suspension is diluted with citrate buffer to reduce the ethanol concentration. b. Purify and concentrate the LNPs while exchanging the buffer to PBS (pH 7.4) using either dialysis against PBS for 18-24 hours or a TFF system.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the LNP suspension at 2-8°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

2. mRNA Encapsulation Efficiency (EE):

  • Technique: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated to measure surface-accessible mRNA.

    • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate EE using the formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Protocol 3: In Vitro Transfection Efficiency Assay

Materials:

  • HEK293T or HeLa cells

  • DMEM medium with 10% FBS

  • mRNA-LNPs encoding a reporter protein (e.g., EGFP or Luciferase)

  • 96-well cell culture plates

  • Flow cytometer or luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate for 24 hours.

  • Transfection: a. Prepare serial dilutions of the mRNA-LNP formulation in cell culture medium. b. Remove the old medium from the cells and add the LNP-containing medium. c. Incubate for 24-48 hours.

  • Analysis:

    • For EGFP: Wash the cells with PBS, detach them using trypsin, and analyze the percentage of EGFP-positive cells and mean fluorescence intensity by flow cytometry.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

Visualizations

Below are diagrams illustrating key processes related to mRNA-LNP vaccine delivery.

Experimental_Workflow_LNP_Formulation cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Formulation cluster_phase3 Phase 3: Purification & QC Lipids Ionizable Lipid + DSPC + Cholesterol + this compound Mixer Microfluidic Mixing Lipids->Mixer Lipid-Ethanol Solution Ethanol Ethanol mRNA mRNA in Citrate Buffer (pH 4) mRNA->Mixer Aqueous mRNA Solution Purification Buffer Exchange (Dialysis/TFF) to PBS (pH 7.4) Mixer->Purification LNP Suspension QC Characterization (Size, PDI, EE) Purification->QC Final Sterile mRNA-LNP Vaccine QC->Final

Caption: Workflow for mRNA-LNP formulation and quality control.

Cellular_Uptake_and_Translation LNP mRNA-LNP (PEGylated Surface) Cell Antigen Presenting Cell (APC) LNP->Cell Endocytosis Endosome Endosome (Low pH) mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape (Ionizable Lipid Protonation) Ribosome Ribosome mRNA_release->Ribosome Translation Antigen Spike Protein (Antigen) Ribosome->Antigen MHC MHC Presentation Antigen->MHC

Caption: Cellular mechanism of mRNA-LNP uptake and antigen expression.

Innate_Immune_Signaling LNP LNP Components (Lipids, mRNA) TLR Toll-like Receptors (TLR3, TLR7/8) LNP->TLR NLRP3 NLRP3 Inflammasome LNP->NLRP3 STING STING Pathway LNP->STING NFkB NF-κB Activation TLR->NFkB IRFs IRF Activation TLR->IRFs Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NLRP3->Cytokines STING->IRFs NFkB->Cytokines Interferons Type I Interferons (IFN-α/β) IRFs->Interferons ImmuneResponse Enhanced Adaptive Immunity Cytokines->ImmuneResponse Interferons->ImmuneResponse

References

Application Notes and Protocols for Incorporating PEG2000-DMPE into Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the incorporation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) into existing liposome (B1194612) formulations. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, is a widely utilized strategy to improve the systemic circulation time and stability of liposomal drug delivery systems. This is achieved by creating a hydrophilic protective layer that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES).

This document outlines two primary methods for PEGylation: the pre-insertion method, where this compound is included in the initial lipid formulation, and the post-insertion method, which involves the incorporation of this compound into pre-formed liposomes. Detailed experimental protocols, characterization techniques, and the influence of this compound concentration on liposomal properties are presented.

Methods of this compound Incorporation

There are two principal strategies for incorporating this compound into liposomes:

  • Pre-Insertion Method: In this approach, this compound is mixed with the other lipids (e.g., phospholipids, cholesterol) in an organic solvent before the formation of the lipid film. Subsequent hydration of the lipid film results in the spontaneous formation of liposomes with PEG chains present on both the inner and outer leaflets of the bilayer. This method is straightforward and widely used for its simplicity.

  • Post-Insertion Method: This technique involves the incubation of pre-formed, non-PEGylated liposomes with an aqueous solution containing this compound micelles. The PEGylated lipid spontaneously transfers from the micelles and inserts into the outer leaflet of the liposomal bilayer.[1][2] This method is particularly advantageous for modifying the surface of liposomes that have already been loaded with a therapeutic agent, as it avoids exposing the cargo to potentially harsh formulation conditions.[3]

Experimental Protocols

Pre-Insertion Method Protocol

This protocol describes the preparation of PEGylated liposomes using the thin-film hydration method with this compound included in the initial lipid mixture.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, Soy PC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in chloroform or a suitable organic solvent mixture in a round-bottom flask. A common molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (either bath or probe) or multiple freeze-thaw cycles.

    • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 10-20 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

Post-Insertion Method Protocol

This protocol details the incorporation of this compound into pre-formed liposomes.

Materials:

  • Pre-formed, non-PEGylated liposomes

  • This compound

  • Deionized water or buffer

  • Water bath or incubator

Procedure:

  • Preparation of this compound Micelles:

    • Disperse the required amount of this compound in deionized water or the same buffer as the pre-formed liposomes to form a micellar solution. The concentration should be above the critical micelle concentration (CMC) of this compound.

  • Incubation:

    • Add the this compound micelle solution to the pre-formed liposome suspension. The amount of this compound to add will depend on the desired final molar percentage in the liposomes (typically 1-10 mol%).

    • Incubate the mixture at a temperature above the Tc of the liposome-forming lipids for a specific duration (e.g., 1-2 hours at 60°C).[4] The optimal time and temperature may need to be determined empirically.[2]

  • Purification:

    • Remove unincorporated this compound micelles by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Characterization of PEGylated Liposomes

Thorough characterization is essential to ensure the quality and desired properties of the formulated PEGylated liposomes.

Key Characterization Techniques:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured by Dynamic Light Scattering (DLS).[5][6]

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.[5]

  • Entrapment Efficiency: Determined by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in the liposomes and the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[5][7]

  • PEGylation Confirmation: Can be indirectly confirmed by the change in zeta potential and can be directly quantified using techniques like NMR or by using a fluorescently labeled PEG-lipid.

  • In Vitro Drug Release: Assessed using methods such as dialysis against a release medium at 37°C.

  • Stability: Evaluated by monitoring the particle size, PDI, and drug leakage over time under different storage conditions.

Data Presentation: Effect of this compound Concentration

The concentration of this compound significantly influences the physicochemical properties of liposomes. The following tables summarize typical effects observed when varying the molar percentage of this compound.

Table 1: Effect of this compound Concentration on Liposome Size and Polydispersity Index (PDI)

Molar % of this compoundAverage Particle Size (nm)Polydispersity Index (PDI)
0120 ± 5.20.15 ± 0.03
2110 ± 4.80.12 ± 0.02
595 ± 3.90.09 ± 0.02
1085 ± 4.10.11 ± 0.03

Note: These are representative data; actual values will depend on the specific lipid composition and preparation method. Generally, increasing the PEG concentration tends to decrease the liposome size.[8] However, some studies have reported an initial increase in size at lower PEG concentrations before a decrease at higher concentrations.[9][10]

Table 2: Effect of this compound Concentration on Zeta Potential and Entrapment Efficiency

Molar % of this compoundZeta Potential (mV)Entrapment Efficiency (%)
0-35 ± 3.585 ± 5.1
2-25 ± 2.882 ± 4.7
5-15 ± 2.178 ± 4.2
10-8 ± 1.570 ± 3.9

Note: These are representative data. The zeta potential becomes less negative with increasing PEG concentration due to the shielding of the surface charge by the neutral PEG layer. Entrapment efficiency may decrease with higher PEG concentrations due to potential interference with the lipid bilayer packing.

Visualization of Workflows and Concepts

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization start Lipid Mixture (Phospholipid, Cholesterol, this compound) film Thin Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration (Buffer, T > Tc) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv size_reduction Size Reduction (Sonication/Extrusion) mlv->size_reduction peg_liposomes PEGylated Liposomes size_reduction->peg_liposomes dls DLS (Size, PDI, Zeta Potential) peg_liposomes->dls tem TEM/Cryo-TEM (Morphology) peg_liposomes->tem ee Entrapment Efficiency (HPLC/UV-Vis) peg_liposomes->ee stability Stability Studies peg_liposomes->stability G cluster_effects Physicochemical & Biological Effects peg Incorporation of This compound steric Steric Hindrance peg->steric hydrophilic Hydrophilic Surface peg->hydrophilic charge Charge Shielding peg->charge opsonization Reduced Opsonization steric->opsonization hydrophilic->opsonization stability_prop Enhanced Stability hydrophilic->stability_prop clearance Decreased RES Clearance opsonization->clearance circulation Increased Circulation Time clearance->circulation

References

Application Notes and Protocols for PEG2000-DMPE in Nanomedicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) to enhance the systemic circulation time of nanomedicines. Detailed protocols for formulation and in vivo evaluation are included to facilitate practical implementation in a research and development setting.

Introduction

The efficacy of intravenously administered nanomedicines is often limited by their rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][2] Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome this challenge.[3] PEGylation creates a hydrophilic steric barrier on the nanoparticle surface, which reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent recognition and uptake by phagocytic cells.[2][4] This "stealth" characteristic leads to a significantly prolonged circulation half-life, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[2][4]

This compound is an amphiphilic polymer commonly used for PEGylating liposomes and other lipid-based nanoparticles. The DMPE anchor inserts into the lipid bilayer of the nanoparticle, while the hydrophilic PEG2000 chain extends into the aqueous environment, forming a protective layer.[5] The choice of a PEG molecular weight of 2000 Da is a common starting point as it has been shown to be effective in providing RES-avoidance characteristics.[6]

Mechanism of Action: The "Stealth" Effect

The primary mechanism by which this compound prolongs circulation time is by creating a steric hindrance layer on the surface of the nanocarrier. This layer physically blocks the adsorption of opsonin proteins from the blood onto the nanoparticle surface.[4] Opsonins are proteins that tag foreign particles for clearance by phagocytic cells of the MPS. By preventing opsonization, PEGylated nanoparticles evade recognition by macrophages, particularly the Kupffer cells in the liver, leading to a dramatic reduction in their clearance from circulation.[4]

PEGylation_Mechanism cluster_0 Non-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle Nanoparticle Nanoparticle Opsonins Opsonins Nanoparticle->Opsonins Opsonization Macrophage Macrophage Opsonins->Macrophage Recognition Rapid Clearance Rapid Clearance Macrophage->Rapid Clearance Phagocytosis PEG_Nanoparticle PEGylated Nanoparticle PEG_Layer This compound 'Stealth' Layer PEG_Nanoparticle->PEG_Layer Surface Modification Reduced Opsonization Reduced Opsonization PEG_Layer->Reduced Opsonization Steric Hindrance Prolonged Circulation Prolonged Circulation Reduced Opsonization->Prolonged Circulation Liposome_Formulation_Workflow Start Start Lipid_Dissolution Dissolve lipids (e.g., DSPC, Cholesterol) and This compound in organic solvent (e.g., chloroform). Start->Lipid_Dissolution Film_Formation Remove solvent via rotary evaporation to form a thin lipid film. Lipid_Dissolution->Film_Formation Hydration Hydrate the lipid film with an aqueous buffer (containing the drug, if applicable) above the lipid phase transition temperature. Film_Formation->Hydration Sonication Sonicate the hydrated lipid suspension to form small unilamellar vesicles (SUVs). Hydration->Sonication Extrusion Extrude the liposome (B1194612) suspension through polycarbonate membranes of defined pore size for size homogenization. Sonication->Extrusion Purification Remove unencapsulated drug and excess lipids by size exclusion chromatography or dialysis. Extrusion->Purification Characterization Characterize liposomes for size, zeta potential, and encapsulation efficiency. Purification->Characterization End End Characterization->End InVivo_Study_Workflow Start Start Animal_Acclimatization Acclimatize animals (e.g., mice or rats) to laboratory conditions. Start->Animal_Acclimatization Nanoparticle_Administration Administer the PEGylated nanoparticle formulation intravenously (e.g., via tail vein injection). Animal_Acclimatization->Nanoparticle_Administration Blood_Sampling Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h). Nanoparticle_Administration->Blood_Sampling Tissue_Harvesting At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart). Blood_Sampling->Tissue_Harvesting Sample_Processing Process blood samples to obtain plasma or serum. Homogenize tissue samples. Tissue_Harvesting->Sample_Processing Quantification Quantify the concentration of the nanoparticle or encapsulated drug in blood and tissue samples using a suitable analytical method (e.g., HPLC, ICP-MS, scintillation counting). Sample_Processing->Quantification Data_Analysis Perform pharmacokinetic analysis to determine parameters like half-life, AUC, and clearance. Calculate the percentage of injected dose per gram of tissue for biodistribution analysis. Quantification->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Gene Delivery using PEG2000-DMPE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) is a key excipient in the development of nanoparticle-based gene delivery systems. The covalent attachment of a 2000 molecular weight polyethylene (B3416737) glycol (PEG) chain to the DMPE lipid headgroup imparts several advantageous properties to lipid nanoparticles (LNPs). The hydrophilic and flexible PEG chains form a protective layer on the nanoparticle surface, providing steric stabilization that reduces recognition by the immune system and prolongs circulation time in the bloodstream.[1] This "stealth" characteristic is crucial for enabling the gene-carrying nanoparticles to reach their target cells and tissues more effectively.[1][2]

These application notes provide an overview of the use of this compound in gene delivery formulations and detailed protocols for the preparation, characterization, and in vitro transfection of PEGylated lipid nanoparticles.

Key Applications

Formulations incorporating this compound are instrumental in the development of non-viral vectors for the delivery of various genetic materials, including:

  • mRNA vaccines and therapeutics: PEGylated LNPs are a clinically established platform for mRNA delivery, as exemplified by their use in COVID-19 vaccines.[3]

  • siRNA and miRNA delivery: For gene silencing applications, PEGylated nanoparticles can effectively encapsulate and deliver small interfering RNAs to target cells.

  • Plasmid DNA delivery: For gene replacement therapies and research applications, these formulations can facilitate the delivery of larger plasmid DNA constructs.

The inclusion of this compound in lipid nanoparticle formulations offers several benefits:

  • Prolonged Circulation: The PEG layer reduces opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation half-lives.[2]

  • Improved Stability: Steric hindrance provided by the PEG chains prevents nanoparticle aggregation, enhancing the colloidal stability of the formulation.[4]

  • Tunable Properties: The molar percentage of this compound in the lipid composition can be adjusted to optimize the balance between systemic circulation and cellular uptake, and can even influence organ distribution.[5][6]

Data Summary

The following tables summarize quantitative data from various studies on the physicochemical properties and transfection efficiency of PEGylated lipid nanoparticle formulations.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

Formulation ComponentsMolar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DSPE-mPEG2000 modified Podophyllotoxin LiposomesNot Specified168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77
CSL3/DSPC/Chol/lipid-PEG50/10/37.5/2.5Varies with lipid-PEGVaries with lipid-PEGVaries with lipid-PEGNot Specified
SM-102/DSPC/Chol/lipid-PEG50/10/37.5/2.5Varies with lipid-PEGVaries with lipid-PEGVaries with lipid-PEGNot Specified

Data extracted from literature; direct comparison should be made with caution due to differing experimental conditions.[7][8]

Table 2: In Vitro Transfection Efficiency of PEGylated Formulations

Cell LineTransfection Reagent/FormulationTransfection Efficiency (%)
HEK293TLipofectamine 2000~60%
HEK293TFugene HD~60%
HEK293TPEI 25k>30%
HEK293TPEI 40k>40%
BHK-21Lipofectamine 2000~30%
BHK-21Fugene HD~30%
BHK-21PEI 25k40%
Human Tracheal Epithelial (HTE)Effectene37%
Human Tracheal Epithelial (HTE)Lipofectamine 200014%
Pig Fetal Fibroblasts (P16)Lipofectamine 200028%
Pig Fetal Fibroblasts (P16)PEI32%
Pig Tracheal Epithelial (PTE)Lipofectamine 200030%

Note: This table presents a selection of transfection efficiencies for commonly used reagents and cell lines to provide a general reference.[9][10] The efficiency of this compound formulations will be dependent on the complete lipid composition, the nucleic acid cargo, and the specific cell type.

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes for Gene Delivery by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

  • Cationic or ionizable lipid (e.g., DOTAP, DLin-MC3-DMA)

  • Helper lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or other suitable organic solvent

  • Hydration buffer (e.g., PBS, citrate (B86180) buffer)

  • Nucleic acid (plasmid DNA, mRNA, or siRNA)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the cationic/ionizable lipid, helper lipid, cholesterol, and this compound in chloroform at the desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:this compound.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids to evaporate the organic solvent.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film further under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer containing the nucleic acid. The buffer choice will depend on the nucleic acid and the ionizable lipid (e.g., a citrate buffer at pH 4.0 for mRNA with DLin-MC3-DMA).

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To produce small unilamellar vesicles (SUVs), the MLV suspension must be subjected to size reduction.

    • Sonication: Sonicate the suspension using a bath or probe sonicator until the solution becomes translucent. Care should be taken to avoid overheating, which can degrade the lipids and nucleic acids.

    • Extrusion: For a more uniform size distribution, pass the liposome (B1194612) suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be repeated for an odd number of passes (e.g., 11-21 times).

  • Purification:

    • Remove unencapsulated nucleic acid by a suitable method such as dialysis, size exclusion chromatography, or ultracentrifugation.

Diagram of the Thin-Film Hydration Workflow:

G cluster_0 Lipid Film Preparation cluster_1 Hydration & Encapsulation cluster_2 Size Reduction cluster_3 Purification dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with Nucleic Acid Solution dry->hydrate sonicate Sonication hydrate->sonicate extrude Extrusion sonicate->extrude purify Removal of Unencapsulated Nucleic Acid extrude->purify

Caption: Workflow for this compound liposome preparation by thin-film hydration.

Protocol 2: Physicochemical Characterization of PEGylated Nanoparticles

This protocol outlines standard methods for characterizing the formulated nanoparticles.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in a suitable buffer (e.g., PBS or deionized water) to an appropriate concentration for the instrument.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the mean and standard deviation.

2. Encapsulation Efficiency:

  • Technique: Ribonucleic acid quantification assay (e.g., RiboGreen® assay for RNA) or DNA quantification assay (e.g., PicoGreen® assay for DNA).

  • Procedure:

    • Total Nucleic Acid: Lyse a known volume of the nanoparticle suspension using a surfactant (e.g., 1% Triton X-100) to release the encapsulated nucleic acid. Measure the fluorescence of the sample after adding the quantification reagent.

    • Free Nucleic Acid: Measure the fluorescence of an intact nanoparticle suspension of the same volume after adding the quantification reagent.

    • Calculation: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Diagram of the Nanoparticle Characterization Workflow:

G cluster_0 Physicochemical Analysis cluster_1 Measured Parameters start PEGylated Nanoparticle Formulation dls Dynamic Light Scattering (DLS) & Electrophoretic Light Scattering (ELS) start->dls quant Nucleic Acid Quantification Assay start->quant size Particle Size dls->size pdi Polydispersity Index (PDI) dls->pdi zeta Zeta Potential dls->zeta ee Encapsulation Efficiency quant->ee

Caption: Workflow for the physicochemical characterization of nanoparticles.

Protocol 3: In Vitro Transfection

This protocol provides a general guideline for transfecting cells in culture with the formulated nanoparticles.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free medium

  • PEGylated nanoparticle-nucleic acid formulation

  • Multi-well cell culture plates

  • Reporter gene plasmid (e.g., encoding GFP or luciferase)

  • Assay reagents for detecting reporter gene expression (e.g., fluorescence microscope, luciferase assay substrate)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the complete medium from the cells.

    • Wash the cells once with serum-free medium.

    • Dilute the PEGylated nanoparticle formulation to the desired nucleic acid concentration in serum-free medium.

    • Add the diluted nanoparticle suspension to the cells.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene expression.

  • Assessment of Transfection Efficiency:

    • If a fluorescent reporter was used, visualize the cells under a fluorescence microscope and quantify the percentage of fluorescent cells.

    • If a luciferase reporter was used, lyse the cells and measure the luciferase activity using a luminometer.

Diagram of the In Vitro Transfection Workflow:

G seed Seed Cells in Multi-well Plate transfect Incubate Cells with Nanoparticle Formulation seed->transfect post_transfect Replace with Fresh Medium and Incubate transfect->post_transfect assess Assess Gene Expression (e.g., Fluorescence, Luminescence) post_transfect->assess

Caption: General workflow for in vitro cell transfection.

Concluding Remarks

This compound is a versatile and essential component for the formulation of effective gene delivery systems. The protocols provided herein offer a foundation for the development and characterization of PEGylated lipid nanoparticles. Optimization of formulation parameters, such as the molar ratio of this compound, the overall lipid composition, and the nucleic acid-to-lipid ratio, is critical for achieving high encapsulation efficiency, stability, and potent gene delivery for specific applications. Researchers should consider these factors and perform systematic optimization to achieve the desired therapeutic or research outcomes.

References

Application Notes and Protocols for PEG2000-DMPE in Sterically Stabilized Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) in the formulation of sterically stabilized micelles for drug delivery applications.

Introduction to this compound and Sterically Stabilized Micelles

This compound is an amphiphilic polymer composed of a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 daltons. In aqueous solutions, above its critical micelle concentration (CMC), this compound self-assembles into nanosized, core-shell structures known as micelles.[1][2] The hydrophobic DMPE moieties form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form a dense, protective corona.

This PEG corona provides "stealth" characteristics to the micelles, creating a steric barrier that reduces opsonization and subsequent recognition and clearance by the mononuclear phagocyte system (MPS).[3] This steric stabilization leads to prolonged systemic circulation times, enhanced accumulation in pathological tissues (such as tumors) through the enhanced permeability and retention (EPR) effect, and potentially reduced non-specific toxicity of the encapsulated therapeutic agent.[3][4]

Advantages of this compound in Micellar Formulations

  • Prolonged Circulation Half-Life: The PEG corona minimizes protein adsorption and uptake by macrophages, significantly extending the time the drug-loaded micelles remain in the bloodstream.[5]

  • Enhanced Drug Solubility: The hydrophobic core of the micelles can solubilize lipophilic drugs, enabling intravenous administration of compounds with poor aqueous solubility.[4]

  • Passive Targeting to Tumors: Due to their small size (typically <100 nm), sterically stabilized micelles can preferentially accumulate in tumor tissues, which have leaky vasculature and poor lymphatic drainage.[3][4]

  • Improved Stability: PEGylated micelles exhibit good colloidal stability, preventing aggregation and premature drug release.[5]

  • Versatility: The formulation process is relatively straightforward, and the physicochemical properties of the micelles can be tuned by adjusting the formulation parameters.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for sterically stabilized micelles formulated with PEG-lipid conjugates, including this compound.

ParameterTypical Value RangeMethod of DeterminationReferences
Physicochemical Properties
Hydrodynamic Diameter10 - 100 nmDynamic Light Scattering (DLS)[4]
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)[6]
Zeta Potential-5 to +5 mVElectrophoretic Light Scattering (ELS)[6]
Critical Micelle Concentration (CMC)1 - 10 µMFluorescence Probe Method (e.g., with pyrene)[6]
Drug Loading and Release
Drug Loading Content (DLC)1 - 10% (w/w)High-Performance Liquid Chromatography (HPLC)[7]
Encapsulation Efficiency (EE)70 - 95%High-Performance Liquid Chromatography (HPLC)[7]
In Vitro Drug Release (t½)Hours to DaysDialysis Method[7][8]
Pharmacokinetic Parameters (Rat Model)
Elimination Half-life (t½)Increased (e.g., by 170%)HPLC analysis of plasma samples[4][9][10]
Clearance (CL)Decreased (e.g., by 58%)HPLC analysis of plasma samples[4][9][10]

Experimental Protocols

Detailed methodologies for the preparation, characterization, and evaluation of this compound stabilized micelles are provided below.

Protocol 1: Preparation of Drug-Loaded Micelles by Thin-Film Hydration

This method is suitable for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel (B517696), Doxorubicin)

  • Organic solvent (e.g., Chloroform, Methanol (B129727), or a mixture)[10]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[6]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh this compound and the hydrophobic drug at a desired molar or weight ratio (e.g., 10:1 polymer to drug). Dissolve both components in the chosen organic solvent in a round-bottom flask.[10]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[10][11]

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.[10]

  • Hydration: Hydrate the film by adding the pre-warmed aqueous buffer (e.g., to 60°C, above the phase transition temperature of the lipid). The volume of buffer will determine the final concentration of the formulation.[6]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes at a temperature above the lipid's transition temperature to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution. For size homogenization, the micelle solution can be sonicated in a bath sonicator for 5-10 minutes or extruded through polycarbonate membranes of a defined pore size.[6]

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[6]

  • Storage: Store the micelle formulation at 4°C.

Workflow for Thin-Film Hydration

G cluster_prep Micelle Preparation dissolve 1. Dissolve this compound and Drug in Organic Solvent film 2. Form Thin Film via Rotary Evaporation dissolve->film dry 3. Dry Film under Vacuum film->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate form 5. Form Micelles (Agitation/Sonication) hydrate->form filter 6. Sterilize by Filtration (0.22 µm) form->filter

Caption: Workflow for the thin-film hydration method.

Protocol 2: Characterization of Micelles

2.1 Particle Size, Polydispersity, and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities.

Procedure:

  • Sample Preparation: Dilute the micelle formulation with the same aqueous buffer used for hydration to an appropriate concentration (e.g., 0.1-1.0 mg/mL) to avoid multiple scattering effects.[12]

  • Measurement: Transfer the diluted sample to a suitable cuvette (e.g., disposable polystyrene cuvette for size, specific electrode-containing cuvette for zeta potential).

  • Data Acquisition: Equilibrate the sample at 25°C for 1-2 minutes within the instrument.[6] Perform at least three replicate measurements to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse population.[6]

2.2 Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Instrument: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis).

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles. This can be achieved by methods such as ultrafiltration using a centrifugal filter device (e.g., with a molecular weight cutoff of 10 kDa) or size exclusion chromatography.[6]

  • Quantification of Free Drug: Measure the concentration of the free, unencapsulated drug in the filtrate or the appropriate fractions from chromatography using a validated HPLC method.

  • Quantification of Total Drug: Disrupt a known volume of the original micelle formulation using a suitable organic solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Measure the total drug concentration in this disrupted solution using the same HPLC method.

  • Calculations:

    • DLC (% w/w) = (Mass of drug in micelles / Mass of polymer + Mass of drug in micelles) x 100

    • EE (%) = (Mass of drug in micelles / Total mass of drug used in formulation) x 100

Protocol 3: In Vitro Drug Release Study

Method: Dialysis Method

Materials:

  • Drug-loaded micelle formulation

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), e.g., 10-15 kDa, that allows the free drug to pass through but retains the micelles.[7][8]

  • Release medium: A buffer that ensures sink conditions (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 20 to maintain solubility of the released drug).[8]

  • Shaking incubator or water bath.

Procedure:

  • Preparation: Place a known volume (e.g., 1 mL) of the drug-loaded micelle formulation into the dialysis bag/cassette.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of the release medium (e.g., 50-100 mL) to ensure sink conditions. Place the setup in a shaking incubator at 37°C.[7]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the micelles.

Workflow for In Vitro Drug Release Study

G cluster_release In Vitro Release prep 1. Place Micelles in Dialysis Bag dialysis 2. Immerse in Release Medium at 37°C prep->dialysis sample 3. Sample Release Medium at Time Points dialysis->sample analyze 4. Quantify Drug Concentration (HPLC/UV-Vis) sample->analyze plot 5. Plot Cumulative Release vs. Time analyze->plot

Caption: Workflow for the in vitro drug release study.

Protocol 4: In Vitro Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the drug-loaded micelles against a chosen cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded micelles, empty micelles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, or acidic isopropanol)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]

  • Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the drug-loaded micelles, empty micelles, and the free drug. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[14]

  • Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot cell viability versus drug concentration to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).

Protocol 5: Cellular Uptake by Flow Cytometry

This protocol is for the quantitative analysis of the uptake of fluorescently labeled micelles into cells.

Materials:

  • Fluorescently labeled this compound micelles (either by encapsulating a fluorescent dye or using a fluorescently tagged lipid)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well or 12-well plates

  • PBS

  • Trypsin-EDTA

  • Flow cytometry staining buffer (e.g., PBS with 1% FBS and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye to exclude dead cells

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to attach and grow to about 70-80% confluency.

  • Treatment: Incubate the cells with the fluorescently labeled micelles at various concentrations and for different time points (e.g., 1, 2, 4 hours) at 37°C. Include untreated cells as a negative control.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove non-internalized micelles. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

  • Staining: Centrifuge the cells and resuspend the pellet in flow cytometry staining buffer. If desired, add a viability dye like PI according to the manufacturer's protocol to distinguish live from dead cells.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the fluorescent label with the appropriate laser and detecting the emission in the corresponding channel (e.g., FITC or PE channel). Collect data for at least 10,000 events per sample.

  • Data Analysis and Gating:

    • First, gate on the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • Next, create a gate to select for single cells to exclude doublets.

    • If a viability dye is used, gate on the live cell population (PI-negative).

    • Finally, analyze the fluorescence intensity of the live, single-cell population. The shift in fluorescence intensity compared to the untreated control indicates cellular uptake. The mean fluorescence intensity (MFI) can be used for quantification.[9][14][16]

Workflow for Cellular Uptake Analysis

G cluster_uptake Cellular Uptake seed 1. Seed Cells in Plates treat 2. Incubate with Fluorescent Micelles seed->treat harvest 3. Harvest and Wash Cells treat->harvest stain 4. Stain with Viability Dye harvest->stain analyze 5. Analyze by Flow Cytometry stain->analyze gate 6. Gate on Live, Single Cells and Analyze MFI analyze->gate mTOR_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/TSC2 Complex AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Translation Protein Synthesis (Cell Growth & Proliferation) S6K1->Translation FourEBP1->Translation Ridaforolimus Ridaforolimus (from Micelle) Ridaforolimus->mTORC1 inhibits Apoptosis_Pathway Paclitaxel Paclitaxel (from Micelle) Microtubules Microtubule Stabilization Paclitaxel->Microtubules induces CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Bcl2 Bcl-2 (Anti-apoptotic) CellCycleArrest->Bcl2 downregulates BaxBak Bax/Bak (Pro-apoptotic) CellCycleArrest->BaxBak upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->BaxBak BaxBak->Mitochondrion permeabilizes Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Characterization of PEG2000-DMPE Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the systemic circulation time and reduce the immunogenicity of nanomedicines[1]. Specifically, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) is a frequently used PEGylated lipid in the formulation of lipid-based nanoparticles. The presence of the this compound layer on the nanoparticle surface sterically hinders opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), leading to prolonged circulation times[1].

Thorough characterization of these nanoparticles is critical to ensure their quality, safety, and efficacy. This document provides detailed application notes and protocols for the essential techniques used to characterize this compound containing nanoparticles, from fundamental physicochemical properties to biological performance.

Overall Characterization Workflow

A logical and comprehensive characterization workflow is essential for the development and quality control of this compound containing nanoparticles. The process typically begins with fundamental physicochemical analysis, followed by an evaluation of drug loading and release kinetics, and concludes with crucial safety and stability assessments.

G Overall Nanoparticle Characterization Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Efficacy cluster_2 Phase 3: Safety & Stability Size_PDI Size & PDI (DLS) Zeta Zeta Potential (ELS) Morphology Morphology (TEM) Concentration Concentration (NTA) PEG_Quant PEG Quantification Concentration->PEG_Quant EE_DL Encapsulation Efficiency & Drug Loading Release In Vitro Drug Release Stability Stability Studies Release->Stability Sterility Sterility Testing Endotoxin (B1171834) Endotoxin Assay Biocompatibility Biocompatibility End End Biocompatibility->End Start Start Start->Size_PDI

Fig 1. Logical workflow for nanoparticle characterization.

Physicochemical Characterization

The foundational step in nanoparticle analysis involves determining their size, size distribution, surface charge, and morphology. These parameters are critical as they influence the stability, in vivo fate, and drug release profile of the nanoparticles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Application Note: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension[2][3]. The Polydispersity Index (PDI) indicates the uniformity of the nanoparticle population, with a PDI value below 0.3 generally considered acceptable for drug delivery applications[4]. Zeta potential is a measure of the magnitude of the electrostatic charge on the nanoparticle surface, which is a key indicator of colloidal stability[5]. For PEGylated nanoparticles, the zeta potential is typically close to neutral due to the shielding effect of the PEG layer.

Experimental Protocol: DLS and Zeta Potential Measurement

  • Sample Preparation:

    • Dilute the nanoparticle suspension in a suitable filtered buffer (e.g., 10 mM NaCl) to an appropriate concentration to avoid multiple scattering effects[5]. The optimal concentration depends on the light scattering properties of the nanoparticles[5].

    • Ensure the suspending medium is filtered through a 0.2 µm filter to remove any dust or contaminants[5].

  • Instrument Setup (e.g., Malvern Zetasizer):

    • Select an appropriate cuvette. For size measurements, use a disposable polystyrene cuvette. For zeta potential, use a disposable folded capillary cell, ensuring no bubbles are present[6].

    • Set the measurement temperature, typically to 25°C[6]. Allow the sample to equilibrate for at least 2 minutes before measurement[5].

  • Measurement:

    • For size and PDI, perform the measurement using the DLS setting.

    • For zeta potential, perform the measurement using the Electrophoretic Light Scattering (ELS) setting[7].

    • Perform a minimum of three replicate measurements for each sample to ensure repeatability[5].

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter, PDI, and zeta potential.

    • The Z-average is the intensity-weighted mean hydrodynamic size. The PDI is a dimensionless measure of the broadness of the size distribution.

Data Presentation:

Formulation IDZ-Average (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
NP-PEG-001116.6 ± 2.10.112 ± 0.015-13.7 ± 1.5
NP-PEG-002128.1 ± 3.50.295 ± 0.021-28.1 ± 2.2
Control (No PEG)150.2 ± 4.00.450 ± 0.030-45.3 ± 3.1
Data is presented as Mean ± Standard Deviation (n=3). Data is hypothetical, based on typical values found in literature[8].
Morphology and Size Verification

Application Note: Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticles, offering valuable information on their size, shape, and lamellarity[9][10][11]. Unlike DLS, which measures the hydrodynamic diameter in a hydrated state, TEM measures the size of the dehydrated particles, often resulting in a smaller measured diameter[2]. It is an essential tool to confirm the spherical morphology expected for many lipid-based nanoparticles and to identify any aggregation or impurities[9][12].

Experimental Protocol: TEM Analysis

  • Grid Preparation:

    • Place a 200-mesh copper grid coated with a carbon support film onto a clean surface.

    • To enhance nanoparticle adhesion, the grid surface can be made hydrophilic by glow discharge or by treating with a chemical like 3-aminopropyldimethylethoxysilane (APDMES)[9].

  • Sample Application:

    • Apply a small droplet (5-10 µL) of the diluted nanoparticle suspension onto the prepared grid[9].

    • Allow the nanoparticles to adsorb onto the surface for a chosen time, typically 5-20 minutes[9].

  • Staining (for enhanced contrast, e.g., for liposomes):

    • Wick away the excess sample solution with filter paper.

    • Apply a droplet of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.

    • Blot away the excess stain.

  • Drying:

    • Allow the grid to air-dry completely before inserting it into the TEM.

  • Imaging:

    • Operate the TEM at a suitable acceleration voltage (e.g., 80-120 kV).

    • Acquire images at various magnifications to observe overall distribution and individual particle morphology.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual particles (e.g., >100) to determine the mean size and size distribution.

G Physicochemical Characterization Workflow cluster_DLS DLS/ELS Analysis cluster_TEM TEM Analysis NP_Sample Nanoparticle Suspension Dilution_DLS Dilute in Filtered Buffer NP_Sample->Dilution_DLS Dilution_TEM Dilute Sample NP_Sample->Dilution_TEM Measure_DLS Measure in Cuvette/Cell Dilution_DLS->Measure_DLS Data_DLS Z-Average PDI Zeta Potential Measure_DLS->Data_DLS Grid_Prep Apply to TEM Grid Dilution_TEM->Grid_Prep Stain_Dry Stain & Dry Grid_Prep->Stain_Dry Imaging Acquire Images Stain_Dry->Imaging Data_TEM Morphology Size Distribution Imaging->Data_TEM

Fig 2. Workflow for DLS and TEM analysis.

Drug Loading and In Vitro Release

For nanoparticles designed as drug carriers, it is crucial to quantify the amount of encapsulated drug and to characterize its release profile.

Encapsulation Efficiency (EE) and Drug Loading (DL)

Application Note: Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug Loading (DL) refers to the weight percentage of the drug relative to the total weight of the nanoparticle. These parameters are critical for determining the therapeutic dose and the efficiency of the formulation process. The most common method involves separating the free, unencapsulated drug from the drug-loaded nanoparticles and quantifying the drug in either or both fractions.

Experimental Protocol: Determination of EE% and DL%

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle formulation.

    • Separate the nanoparticles from the aqueous phase containing the unencapsulated drug. Common methods include:

      • Centrifugal Ultrafiltration: Use a centrifugal filter device with a molecular weight cut-off (MWCO) that retains the nanoparticles while allowing the free drug to pass through (e.g., 100 kDa)[13]. Centrifuge at a specified speed and time (e.g., 9000 rpm for 30 min)[13].

      • Size Exclusion Chromatography (SEC): Pass the sample through a small column packed with a gel that separates molecules by size.

  • Quantification of Drug:

    • Collect the filtrate (containing the free drug).

    • Measure the concentration of the free drug using a suitable analytical technique, such as:

      • UV-Vis Spectrophotometry: If the drug has a distinct absorbance peak.

      • Fluorescence Spectroscopy: If the drug is fluorescent[13].

      • High-Performance Liquid Chromatography (HPLC): For high sensitivity and specificity.

    • To determine the total amount of drug, disrupt a separate aliquot of the nanoparticle suspension with a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug, and then measure the total drug concentration[14].

  • Calculation:

    • Encapsulation Efficiency (EE%):

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (DL%):

      • DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

Data Presentation:

Formulation IDTotal Drug Added (mg)Free Drug (mg)Encapsulated Drug (mg)EE (%)DL (%)
NP-PEG-Drug-012.00.151.8592.58.4
NP-PEG-Drug-022.00.281.7286.07.8
Data is hypothetical, based on typical values found in literature[13][15].
In Vitro Drug Release

Application Note: In vitro drug release studies are performed to predict the in vivo performance of a drug delivery system. The goal is to determine the rate and extent of drug release from the nanoparticles over time under physiological conditions (e.g., pH 7.4, 37°C). A sustained release profile is often desirable to maintain therapeutic drug levels for an extended period[13][16]. The dialysis bag method is a commonly used and straightforward technique for this purpose[17].

Experimental Protocol: Dialysis Bag Method

  • Preparation:

    • Select a dialysis membrane with a MWCO that allows the free drug to diffuse out but retains the nanoparticles (e.g., 12-14 kDa).

    • Prepare a release medium, typically a buffer solution mimicking physiological conditions (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Pre-soak the dialysis bag in the release medium as per the manufacturer's instructions.

  • Procedure:

    • Pipette a known volume (e.g., 1-2 mL) of the drug-loaded nanoparticle suspension into the dialysis bag and seal it securely.

    • Immerse the sealed bag in a larger volume of the release medium (e.g., 50-100 mL) to ensure sink conditions.

    • Place the entire setup in an incubator shaker at 37°C with gentle agitation (e.g., 75 rpm)[17].

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium[17].

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions[17].

  • Analysis:

    • Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis, Fluorescence, or HPLC).

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

  • Data Plotting:

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

G Drug Release Study Workflow (Dialysis Method) Start Drug-Loaded NP Suspension DialysisBag Load into Dialysis Bag Start->DialysisBag Immerse Immerse in Release Medium (e.g., PBS, pH 7.4, 37°C) DialysisBag->Immerse Incubate Incubate with Agitation Immerse->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Quantify Drug (e.g., HPLC, UV-Vis) Sample->Analyze Plot Plot Cumulative Release vs. Time Analyze->Plot

Fig 3. Workflow for in vitro drug release study.

Stability, Sterility, and Safety Assessment

Ensuring the stability, sterility, and biocompatibility of nanoparticles is a prerequisite for any preclinical or clinical application.

Stability Studies

Application Note: Stability studies are essential to determine the shelf-life of a nanoparticle formulation. These studies evaluate the physical and chemical stability of the nanoparticles under various storage conditions (e.g., 4°C, room temperature) over time[18]. Physical stability is assessed by monitoring for changes in particle size, PDI, and signs of aggregation or precipitation. Chemical stability involves monitoring the integrity of the encapsulated drug and the PEG-lipid conjugate, checking for degradation or leakage[18][19].

Experimental Protocol: Long-Term Stability Assessment

  • Storage:

    • Divide the nanoparticle formulation into several aliquots in sealed vials.

    • Store the vials at different temperatures, such as 4°C and 25°C[18].

  • Time Points:

    • Establish specific time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis at Each Time Point:

    • Physical Stability:

      • Visually inspect for any precipitation or aggregation.

      • Measure the Z-average size and PDI using DLS[18].

    • Chemical Stability:

      • Measure the percentage of drug remaining encapsulated (entrapment efficiency) to assess drug leakage.

      • An HPLC stability-indicating method can be used to quantify both the drug and the DMPE-PEG2000 to check for degradation products[19].

  • Data Evaluation:

    • Plot the key parameters (size, PDI, % drug encapsulated) against time for each storage condition to determine the stability profile.

Sterility and Endotoxin Testing

Application Note: For any formulation intended for parenteral administration, sterility and freedom from pyrogens are mandatory. Sterility testing ensures the absence of viable microbial contaminants[20]. Endotoxin testing quantifies the level of bacterial endotoxins (lipopolysaccharides, LPS), which can cause a severe inflammatory response[21][22]. The Limulus Amebocyte Lysate (LAL) assay is the standard method for endotoxin detection, but nanoparticles can interfere with the assay, necessitating careful validation[21][22].

Protocol: Sterility Testing (Membrane Filtration)

  • The nanoparticle formulation is filtered through a 0.22 µm or 0.45 µm sterile membrane filter[20][23].

  • The filter is then aseptically transferred to two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic bacteria) and Soybean-Casein Digest Medium (for aerobic bacteria and fungi).

  • The media are incubated for a period of not less than 14 days.

  • The media are observed for any signs of microbial growth (turbidity). The absence of growth indicates that the product is sterile[20].

Protocol: Endotoxin Testing (Chromogenic LAL Assay)

  • Sample Preparation: Prepare a series of dilutions of the nanoparticle sample using pyrogen-free water.

  • Positive Control: Spike a separate set of diluted samples with a known amount of endotoxin to check for assay inhibition or enhancement by the nanoparticles.

  • Assay:

    • Add the samples, controls, and standards to a microplate.

    • Add the LAL reagent, which contains the enzyme cascade from horseshoe crab amoebocytes.

    • Add the chromogenic substrate. If endotoxin is present, the enzyme cascade will be activated, cleaving the substrate and producing a color (typically yellow)[21].

  • Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) using a plate reader[21].

  • Calculation: Determine the endotoxin concentration in the sample by comparing its absorbance to the standard curve. The results are typically expressed in Endotoxin Units per milliliter (EU/mL).

G Safety & Stability Assessment NP_Final Final Nanoparticle Formulation Stability Stability Study (Size, PDI, Drug Leakage) NP_Final->Stability Sterility Sterility Test (Membrane Filtration) NP_Final->Sterility Endotoxin Endotoxin Test (LAL Assay) NP_Final->Endotoxin Biocompatibility In Vitro Biocompatibility (e.g., MTT Assay) NP_Final->Biocompatibility Result Safe & Stable Formulation Stability->Result Sterility->Result Endotoxin->Result Biocompatibility->Result

Fig 4. Workflow for safety and stability testing.
In Vitro Biocompatibility

Application Note: In vitro cytotoxicity assays are initial screens to assess the biocompatibility of the nanoparticle formulation[24]. These tests evaluate the effect of the nanoparticles on the viability and metabolic activity of cultured cells. An MTT assay, which measures the metabolic activity of cells, is a common colorimetric method used for this purpose[25][26].

Protocol: Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed a relevant cell line (e.g., fibroblasts, or a cancer cell line if it's a therapeutic) into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight[25].

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticles (both drug-loaded and empty 'blank' nanoparticles). Include wells with untreated cells (negative control) and cells treated with a cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot cell viability (%) versus nanoparticle concentration to determine the IC50 (the concentration that causes 50% inhibition of cell viability).

References

Application Note & Protocol: A Guide to Calculating and Optimizing the Molar Ratio of PEG2000-DMPE in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids into lipid nanoparticles (LNPs) is a cornerstone of modern drug delivery, particularly for nucleic acid therapeutics like mRNA and siRNA.[1][2] PEGylation, the process of attaching PEG chains to the LNP surface, creates a hydrophilic protective layer.[3][4] This "stealth" coating sterically hinders opsonization (the process by which particles are marked for clearance by the immune system), thereby extending the circulation half-life of the nanoparticles and allowing for more effective delivery to target tissues.[3][4][5][6]

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) conjugated to a 2000 Dalton PEG chain (PEG2000-DMPE) is a commonly used PEGylated lipid. The molar ratio, or mole percentage (mol%), of this compound within the total lipid mixture is a critical formulation parameter that significantly influences the physicochemical properties and in vivo performance of LNPs.[5][7][8] This application note provides a detailed guide for calculating the correct molar ratio of this compound and outlines protocols for the formulation and characterization of these lipid mixtures.

The Critical Role of the this compound Molar Ratio

The mol% of this compound in a lipid formulation is not a one-size-fits-all parameter. It must be empirically optimized as it governs a delicate balance between several key nanoparticle attributes:

  • Particle Size and Stability: Increasing the molar ratio of PEGylated lipids is correlated with the formation of smaller LNPs.[5][6] The PEG layer also prevents particle aggregation, enhancing colloidal stability during storage and in physiological fluids.[3][6][9] However, excessive PEG content can lead to heterogeneous mixing and phase separation.[5]

  • Encapsulation Efficiency: An overly dense PEG shield can interfere with the electrostatic interactions between ionizable lipids and the nucleic acid cargo, potentially reducing encapsulation efficiency.[5][8]

  • Circulation Time vs. Cellular Uptake: A higher PEG density enhances systemic circulation time by preventing clearance by the mononuclear phagocyte system.[7][9] Conversely, this same PEG shield can create a steric barrier that hinders the interaction of the LNP with target cells, thereby reducing cellular uptake and endosomal escape, which are crucial for payload delivery.[7][8]

  • Immunogenicity: The density of PEG on the LNP surface can influence the "accelerated blood clearance (ABC) phenomenon," where a first dose of PEGylated nanoparticles can induce the production of anti-PEG antibodies, leading to rapid clearance of subsequent doses. This effect has been reported to be biphasic, with both low and high PEG densities resulting in a reduced ABC phenomenon compared to intermediate densities.[1][6]

Typical formulations for in vivo applications often utilize a PEG-lipid molar ratio between 0.5% and 5%.[5] For instance, a common LNP formulation for siRNA delivery consists of an ionizable lipid, a helper lipid (like DSPC), cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5, respectively.[7][9]

Calculating the Molar Ratio: A Step-by-Step Protocol

To achieve a desired molar ratio, one must calculate the precise mass of each lipid component required for the formulation.

3.1. Principle

The calculation is based on the fundamental relationship between mass, molecular weight, and moles (Mass = Moles × Molecular Weight). By defining the desired mole percentage for each component, you can determine the corresponding mass needed for each.

3.2. Required Information

Before starting, you will need the molecular weight (MW) of each lipid in your formulation.

Lipid Component Common Abbreviation Approximate Molecular Weight ( g/mol )
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]This compound2780
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC790
CholesterolChol387
DLin-MC3-DMA (Ionizable Lipid Example)MC3642
1,2-dioleoyl-sn-glycero-3-phosphoethanolamineDOPE744

Note: Molecular weights can vary slightly between suppliers. Always use the MW from the certificate of analysis for your specific lipid lot.

3.3. Calculation Workflow

Here is a logical workflow for calculating the required mass of each lipid.

G cluster_input Inputs cluster_calc Calculation Steps cluster_output Outputs A 1. Define Target Molar Ratios (e.g., MC3:DSPC:Chol:PEG-DMPE 50 : 10 : 38.5 : 1.5) D 4. Calculate Moles of Each Lipid (Total Moles × Molar Ratio %) A->D B 2. Specify Total Lipid Moles (e.g., 10 µmol) B->D C 3. Obtain Molecular Weights (MW) for each lipid E 5. Calculate Mass of Each Lipid (Moles × MW) C->E D->E F 6. Mass of Lipid 1 (mg) E->F G 7. Mass of Lipid 2 (mg) E->G H 8. Mass of Lipid 3 (mg) E->H I 9. Mass of Lipid 4 (mg) E->I

Caption: Workflow for calculating lipid mass from molar ratios.

3.4. Example Calculation

Let's calculate the required mass for a 10 µmol total lipid formulation with the following molar ratio: DLin-MC3-DMA : DSPC : Cholesterol : this compound = 50 : 10 : 38.5 : 1.5 .

Component Molar Ratio (%) Moles (µmol) in 10 µmol Total MW ( g/mol ) Mass Required (mg)
DLin-MC3-DMA505.06423.21
DSPC101.07900.79
Cholesterol38.53.853871.49
This compound1.50.1527800.42
Total 100 10.0 N/A 5.91
  • Step 1: Moles of DLin-MC3-DMA = 10 µmol × 0.50 = 5.0 µmol

  • Step 2: Mass of DLin-MC3-DMA = 5.0 µmol × 642 g/mol = 3210 µg = 3.21 mg

  • (Repeat for all components)

Experimental Protocols

4.1. Protocol 1: Preparation of Lipid Stock Solutions

Accurate stock solutions are critical for reproducible formulations.

  • Materials:

    • Individual lipids (e.g., DLin-MC3-DMA, DSPC, Cholesterol, this compound)

    • Anhydrous Ethanol (B145695) (200 proof)

    • Analytical balance

    • Glass vials with PTFE-lined caps

    • Argon or Nitrogen gas

  • Procedure:

    • Bring all lipids to room temperature before opening vials to prevent condensation.

    • Accurately weigh the calculated mass of each lipid into separate, labeled glass vials.

    • Under a fume hood, add the required volume of anhydrous ethanol to each vial to achieve a known concentration (e.g., 10 mg/mL).

    • Vortex or sonicate gently until the lipid is completely dissolved, ensuring no visible particulates remain.

    • Purge the headspace of each vial with an inert gas (Argon or Nitrogen) to prevent lipid oxidation.

    • Seal the vials tightly and store them at the recommended temperature (typically -20°C).

4.2. Protocol 2: Formulation of LNPs via Microfluidic Mixing

Microfluidic mixing provides rapid, controlled, and reproducible LNP synthesis.[10]

  • Materials:

    • Lipid stock solutions in ethanol (from Protocol 1)

    • Nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., 25-50 mM acetate (B1210297) buffer, pH 4.0)

    • Microfluidic mixing device (e.g., NanoAssemblr Benchtop) and cartridge

    • Syringe pumps and syringes

    • Dialysis device (e.g., Slide-A-Lyzer cassette, 10K MWCO)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare Lipid Mixture: Combine the calculated volumes of each lipid stock solution into a single vial to create the final lipid mixture in ethanol.

    • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the acetate buffer at the desired concentration.

    • Setup Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Load the lipid mixture (in ethanol) into one syringe and the aqueous nucleic acid solution into another.

    • Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR). A typical FRR for the aqueous to ethanolic phase is 3:1.[9] Initiate pumping to mix the two streams in the microfluidic chip, leading to nanoprecipitation and LNP self-assembly.

    • Collection: Collect the resulting milky-white LNP suspension from the outlet.

    • Dialysis: Transfer the LNP suspension to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6-12 hours, with buffer changes, to remove the ethanol and raise the pH.

    • Sterilization & Storage: Filter the final LNP formulation through a 0.22 µm sterile filter and store at 4°C.

G cluster_prep Preparation cluster_mix Microfluidic Mixing cluster_purify Purification & Storage A 1. Prepare Lipid Mix in Ethanol C 3. Load Syringes A->C B 2. Prepare mRNA in Acetate Buffer (pH 4) B->C D 4. Set Flow Rates (e.g., 3:1 Aqueous:Ethanol) C->D E 5. Mix & Collect LNPs D->E F 6. Dialyze against PBS (pH 7.4) E->F G 7. Sterile Filter (0.22 µm) F->G H 8. Characterize & Store at 4°C G->H

Caption: Experimental workflow for LNP formulation.

4.3. Protocol 3: Physicochemical Characterization

Characterization is essential to confirm the quality of the formulation.

  • Particle Size and Polydispersity Index (PDI):

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute a small aliquot of the LNP suspension in PBS. Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Expected Result: For many applications, a Z-average size of 80-150 nm and a PDI < 0.2 are desirable.[10]

  • Zeta Potential:

    • Technique: Laser Doppler Electrophoresis.

    • Procedure: Use the same DLS instrument to measure the surface charge of the LNPs in a suitable buffer.

    • Expected Result: At physiological pH (7.4), LNPs should have a near-neutral or slightly negative zeta potential to reduce non-specific interactions in vivo.

  • Encapsulation Efficiency (EE%):

    • Technique: Ribonucleic acid-selective fluorescent dye assay (e.g., RiboGreen assay).[10]

    • Procedure: Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100). The fluorescence before lysis corresponds to free, unencapsulated RNA, while the fluorescence after lysis represents the total RNA.

    • Calculation: EE% = [(Total RNA - Free RNA) / Total RNA] × 100.

    • Expected Result: High encapsulation efficiency (>90%) is typically desired.

Influence of this compound Molar Ratio on LNP Properties

The following table summarizes the general trends observed when varying the this compound molar ratio in a typical LNP formulation.

This compound Molar Ratio Effect on Particle Size Effect on Zeta Potential Effect on In Vivo Circulation Effect on Cellular Uptake
Low (e.g., 0.5 - 1.0%) LargerCloser to neutralShorter half-lifeGenerally higher
Optimal (e.g., 1.5 - 2.5%) Smaller, more uniform[5]Slightly more negativeLonger half-life[7]Balanced
High (e.g., > 3.0%) Smallest[5]More negative[5]Longest half-lifePotentially reduced[8]

This relationship can be visualized as a trade-off.

G cluster_cause Cause cluster_effect Effects cluster_outcome Outcome A Increase this compound Molar Ratio B Longer Blood Circulation (Stealth Effect) A->B Increases C Reduced Cellular Uptake (Steric Hindrance) A->C Increases D Trade-off between Bioavailability and Target Cell Interaction B->D C->D

Caption: The PEGylation trade-off in LNP design.

Conclusion

The molar ratio of this compound is a powerful lever for tuning the properties of lipid nanoparticles. A systematic approach involving precise calculation, controlled formulation, and thorough characterization is essential for developing safe and effective nanomedicines. The protocols and data presented in this note provide a foundational framework for researchers to optimize their LNP formulations for specific therapeutic applications.

References

Application Notes and Protocols: PEG2000-DMPE for the Delivery of Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) is a versatile, biocompatible phospholipid-PEG conjugate widely employed in drug delivery systems.[1] Its amphiphilic nature, with a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, enables the formation of stable nanostructures such as liposomes and micelles in aqueous environments.[1][2] These nanocarriers are particularly advantageous for the solubilization and delivery of hydrophobic drugs, which often face challenges of poor bioavailability and systemic toxicity.

The PEG2000 component provides a "stealth" characteristic, forming a hydrated layer on the nanoparticle surface. This sterically hinders opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream and enhancing the potential for tumor accumulation through the enhanced permeability and retention (EPR) effect.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in the formulation and characterization of nanocarriers for hydrophobic drug delivery.

Physicochemical Properties of this compound Formulations

The incorporation of this compound into lipid-based nanoparticles significantly influences their physicochemical properties, which are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Formulation Component(s)Nanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000Micelles52.00.952-38.0[6]
DSPE-PEG2000 / Soluplus (1:1 w/w)Mixed Micelles116.60.112-13.7[6]
Ridaforolimus-loaded DSPE-PEG2000Micelles33 ± 15Not ReportedNot Reported[7]
PLGA with 15% PEGylationNanoparticles114Not Reported-2.8 ± 1.60[8]
DMPC/PEG2000-DMPE/Cholesterol (50/5/45 w/w)LiposomesNot ReportedNot ReportedNot Reported[9]

Note: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a common analog to DMPE with longer acyl chains, and data for DSPE-PEG2000 is often transferable for understanding general principles of PEGylated lipid behavior.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes for Hydrophobic Drug Delivery via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating a hydrophobic drug.

Materials:

  • Primary phospholipid (e.g., DSPC, DMPC)

  • Cholesterol

  • This compound

  • Hydrophobic drug

  • Chloroform (B151607) or a chloroform:methanol (B129727) mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, this compound, and the hydrophobic drug in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common molar ratio for the lipids is DSPC:Cholesterol:this compound of 55:40:5.[10]

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).[10]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask's inner surface.[2][10]

    • Continue drying under vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired volume of pre-warmed hydration buffer (above the lipid phase transition temperature).[2]

    • Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10]

    • Assemble the extruder with the desired membrane and heat it to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into a syringe and pass it through the extruder for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.[10]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Protocol 2: Characterization of this compound Liposomes

A. Particle Size and Zeta Potential Measurement:

  • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

  • Use Dynamic Light Scattering (DLS) to measure the Z-average diameter (particle size) and Polydispersity Index (PDI).[10]

  • Use Laser Doppler Velocimetry, typically in the same instrument as DLS, to measure the zeta potential, which indicates the surface charge and stability of the liposome suspension.

B. Encapsulation Efficiency Determination:

  • Separate the liposomes from the unencapsulated drug using a method like centrifugation or size exclusion chromatography.

  • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

  • Quantify the amount of drug in the disrupted liposome fraction using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of drug in liposomes / Total initial amount of drug) x 100

Visualizations

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Final Product dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate Film with Aqueous Buffer (MLVs) dry->hydrate extrude Extrusion (Unilamellar Vesicles) hydrate->extrude final_lipo Drug-Loaded PEGylated Liposomes extrude->final_lipo

Caption: Workflow for preparing drug-loaded PEGylated liposomes.

Hydrophobic_Drug_Encapsulation cluster_micelle Micelle cluster_liposome Liposome core Hydrophobic Core shell Hydrophilic PEG Shell drug_m Hydrophobic Drug drug_m->core Encapsulation bilayer Lipid Bilayer aq_core Aqueous Core peg_surface PEG Surface drug_l Hydrophobic Drug drug_l->bilayer Partitioning

Caption: Encapsulation of hydrophobic drugs in micelles and liposomes.

Cellular_Uptake_Factors cluster_properties Nanoparticle Properties cluster_bio Biological Interactions peg_lipo PEGylated Nanoparticle size Size peg_lipo->size shape Shape peg_lipo->shape charge Surface Charge peg_lipo->charge protein Protein Corona Formation peg_lipo->protein receptor Receptor Binding peg_lipo->receptor uptake Cellular Uptake size->uptake shape->uptake charge->uptake protein->uptake receptor->uptake

Caption: Factors influencing the cellular uptake of PEGylated nanoparticles.

References

Surface Modification of Nanoparticles with PEG2000-DMPE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE). This process, known as PEGylation, is a widely adopted strategy to improve the systemic circulation time and stability of nanoparticles for therapeutic and diagnostic applications.

Introduction to Nanoparticle PEGylation

PEGylation involves the covalent or non-covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles. This modification creates a hydrophilic protective layer that offers several advantages:

  • Prolonged Systemic Circulation: The PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), leading to longer circulation times in the bloodstream.[1][2]

  • Improved Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological fluids, enhancing their colloidal stability.[3]

  • Reduced Immunogenicity: PEGylation can mask the nanoparticle surface, potentially reducing immune responses.[4]

  • Enhanced Tumor Accumulation: For cancer therapeutics, the prolonged circulation time allows for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1]

This compound is an amphiphilic molecule consisting of a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic PEG chain with a molecular weight of 2000 Da. The DMPE anchor readily incorporates into the lipid bilayer of liposomes or adsorbs onto the surface of various types of nanoparticles, while the PEG chain extends into the aqueous environment.

Applications of this compound Modified Nanoparticles

The surface modification of nanoparticles with this compound is a versatile technique with broad applications in drug delivery and diagnostics.

Application AreaDescriptionKey Advantages of this compound Modification
Oncology Drug Delivery Encapsulation of chemotherapeutic agents to target solid tumors.Prolonged circulation enhances tumor accumulation via the EPR effect, and reduces off-target toxicity.[1]
Gene Therapy Delivery of nucleic acids (e.g., siRNA, mRNA, plasmid DNA) to specific cells.Protects nucleic acids from degradation, improves systemic stability, and facilitates cellular uptake.
Medical Imaging Surface coating of contrast agents (e.g., iron oxide, quantum dots) for MRI, fluorescence imaging, etc.Increased circulation time allows for better contrast and longer imaging windows.
Vaccine Development Formulation of lipid nanoparticles (LNPs) for mRNA vaccines.Enhances the stability and in vivo performance of the vaccine formulation.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound modified nanoparticles.

Protocol: Nanoparticle PEGylation via Hydration Method

This protocol is suitable for the preparation of PEGylated lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs).

Materials:

  • Lipid mixture (e.g., primary lipid like DSPC, cholesterol)

  • This compound

  • Drug to be encapsulated (optional)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipids, cholesterol, and this compound in an organic solvent in a round-bottom flask. The molar ratio of this compound is typically between 1-10 mol% of the total lipid.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipids).

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles, the MLV suspension must be downsized. This can be achieved by:

      • Sonication: Use a probe sonicator or a bath sonicator. Sonication should be performed on ice to prevent lipid degradation.

      • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder. This method provides better control over the final particle size and distribution.

  • Purification:

    • Remove unencapsulated drug and excess lipids by methods such as:

      • Dialysis: Dialyze the nanoparticle suspension against fresh buffer.

      • Size Exclusion Chromatography: Use a gel filtration column to separate the nanoparticles from smaller molecules.

      • Centrifugation: Pellet the nanoparticles and resuspend them in fresh buffer.

Protocol: Nanoparticle Characterization

Accurate characterization of the PEGylated nanoparticles is crucial to ensure quality and reproducibility.

DLS measures the hydrodynamic diameter of the nanoparticles in suspension.

Sample Preparation:

  • Dilute the nanoparticle suspension in the same buffer used for preparation to an appropriate concentration (typically resulting in a count rate between 100 and 500 kcps).[5]

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust.[6]

Measurement:

  • Set the instrument parameters for the dispersant (viscosity and refractive index) and temperature.

  • Equilibrate the sample in the instrument for at least 2 minutes.

  • Perform at least three replicate measurements to ensure reproducibility.[5]

Data Analysis:

  • The Z-average diameter represents the mean hydrodynamic size.

  • The Polydispersity Index (PDI) indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse populations.

Zeta potential is an indicator of the surface charge of the nanoparticles and their colloidal stability.

Sample Preparation:

  • Dilute the nanoparticle suspension in an appropriate buffer, typically a low ionic strength buffer like 10 mM NaCl, to avoid charge screening effects.

  • Ensure the sample is free of air bubbles.[7]

Measurement:

  • Use a dedicated zeta potential cell.

  • Apply an electric field and measure the electrophoretic mobility of the particles.

  • The instrument software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

Data Analysis:

  • A high absolute zeta potential (e.g., > ±20 mV) generally indicates good colloidal stability due to electrostatic repulsion between particles.[1] PEGylation typically leads to a decrease in the absolute value of the zeta potential as the charged surface is shielded by the neutral PEG layer.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle TypeModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Liposomes Unmodified125 ± 50.15 ± 0.03-25 ± 3
This compound140 ± 70.12 ± 0.02-10 ± 2
Solid Lipid Nanoparticles Unmodified180 ± 100.22 ± 0.04-30 ± 4
This compound200 ± 120.18 ± 0.03-15 ± 3
Gold Nanoparticles Unmodified50 ± 30.10 ± 0.02-40 ± 5
This compound70 ± 40.11 ± 0.02-12 ± 2

Data are representative and may vary depending on the specific formulation and preparation method.

Table 2: In Vivo Performance of Nanoparticles

Nanoparticle FormulationCirculation Half-life (t½) in Mice
Unmodified Liposomes~ 1 hour
This compound Modified Liposomes> 20 hours[9]
Unmodified Solid Lipid Nanoparticles< 2 hours
This compound Modified Solid Lipid Nanoparticles~ 18 hours

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of this compound modified nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_app Application A 1. Lipid Film Formation (Lipids + this compound + Drug) B 2. Hydration (Aqueous Buffer) A->B C 3. Size Reduction (Sonication/Extrusion) B->C D 4. Purification (Dialysis/Chromatography) C->D E Dynamic Light Scattering (DLS) (Size & PDI) D->E Analyze F Zeta Potential Measurement (Surface Charge) D->F Analyze G Transmission Electron Microscopy (TEM) (Morphology) D->G Analyze H In Vitro / In Vivo Studies G->H Proceed to

Caption: Workflow for PEGylated nanoparticle synthesis and characterization.

Cellular Uptake Pathways

This diagram illustrates the primary endocytic pathways involved in the cellular uptake of PEGylated nanoparticles.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP PEGylated Nanoparticle CME Clathrin-mediated Endocytosis NP->CME Uptake CVE Caveolae-mediated Endocytosis NP->CVE Uptake MP Macropinocytosis NP->MP Uptake Endosome Early Endosome CME->Endosome CVE->Endosome MP->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Endosome->Release Endosomal Escape

Caption: Cellular uptake mechanisms of PEGylated nanoparticles.

References

Application Notes and Protocols for Lyophilization and Reconstitution of PEG2000-DMPE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the lyophilization and reconstitution of liposomes incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE). The inclusion of this compound in liposomal formulations enhances their stability and circulation time in vivo. Lyophilization, or freeze-drying, is a critical technique for improving the long-term storage stability of these liposomal formulations by removing water, thus preventing hydrolysis and fusion of the vesicles.[1] Proper reconstitution of the lyophilized product is essential to ensure that the liposomes retain their desired physicochemical properties, such as size, charge, and encapsulation efficiency.

Key Considerations for Lyophilization of PEGylated Liposomes

The successful lyophilization of PEGylated liposomes hinges on the careful selection of cryoprotectants and the optimization of the freeze-drying cycle. Cryoprotectants are essential to protect the liposomes from the stresses of freezing and drying, which can otherwise lead to aggregation, fusion, and leakage of the encapsulated drug.[2][3]

Cryoprotectants: Sugars such as sucrose (B13894) and trehalose (B1683222) are the most commonly used cryoprotectants for liposome (B1194612) lyophilization.[4][5] They are thought to protect the liposomes through two primary mechanisms:

  • Water Replacement Hypothesis: During dehydration, the sugar molecules replace the water molecules that hydrate (B1144303) the polar head groups of the phospholipids, thereby maintaining the integrity of the lipid bilayer.[2]

  • Vitrification: Upon cooling, the cryoprotectant solution forms a highly viscous, amorphous glassy matrix that immobilizes the liposomes, preventing their aggregation and fusion.[2][3]

The concentration of the cryoprotectant is a critical parameter, with a higher concentration generally offering better protection.[2] The optimal ratio of cryoprotectant to lipid often needs to be determined empirically for each specific formulation.

Data Presentation: Physicochemical Properties of Lyophilized PEGylated Liposomes

The following tables summarize the typical effects of lyophilization and the choice of cryoprotectant on the physicochemical properties of PEGylated liposomes. The data presented is a synthesis of findings from various studies and serves as a general guide. Actual results may vary depending on the specific lipid composition, drug encapsulated, and processing parameters.

Table 1: Effect of Cryoprotectants on Particle Size and Polydispersity Index (PDI) of PEGylated Liposomes After Lyophilization and Reconstitution.

Liposome Formulation (Typical)Cryoprotectant (Sugar:Lipid Mass Ratio)Pre-Lyophilization Mean Diameter (nm)Pre-Lyophilization PDIPost-Reconstitution Mean Diameter (nm)Post-Reconstitution PDIReference
PEGylated LiposomesNone113.8 ± 1.00.03 ± 0.00859.0 ± 56.10.57 ± 0.49[6]
PEGylated LiposomesSucrose (8:1)~120~0.1~130~0.1[6]
PEGylated LiposomesTrehalose (5:1 w/w)~100< 0.2~110< 0.2[5]
PEGylated LiposomesSucrose (5:1 w/w)~100< 0.2~105< 0.2[5]

Table 2: Effect of Lyophilization on Encapsulation Efficiency of Drug-Loaded PEGylated Liposomes.

Encapsulated DrugCryoprotectantPre-Lyophilization Encapsulation Efficiency (%)Post-Reconstitution Encapsulation Efficiency (%)Reference
TamoxifenSucroseNot Reported>96% Retention[6]
DoxorubicinNot Specified~95%~90-95%[7]
Various DrugsTrehalose/SucroseGenerally HighHigh retention with appropriate cryoprotectant[8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing this compound containing liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or HSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Drug to be encapsulated (if applicable)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:this compound of 56:38:5) in chloroform in a round-bottom flask.[9]

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tm) of the primary lipid to form a thin, uniform lipid film on the flask wall.

    • Continue to apply vacuum for at least 1-2 hours to ensure complete removal of the residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer, which may contain the drug to be encapsulated. The hydration temperature should be above the lipid Tm.

    • Vortex or gently shake the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid Tm.

    • Pass the liposome suspension through the membrane multiple times (e.g., 10-15 passes) to ensure a narrow and uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Lyophilization of this compound Liposomes

This protocol provides a general procedure for the freeze-drying of PEGylated liposomes. The specific parameters of the lyophilization cycle should be optimized for each formulation.

Materials:

  • Prepared this compound liposome suspension

  • Cryoprotectant (e.g., sucrose or trehalose)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials

Procedure:

  • Addition of Cryoprotectant:

    • Prepare a stock solution of the chosen cryoprotectant in the hydration buffer.

    • Add the cryoprotectant solution to the liposome suspension to achieve the desired final concentration (e.g., a sugar-to-lipid mass ratio of 5:1 to 8:1).[6][10] Gently mix to ensure uniform distribution.

  • Filling and Freezing:

    • Dispense the liposome-cryoprotectant mixture into lyophilization vials.

    • Place the vials on the shelves of the lyophilizer.

    • Freezing Step: Cool the shelves to a temperature well below the glass transition temperature (Tg') of the formulation (e.g., -40°C to -50°C).[11][12] The freezing rate can influence the ice crystal size and, consequently, the stability of the liposomes. A controlled freezing rate is often preferred.

  • Primary Drying (Sublimation):

    • Once the product is completely frozen, apply a vacuum (e.g., 0.1 mBar or lower).[11][12]

    • Increase the shelf temperature to a point that is still below the Tg' of the formulation (e.g., -20°C to -30°C) to provide the energy for the sublimation of ice.[11]

    • This step is the longest part of the cycle and continues until most of the frozen water has been removed.

  • Secondary Drying (Desorption):

    • After primary drying is complete, gradually increase the shelf temperature (e.g., to 20°C or 25°C) while maintaining the vacuum.[11][12]

    • This step removes the residual unfrozen water molecules that are adsorbed to the surfaces of the solids.

  • Vial Stoppering and Storage:

    • Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum or atmospheric pressure.

    • Store the lyophilized product at the recommended temperature (e.g., 2-8°C or room temperature), protected from light and moisture.

Protocol 3: Reconstitution of Lyophilized this compound Liposomes

This protocol outlines the procedure for reconstituting the lyophilized liposome cake.

Materials:

  • Lyophilized this compound liposome vial

  • Sterile water for injection (WFI) or a suitable aqueous buffer

  • Syringe and needle

Procedure:

  • Equilibration:

    • Allow the lyophilized vial and the reconstitution medium to reach room temperature.

  • Reconstitution:

    • Aseptically add the specified volume of WFI or buffer to the vial.

    • Gently swirl or agitate the vial to dissolve the lyophilized cake. Avoid vigorous shaking or vortexing, which can cause foaming and potentially damage the liposomes.

    • Allow the vial to stand for a few minutes to ensure complete hydration and dispersion of the liposomes.

  • Inspection:

    • Visually inspect the reconstituted suspension for any particulate matter or incomplete dissolution. The reconstituted product should be a homogenous, opalescent suspension.

  • Characterization:

    • After reconstitution, it is crucial to characterize the liposomes to ensure they meet the required quality attributes. This includes measuring the particle size, PDI, zeta potential, and drug encapsulation efficiency.

Mandatory Visualizations

Lyophilization_Workflow cluster_preparation Liposome Preparation cluster_lyophilization Lyophilization Cycle cluster_reconstitution Reconstitution & Analysis prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Size Reduction (Extrusion) prep2->prep3 lyo1 Add Cryoprotectant prep3->lyo1 lyo2 Freezing (-40°C to -50°C) lyo1->lyo2 lyo3 Primary Drying (Sublimation under Vacuum) lyo2->lyo3 lyo4 Secondary Drying (Desorption under Vacuum) lyo3->lyo4 recon1 Reconstitute with Aqueous Medium lyo4->recon1 recon2 Characterization (Size, PDI, EE%) recon1->recon2

Caption: Experimental workflow for the lyophilization and reconstitution of this compound liposomes.

Cryoprotection_Mechanism cluster_before Before Lyophilization cluster_during During Lyophilization (with Cryoprotectant) cluster_after After Reconstitution liposome_hydrated Hydrated Liposome (Water molecules at lipid headgroups) water_removal Water Removal (Freezing & Sublimation) liposome_hydrated->water_removal cryoprotectant_action Cryoprotectant Action: 1. Water Replacement 2. Vitrification water_removal->cryoprotectant_action liposome_reconstituted Intact Reconstituted Liposome cryoprotectant_action->liposome_reconstituted

Caption: Mechanism of cryoprotection by sugars during liposome lyophilization.

References

Application Notes and Protocols for PEG2000-DMPE in Cosmetic and Skin Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) is a versatile phospholipid-PEG conjugate increasingly utilized in cosmetic and skin care formulations. Its unique amphiphilic structure, combining a lipid anchor with a hydrophilic polymer chain, imparts desirable properties for enhancing the delivery and efficacy of active ingredients. This compound is primarily employed as a stealth liposome (B1194612) component, a stabilizer for nanoemulsions, and a penetration enhancer. These application notes provide an overview of its functions, formulation protocols, and characterization methods relevant to cosmetic and dermatological research.

Key Applications and Mechanisms of Action

This compound serves several key functions in cosmetic and skin care formulations:

  • Formation of Sterically Stabilized Vesicles (Liposomes and Micelles): The PEGylated surface of vesicles formulated with this compound provides a hydrophilic shield, preventing aggregation and opsonization, which can increase the stability and bioavailability of encapsulated active ingredients.[1]

  • Enhanced Skin Penetration: this compound can enhance the penetration of active ingredients through the stratum corneum, the outermost layer of the skin.[2] This is achieved through multiple mechanisms:

    • Disruption of the Lipid Bilayer: The lipid portion of this compound can intercalate into the stratum corneum's lipid matrix, increasing its fluidity and permeability.[2]

    • Vesicular Delivery: Encapsulating active ingredients in this compound-containing vesicles can facilitate their transport across the skin barrier.

  • Improved Formulation Stability: The steric hindrance provided by the PEG chains prevents the coalescence of droplets in nanoemulsions and the aggregation of liposomes, leading to more stable cosmetic formulations.[3]

Data Presentation

Table 1: Influence of this compound Concentration on Liposome Characteristics
Molar Ratio of this compound (%)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
0150.2 ± 5.6-25.3 ± 1.80.21 ± 0.03Illustrative Data
2135.8 ± 4.9-18.7 ± 1.50.18 ± 0.02Illustrative Data
5110.5 ± 3.1-15.2 ± 1.20.15 ± 0.02[4]
1095.3 ± 2.8-12.8 ± 1.00.12 ± 0.01Illustrative Data

Note: Data is illustrative and compiled from general trends observed in literature. Actual values will vary depending on the full lipid composition, preparation method, and active ingredient.

Table 2: Encapsulation Efficiency of Model Active Ingredients in this compound Liposomes
Active IngredientLiposome Composition (molar ratio)Encapsulation Efficiency (%)Reference
Vitamin C (Ascorbic Acid)DPPC:Cholesterol:this compound (9:4:1)65 ± 5Illustrative Data
RetinolDSPC:Cholesterol:this compound (55:40:5)85 ± 7Illustrative Data
Hyaluronic AcidPOPC:Cholesterol:this compound (6:3:1)72 ± 6Illustrative Data

Note: Encapsulation efficiency is highly dependent on the physicochemical properties of the active ingredient and the formulation parameters.

Table 3: In Vitro Skin Penetration Enhancement with this compound Formulations
FormulationActive IngredientEnhancement Ratio*Reference
Standard CreamRetinol1.0Baseline
Liposomal Gel (5% this compound)Retinol3.2 ± 0.4Illustrative Data
Nanoemulsion (2% this compound)Vitamin C2.5 ± 0.3Illustrative Data

*Enhancement Ratio = (Permeation of active from test formulation) / (Permeation of active from control formulation)

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing an encapsulated active ingredient.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Active ingredient (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in an organic solvent in a round-bottom flask.

    • If encapsulating a lipophilic active ingredient, add it to the organic solvent at this stage.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer. If encapsulating a hydrophilic active ingredient, it should be dissolved in this buffer.

    • The hydration temperature should be above the phase transition temperature (Tc) of the primary phospholipid.

    • Agitate the flask gently to ensure complete hydration and formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.

    • For large unilamellar vesicles (LUVs) with a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated active ingredient by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome suspension with the aqueous buffer used for hydration to an appropriate concentration.

    • Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) using a DLS instrument.

    • Measure the zeta potential to determine the surface charge of the liposomes.

2. Encapsulation Efficiency (EE) Determination:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the liposomes from the unencapsulated (free) drug using one of the purification methods mentioned in Protocol 1.

    • Quantify the concentration of the free drug in the supernatant/filtrate (C_free).

    • Disrupt the liposomes using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

    • Quantify the total drug concentration (C_total) in the undisrupted liposome suspension.

    • Calculate the EE% using the following formula: EE (%) = [(C_total - C_free) / C_total] * 100

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol assesses the ability of a this compound formulation to deliver an active ingredient across the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Test formulation (e.g., cream, gel containing this compound liposomes)

  • Control formulation (without this compound)

  • Syringes and needles for sampling

Procedure:

  • Skin Preparation:

    • Thaw the excised skin and remove any subcutaneous fat.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly:

    • Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor medium at 32 ± 1 °C to mimic skin surface temperature.

  • Dosing and Sampling:

    • Apply a known amount of the test or control formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis:

    • Quantify the concentration of the active ingredient in the collected samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of the active ingredient permeated per unit area over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Protocol 4: Stability Testing of Cosmetic Formulations with this compound

This protocol evaluates the physical and chemical stability of a cosmetic formulation containing this compound over time under various storage conditions.[1]

Parameters to Evaluate:

  • Physical Stability: Appearance, color, odor, phase separation, viscosity, pH, and particle size of dispersed systems (liposomes, nanoemulsions).

  • Chemical Stability: Concentration of the active ingredient and this compound.

  • Microbiological Stability: Microbial count.

Procedure:

  • Sample Preparation: Prepare batches of the final cosmetic formulation packaged in the intended commercial container.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines, for example:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

  • Testing Intervals: Evaluate the stability parameters at specified time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term testing; 0, 1, 2, 3, 6 months for accelerated testing).

  • Evaluation: Compare the results at each time point to the initial (time 0) values to assess any changes.

Visualizations

G cluster_0 This compound Formulation cluster_1 Skin Barrier (Stratum Corneum) cluster_2 Deeper Skin Layers cluster_3 Mechanisms of Enhanced Penetration Formulation Topical Formulation (Cream, Gel, Serum) PEG_Vesicle This compound Vesicle (Liposome/Nanoemulsion) + Active Ingredient SC Stratum Corneum (Lipid Bilayers) PEG_Vesicle->SC Application on Skin Mechanism1 Lipid Bilayer Disruption PEG_Vesicle->Mechanism1 Intercalation Mechanism2 Vesicle Fusion/ Endocytosis PEG_Vesicle->Mechanism2 Interaction Mechanism3 Increased Hydration PEG_Vesicle->Mechanism3 Occlusion Viable_Epidermis Viable Epidermis & Dermis SC->Viable_Epidermis Enhanced Penetration Mechanism1->SC Mechanism2->SC Mechanism3->SC

Caption: Mechanism of this compound enhanced skin penetration.

G cluster_0 Preparation cluster_1 Characterization Start Start: Lipids + Active Ingredient in Organic Solvent Film Thin Lipid Film Formation (Rotary Evaporation) Start->Film Hydration Hydration with Aqueous Buffer Film->Hydration Size_Reduction Size Reduction (Sonication/Extrusion) Hydration->Size_Reduction Purification Purification (Dialysis/Chromatography) Size_Reduction->Purification Final_Product This compound Liposomes Purification->Final_Product DLS Particle Size & Zeta Potential (DLS) Final_Product->DLS EE Encapsulation Efficiency (HPLC/Spectrophotometry) Final_Product->EE Morphology Morphology (TEM/Cryo-TEM) Final_Product->Morphology

Caption: Experimental workflow for liposome preparation and characterization.

References

Application Notes and Protocols for Protein Immobilization using PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of proteins onto various surfaces is a cornerstone of numerous biotechnological and therapeutic applications, including drug delivery, biosensing, and diagnostics. The use of Poly(ethylene glycol) (PEG) as a linker for protein attachment offers significant advantages, primarily in reducing non-specific protein adsorption and enhancing the biocompatibility of the functionalized surface. PEG2000-DMPE, a phospholipid-PEG conjugate, is a versatile reagent for creating these protein-reactive surfaces on lipid-based nanocarriers like liposomes and lipid nanoparticles (LNPs), as well as on solid substrates.

This document provides detailed application notes and experimental protocols for the immobilization of proteins using this compound. It covers both covalent and non-covalent attachment strategies, methods for quantitative analysis, and graphical representations of the experimental workflows.

Principles of Protein Immobilization with this compound

This compound consists of three key components:

  • 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE): A phospholipid that serves as a hydrophobic anchor, allowing for stable insertion into lipid bilayers of liposomes or adsorption onto hydrophobic surfaces.

  • Poly(ethylene glycol) (PEG2000): A hydrophilic polymer with a molecular weight of approximately 2000 Da. The PEG chain extends from the surface, creating a hydrated layer that minimizes non-specific interactions and provides a flexible spacer for the attached protein.

  • Terminal Functional Group: The distal end of the PEG chain can be functionalized with various reactive groups to facilitate protein conjugation. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for reacting with thiols, and nitrilotriacetic acid (NTA) for chelating histidine-tagged proteins.

The choice of immobilization strategy depends on the nature of the protein, the desired orientation, and the required stability of the conjugate.

Quantitative Data Summary

The efficiency of protein immobilization and the characteristics of the resulting functionalized surface are critical parameters. The following table summarizes key quantitative data gathered from various studies on protein immobilization on PEGylated surfaces.

ParameterTypical ValuesAnalytical Method(s)Reference(s)
PEG Surface Density 0.02 - 0.1 PEG chains/nm²X-ray Photoelectron Spectroscopy (XPS), Fluorescence Assay, Size Exclusion Chromatography (SEC)[1][2]
Protein Surface Concentration 50 - 500 ng/cm²X-ray Photoelectron Spectroscopy (XPS), Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Intensity Measurement[3][4]
Immobilization Efficiency 60 - 95%High-Performance Liquid Chromatography (HPLC), Gel Electrophoresis (SDS-PAGE), UV-Vis Spectroscopy[5]
Preserved Protein Activity 70 - 98%Functional Assays (e.g., enzyme activity assays, binding assays)[6]
Liposome (B1194612)/Nanoparticle Size Increase post-conjugation 10 - 50 nmDynamic Light Scattering (DLS)[7]

Experimental Protocols

Protocol 1: Covalent Immobilization of Proteins using Amine-Reactive this compound

This protocol describes the conjugation of proteins to liposomes or lipid-coated surfaces using this compound functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Primary lipid (e.g., DOPC, DSPC)

  • Cholesterol

  • DSPE-PEG2000-NHS (or a similar amine-reactive DMPE-PEG derivative)

  • Protein of interest (with accessible primary amines)

  • Hydration buffer (e.g., PBS, HEPES buffer, pH 7.4)

  • Reaction buffer (e.g., PBS, HEPES buffer, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis membrane (appropriate molecular weight cut-off) or size exclusion chromatography column

Methodology:

  • Liposome Preparation (Pre-insertion Method):

    • In a round-bottom flask, dissolve the primary lipid, cholesterol, and DSPE-PEG2000-NHS in chloroform (B151607) at a desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvent by rotary evaporation to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the hydration buffer at a temperature above the phase transition temperature of the primary lipid.

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Protein Conjugation:

    • Prepare the protein solution in the reaction buffer. The optimal pH for NHS ester reactions is between 8.0 and 8.5.

    • Add the protein solution to the prepared liposome suspension at a specific molar ratio (e.g., 1:100 to 1:1000 protein to reactive lipid).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 30 minutes.

    • Remove unconjugated protein and excess quenching reagents by dialysis against the hydration buffer or by size exclusion chromatography.

  • Characterization:

    • Determine the protein concentration of the final proteo-liposome suspension using a protein assay (e.g., BCA or Bradford assay).

    • Analyze the conjugation efficiency by SDS-PAGE and densitometry.

    • Measure the size distribution and zeta potential of the proteo-liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Non-Covalent Immobilization of His-tagged Proteins using Ni-NTA-PEG2000-DMPE

This protocol outlines the immobilization of histidine-tagged (His-tagged) proteins onto liposomes or lipid-coated surfaces via chelation with a Nickel-Nitrilotriacetic acid (Ni-NTA) functionalized this compound.

Materials:

  • Primary lipid (e.g., DOPC, DSPC)

  • Cholesterol

  • DSPE-PEG2000-NTA (or a similar chelating DMPE-PEG derivative)

  • His-tagged protein of interest

  • Hydration buffer (e.g., PBS, HEPES buffer, pH 7.4)

  • Nickel solution (e.g., 100 mM NiSO₄ or NiCl₂)

  • Binding/Wash buffer (e.g., PBS with 10-20 mM imidazole)

  • Elution buffer (e.g., PBS with 250-500 mM imidazole)

Methodology:

  • Liposome Preparation with PEG-NTA:

    • Prepare liposomes containing DSPE-PEG2000-NTA using the pre-insertion method as described in Protocol 1, Step 1.

  • Nickel Chelation:

    • Add the nickel solution to the liposome suspension to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature with gentle mixing to allow the NTA groups to chelate the Ni²⁺ ions.

    • Remove excess, unbound nickel by dialysis or size exclusion chromatography against the hydration buffer.

  • Protein Immobilization:

    • Add the His-tagged protein solution to the Ni²⁺-charged liposome suspension.

    • Incubate for 1-2 hours at room temperature or 4°C with gentle agitation to facilitate the binding of the His-tag to the Ni-NTA complex.

  • Purification:

    • To remove any non-specifically bound protein, the proteo-liposomes can be washed. This can be achieved by pelleting the liposomes via ultracentrifugation and resuspending them in the binding/wash buffer. Repeat this step 2-3 times.

    • Alternatively, unbound protein can be removed by size exclusion chromatography.

  • Characterization:

    • Quantify the amount of immobilized protein using a suitable protein assay.

    • Confirm the specific binding by attempting to elute the protein with the elution buffer.

    • Characterize the size and zeta potential of the final proteo-liposomes by DLS.

Visualization of Workflows and Pathways

Covalent Protein Immobilization Workflow

G cluster_0 Liposome Formulation cluster_1 Protein Conjugation cluster_2 Purification & Characterization A 1. Lipid Film Hydration (Primary Lipid + Cholesterol + DMPE-PEG-NHS) B 2. Extrusion (Size Control) A->B C 3. Addition of Protein (pH 8.0-8.5) B->C Amine-Reactive Liposomes D 4. Incubation (Covalent Bond Formation) C->D E 5. Quenching (Deactivate excess NHS) D->E Protein-Liposome Conjugate F 6. Purification (Dialysis / SEC) E->F G 7. Characterization (DLS, SDS-PAGE, Protein Assay) F->G

Caption: Covalent protein immobilization workflow using amine-reactive this compound.

Non-Covalent His-tag Protein Immobilization Workflow

G cluster_0 Liposome Preparation cluster_1 Surface Activation cluster_2 Protein Immobilization & Analysis A 1. Form Liposomes with DMPE-PEG-NTA B 2. Nickel Chelation (Addition of Ni²⁺) A->B NTA-functionalized Liposomes C 3. Removal of excess Ni²⁺ B->C D 4. Addition of His-tagged Protein C->D Ni-NTA Activated Liposomes E 5. Incubation (Binding) D->E F 6. Purification & Characterization E->F

Caption: Non-covalent immobilization of His-tagged proteins via Ni-NTA chelation.

Logical Relationship of PEG-Lipid Mediated Surface Functionalization

G cluster_0 Core Components cluster_1 PEG-Lipid Linker cluster_2 Resulting Construct LipidBilayer Lipid Bilayer / Surface DMPE_PEG DMPE-PEG2000 (Anchor-Spacer) LipidBilayer->DMPE_PEG incorporates Protein Protein of Interest FunctionalGroup Reactive/Binding Group (e.g., NHS, NTA) Protein->FunctionalGroup binds to DMPE_PEG->FunctionalGroup functionalized with FunctionalizedSurface Functionalized Surface/ Liposome DMPE_PEG->FunctionalizedSurface FunctionalGroup->FunctionalizedSurface

Caption: Logical relationship of components in PEG-lipid mediated protein immobilization.

References

Troubleshooting & Optimization

How to prevent aggregation of PEG2000-DMPE liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PEG2000-DMPE liposome (B1194612) aggregation.

Troubleshooting Guide: Preventing and Resolving Liposome Aggregation

Issue: My this compound liposomes are aggregating. What are the potential causes and how can I fix it?

Liposome aggregation is a common issue that can compromise the stability, efficacy, and safety of your formulation. The primary function of the polyethylene (B3416737) glycol (PEG) layer is to provide a steric barrier that prevents aggregation.[1] However, various factors can disrupt this protective layer, leading to particle clumping.

Immediate Troubleshooting Steps:

  • Visual Inspection: Examine the liposome suspension for visible precipitates or cloudiness, which are clear indicators of aggregation.

  • Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the size distribution and polydispersity index (PDI) of your liposomes. A significant increase in particle size or a high PDI suggests aggregation.

Frequently Asked Questions (FAQs)

Formulation & Composition

Q1: What is the optimal concentration of this compound to prevent aggregation?

The molar percentage of this compound in your lipid formulation is critical. While PEGylation shields the liposome surface, an inappropriate concentration can be ineffective or even promote aggregation.

  • Too Low: Insufficient PEG density on the liposome surface will not provide an adequate steric barrier to prevent inter-particle interactions. Formulations with low PEG content (3-5 mol%) have been shown to agglomerate over time.[1]

  • Too High: Excessively high concentrations of PEG-lipids can, under certain conditions, induce the formation of mixed micelles rather than stable liposomes.[2] Some studies have suggested that increased PEG concentration can lead to aggregation.

Recommendation: A common starting point is 5-10 mol% of this compound. However, the optimal concentration is system-dependent and should be empirically determined. For instance, to prevent aggregation during protein conjugation, 2 mol% of MePEG2000-S-POPE was found to be effective.[3][4]

Q2: How does the choice of other lipids in the formulation affect aggregation?

The overall lipid composition significantly influences the stability of PEGylated liposomes.

  • Charge: The surface charge of liposomes, evaluated by zeta potential, plays a role in stability. Electrostatic repulsion between similarly charged particles can prevent aggregation.

  • Lipid Type: The inclusion of certain lipids can impact the physical properties of the bilayer. For example, helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) are often used to promote membrane fusion, which is important for intracellular delivery but could potentially influence stability.[5]

Buffer Conditions & Environment

Q3: Can the type of buffer and its ionic strength cause my liposomes to aggregate?

Yes, the buffer composition is a critical factor.

  • Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ are particularly problematic. They can shield the surface charge of negatively charged liposomes, reducing electrostatic repulsion and leading to aggregation.[6] While Mg²⁺ tends to cause aggregation, Ca²⁺ can induce both aggregation and fusion.[6] Even for neutral phosphatidylcholine liposomes, calcium ions can induce aggregation.[7]

  • High Salt Concentrations: High concentrations of salts, particularly kosmotropic salts like ammonium (B1175870) sulfate (B86663), can dehydrate the PEG chains, compromising their steric shielding effect and leading to aggregation. Increasing salt concentration can lead to changes in liposome morphology and aggregation.[8][9]

Recommendation: Use buffers with low concentrations of divalent cations. If high ionic strength is required for your application, careful optimization and stability studies are necessary.

Temperature & Storage

Q4: What is the ideal temperature for storing this compound liposomes?

Temperature plays a significant role in liposome stability.

  • Storage Temperature: Generally, storing liposomes at 4°C is recommended to maintain stability. For long-term storage of stock solutions of this compound, -20°C or -80°C is advised.

  • Thermal Stress: Exposing liposomes to high temperatures can affect their stability. For instance, doxorubicin-loaded PEGylated liposomes showed irreversible changes after prolonged heating at 80°C.[10] The thermal stability of the liposomal bilayer is influenced by the presence of PEG and encapsulated drugs.[11]

Recommendation: Store liposome formulations at 4°C for short-term use. For long-term stability, consider lyophilization (freeze-drying) in the presence of cryoprotectants. Avoid repeated freeze-thaw cycles, as this can disrupt liposome integrity.

Q5: I need to perform a reaction with my liposomes at a higher temperature. How can I prevent aggregation?

If your experimental protocol requires elevated temperatures, it is crucial to minimize the duration of heat exposure. If aggregation is observed, consider if a lower reaction temperature, for example, 4°C, could be used, even if it slows down the reaction rate.[12] A slower, more controlled reaction can sometimes reduce aggregation.[12]

Quantitative Data Summary

ParameterConditionObservationReference
PEG Molar Percentage 3-5 mol% PEGylated lipidsAgglomeration observed over time in whole blood.[1]
10 mol% PEGylated lipidsPrevented liposome aggregation in whole blood.[1]
2 mol% MePEG2000-S-POPEOptimal for preventing aggregation during protein coupling.[3][4]
Ionic Strength Increasing ammonium sulfate concentrationIncreased aggregation of PEGylated vesicles.
~0.9 to 1.8 mM Calcium ChlorideMaximum aggregation rate for phosphatidylcholine liposomes.[7]
Storage Temperature 4°CSimilar stability for DSPC and DPPC liposomes over 4 weeks.[13]
25°C80% fluorophore release from DPPC liposomes vs. 45% from DSPC liposomes after 4 weeks.[13]
37°C90% fluorophore release from DPPC liposomes vs. 50% from DSPC liposomes after 4 weeks.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This method is a common technique for preparing liposomes.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS, HEPES buffer)

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound at a desired molar ratio) in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film with the aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tm) of the primary lipid.

  • To obtain smaller, unilamellar vesicles, the resulting multilamellar vesicle suspension can be downsized by sonication or extrusion through polycarbonate membranes with a defined pore size.

Visualization

Troubleshooting Workflow for Liposome Aggregation

LiposomeAggregationTroubleshooting start Start: Liposome Aggregation Observed check_size Measure Particle Size & PDI (DLS) start->check_size is_aggregated Size/PDI Increased? check_size->is_aggregated review_formulation Review Formulation is_aggregated->review_formulation Yes review_handling Review Handling & Storage is_aggregated->review_handling end_stable Stable Liposomes is_aggregated->end_stable No check_peg This compound Mol% (Target: 5-10%) review_formulation->check_peg check_lipids Other Lipids/Charge review_formulation->check_lipids adjust_peg Adjust PEG Mol% check_peg->adjust_peg Suboptimal review_buffer Review Buffer Conditions check_peg->review_buffer Optimal adjust_peg->review_buffer adjust_lipids Modify Lipid Composition check_lipids->adjust_lipids Suboptimal check_lipids->review_buffer Optimal adjust_lipids->review_buffer check_ions Divalent Cations/High Salt? review_buffer->check_ions adjust_buffer Use Low Salt/Cation-Free Buffer check_ions->adjust_buffer Yes check_ions->review_handling No adjust_buffer->review_handling check_temp Storage/Reaction Temperature review_handling->check_temp check_temp->end_stable Optimal end_unstable Aggregation Persists: Re-evaluate Entire Process check_temp->end_unstable Suboptimal adjust_temp Store at 4°C / Optimize Reaction Temp. adjust_temp->end_stable

References

Troubleshooting low encapsulation efficiency with PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues with PEG2000-DMPE based formulations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low encapsulation efficiency, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposomal formulations?

A1: this compound (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a phospholipid conjugated to a polyethylene (B3416737) glycol (PEG) chain. It is incorporated into liposome (B1194612) and nanoparticle formulations to create a hydrophilic layer on the surface. This "stealth" coating reduces recognition by the immune system, thereby prolonging circulation time in the body and allowing for enhanced drug delivery to target tissues.[1]

Q2: What are the main factors that influence drug encapsulation efficiency in PEGylated liposomes?

A2: The encapsulation efficiency of drugs in liposomes is influenced by several factors. These include the physicochemical properties of the drug (e.g., solubility, pKa), the lipid composition of the bilayer, the drug-to-lipid ratio, and the chosen encapsulation method.[2][3] For PEGylated liposomes, the concentration of this compound is also a critical parameter.

Troubleshooting Guide: Low Encapsulation Efficiency

Q3: I am observing very low encapsulation efficiency with my hydrophilic drug. What are the potential causes and how can I improve it?

A3: Low encapsulation of hydrophilic drugs is a common challenge, as they are entrapped in the aqueous core of the liposome, and the volume of this core is relatively small.

Possible Causes:

  • Passive Loading Inefficiency: Passive encapsulation, where the drug is simply dissolved in the hydration buffer, often results in low efficiency because a large portion of the drug remains in the external solution.[2][4]

  • Suboptimal Drug-to-Lipid Ratio: An excessively high concentration of the drug relative to the lipid can saturate the encapsulation capacity of the liposomes.[2]

  • Liposome Formation Issues: Incomplete hydration of the lipid film or inefficient size reduction can lead to the formation of heterogeneous liposomes with poor drug retention.[2]

Solutions:

  • Active Loading Methods: For ionizable hydrophilic drugs, active or remote loading can significantly increase encapsulation efficiency. This involves creating a transmembrane gradient (e.g., a pH or ammonium (B1175870) sulfate (B86663) gradient) to drive the drug into the liposome's core.[2]

  • Optimize Drug-to-Lipid Ratio: Perform titration experiments to determine the optimal drug-to-lipid ratio for your specific drug and formulation.[2]

  • Refine Liposome Preparation: Ensure the lipid film is thin and evenly distributed before hydration. Optimize the hydration time and temperature, and ensure the size reduction method (e.g., extrusion or sonication) is performed correctly to achieve a uniform population of vesicles.[5]

Q4: My encapsulation efficiency decreased after I increased the concentration of this compound in my formulation. Why is this happening?

A4: While PEGylation is crucial for in vivo stability, an excessive concentration of this compound can be detrimental to encapsulation efficiency.

Possible Cause:

  • Micelle Formation: PEGylated lipids like this compound are amphiphilic and can self-assemble into micelles, especially at concentrations above their critical micelle concentration (CMC).[6][7] The formation of these micelles can compete with the formation of liposomes, leading to a reduced volume available for drug encapsulation and consequently, lower efficiency.

Solutions:

  • Optimize this compound Concentration: The optimal concentration of PEG-lipid for achieving "stealth" properties without compromising stability and encapsulation is typically between 3-10 mol%.[8] It is recommended to screen a range of this compound concentrations to find the best balance for your specific formulation.

  • Consider the Acyl Chain Length: The stability of the PEG-lipid within the bilayer is influenced by its acyl chain length. Longer acyl chains, such as in DSPE-PEG2000, are more stable within the liposome membrane compared to those with shorter chains like DMPE-PEG2000, which may exchange out of the bilayer more readily.[9]

Quantitative Data Summary

The following tables summarize key data points related to the properties and performance of PEGylated liposomes.

Table 1: Critical Micelle Concentration (CMC) of PEGylated Lipids

PEGylated LipidPEG Chain LengthCMC (µM)Reference
DSPE-PEG2000~1.5[7]
DSPE-PEG3000>1.5[7]
DSPE-PEG5000>1.5[7]

Table 2: Influence of Formulation Parameters on Encapsulation Efficiency

Formulation VariableEffect on Encapsulation EfficiencyNotesReference
Increasing PEG-Lipid ConcentrationCan decrease efficiencyDue to micelle formation competing with liposome formation.[8][10]
Active vs. Passive LoadingActive loading significantly increases efficiency for ionizable drugsPassive loading efficiency is often low for hydrophilic compounds.[4][2]
Drug-to-Lipid RatioOptimal ratio maximizes encapsulationSaturation can occur at high drug concentrations.[2]
Lipid CompositionCan be optimized for specific drugsBilayer rigidity and charge can affect drug partitioning and retention.[2][3]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of PEGylated liposomes containing a hydrophilic drug.

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4) containing the dissolved hydrophilic drug

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired amounts of the primary phospholipid, cholesterol, and this compound in the organic solvent. A common molar ratio is 55:40:5 (phospholipid:cholesterol:PEG-lipid).[5]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the phase transition temperature (Tm) of the lipids to form a thin, uniform lipid film on the flask's inner surface.

  • Film Hydration: Add the hydration buffer containing the dissolved drug to the flask. Hydrate the lipid film by rotating the flask in a water bath set above the lipid Tm for at least 1 hour. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes.

    • Assemble the extruder with the desired pore size membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid Tm.

    • Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.[5]

  • Removal of Unencapsulated Drug: Separate the liposomes from the unencapsulated drug using size exclusion chromatography or dialysis.

Protocol 2: Determination of Encapsulation Efficiency

Principle:

Encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used initially.

Procedure:

  • Separation of Free Drug: After preparing the drug-loaded liposomes, separate the unencapsulated (free) drug from the liposome suspension. Common methods include:

    • Size Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller free drug molecules.

    • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) and dialyze against a large volume of buffer to remove the free drug.

    • Centrifugation/Ultrafiltration: Use centrifugal filter units to separate the liposomes from the supernatant containing the free drug.[11]

  • Quantification of Encapsulated Drug:

    • Disrupt the purified liposomes to release the encapsulated drug. This can be done by adding a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).[5]

    • Quantify the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).[11]

  • Calculation of Encapsulation Efficiency:

    • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

Troubleshooting_Low_Encapsulation_Efficiency start Low Encapsulation Efficiency Observed drug_type What is the nature of your drug? start->drug_type hydrophilic Hydrophilic drug_type->hydrophilic lipophilic Lipophilic drug_type->lipophilic loading_method Are you using passive or active loading? hydrophilic->loading_method peg_concentration Is this compound concentration > 10 mol%? lipophilic->peg_concentration passive Passive Loading loading_method->passive active Active Loading loading_method->active solution1 Consider Active Loading (e.g., pH gradient) Optimize drug-to-lipid ratio passive->solution1 active->peg_concentration high_peg Yes peg_concentration->high_peg low_peg No peg_concentration->low_peg solution2 Reduce this compound concentration to 3-10 mol% to avoid micelle formation high_peg->solution2 check_lipid_comp Review lipid composition and preparation method low_peg->check_lipid_comp solution3 Optimize lipid composition for better drug partitioning Ensure proper thin-film formation and hydration check_lipid_comp->solution3

Caption: Troubleshooting decision tree for low encapsulation efficiency.

Liposome_Preparation_Workflow start Start: Liposome Formulation dissolve_lipids 1. Dissolve Lipids and this compound in Organic Solvent start->dissolve_lipids form_film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->form_film hydrate_film 3. Hydrate Film with Drug Solution (Forms MLVs) form_film->hydrate_film extrusion 4. Size Reduction by Extrusion (Forms ULVs) hydrate_film->extrusion purification 5. Remove Unencapsulated Drug (e.g., Size Exclusion Chromatography) extrusion->purification characterization 6. Characterize Liposomes (Size, Zeta Potential, EE%) purification->characterization end End: Purified Drug-Loaded Liposomes characterization->end

References

Technical Support Center: Optimizing PEG2000-DMPE Concentration for In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) for enhanced in vivo stability of liposomal and lipid nanoparticle (LNP) formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo application of PEGylated lipid nanoparticles.

Issue Potential Cause Recommended Solution
Rapid clearance of nanoparticles from circulation Sub-optimal this compound concentration: Insufficient PEG density on the nanoparticle surface can lead to opsonization and rapid uptake by the mononuclear phagocyte system (MPS).Increase the molar percentage of this compound in the lipid formulation. A concentration of 5-10 mol% is often a good starting point for achieving prolonged circulation.[1]
Accelerated Blood Clearance (ABC) phenomenon: Repeated injections of PEGylated nanoparticles can induce the production of anti-PEG antibodies (primarily IgM), leading to rapid clearance of subsequent doses.[2][3][4]1. Increase the lipid dose: Higher lipid doses have been shown to suppress the anti-PEG IgM response. 2. Modify the dosing interval: Adjusting the time between injections can mitigate the ABC phenomenon. 3. Consider alternative stealth polymers: If the ABC phenomenon persists, explore the use of other polymers like polysarcosine.[4]
Low cellular uptake and transfection efficiency (the "PEG dilemma") Steric hindrance from dense PEG layer: While a high PEG concentration enhances circulation time, it can also shield the nanoparticle from interacting with and being internalized by target cells.[5][6]1. Optimize PEG concentration: Conduct a dose-response study to find the optimal balance between circulation time and cellular uptake. Lowering the this compound concentration (e.g., to 1-3 mol%) may improve uptake. 2. Use sheddable PEG-lipids: Employ PEG-lipids with cleavable linkers that are sensitive to the tumor microenvironment (e.g., low pH, specific enzymes) to unmask the nanoparticle surface at the target site.
Formation of aggregates or precipitates during formulation Inadequate hydration or sonication: The lipid film may not be fully hydrated, or the energy input during sonication may be insufficient to form a stable, monodisperse suspension.1. Ensure proper hydration: Hydrate the lipid film with a suitable buffer at a temperature above the phase transition temperature of the lipids.[7] Vortexing with glass beads can aid in this process. 2. Optimize sonication parameters: Use a probe sonicator with appropriate power and duration, ensuring the sample is kept on ice to prevent lipid degradation.
High polydispersity index (PDI) of the nanoparticle formulation Incomplete formation of unilamellar vesicles: The formulation process may not have been sufficient to break down multilamellar vesicles into a homogenous population of smaller, single-layered vesicles.1. Increase this compound concentration: Higher concentrations of PEG-lipids can promote the formation of more uniform, unilamellar vesicles. 2. Extrusion: Pass the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size to achieve a more uniform size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a lipid nanoparticle formulation for in vivo applications?

A1: this compound is a PEGylated lipid that incorporates into the lipid bilayer of nanoparticles. The polyethylene (B3416737) glycol (PEG) chains extend from the nanoparticle surface, creating a hydrophilic, sterically-hindered layer. This "stealth" coating reduces the binding of plasma proteins (opsonization), thereby preventing recognition and rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This leads to a significantly prolonged circulation half-life in the bloodstream, allowing for greater accumulation at the target site (e.g., a tumor) through the enhanced permeability and retention (EPR) effect.[1]

Q2: How does the concentration of this compound affect the physical characteristics of lipid nanoparticles?

A2: The concentration of this compound can influence several key physical parameters:

  • Size: Generally, increasing the this compound concentration leads to the formation of smaller nanoparticles.[8] The bulky PEG headgroups create steric repulsion between lipid bilayers, favoring the formation of smaller, unilamellar vesicles.

  • Surface Charge: As the concentration of the anionic this compound increases, the zeta potential of the nanoparticles tends to become more negative.

  • Stability: Higher PEG concentrations generally improve the colloidal stability of the formulation, preventing aggregation during storage and in biological fluids.

Q3: What is the "Accelerated Blood Clearance" (ABC) phenomenon and how can it be mitigated?

A3: The ABC phenomenon is an immune response that can occur upon repeated administration of PEGylated nanoparticles.[9] The first injection can trigger the production of anti-PEG antibodies, predominantly Immunoglobulin M (IgM).[10] Upon subsequent injections, these antibodies bind to the PEG on the nanoparticle surface, leading to rapid clearance from the bloodstream, often within minutes.[9][10]

Mitigation strategies include:

  • Optimizing the lipid dose: Higher doses of the PEGylated nanoparticles have been shown to induce a weaker anti-PEG IgM response.

  • Adjusting the dosing schedule: The time interval between injections can influence the magnitude of the ABC phenomenon.

  • Including immunosuppressive drugs: Co-administration of drugs that suppress the immune system can reduce the production of anti-PEG antibodies.

  • Using alternative stealth polymers: If the ABC phenomenon is a persistent issue, consider using alternative hydrophilic polymers such as polysarcosine, which has been shown to have lower immunogenicity.[4]

Q4: What is the "PEG dilemma" and how can it be addressed?

A4: The "PEG dilemma" refers to the trade-off between the beneficial effects of PEGylation on circulation time and its potential to hinder cellular uptake and endosomal escape.[5][6] While a dense PEG layer is excellent for evading the immune system, it can also sterically block the interaction of the nanoparticle with target cells, reducing its therapeutic efficacy.

To address this, researchers can:

  • Fine-tune the PEG concentration: A lower concentration of this compound may provide sufficient stealth properties while allowing for better cellular interaction.

  • Incorporate targeting ligands: Attaching targeting moieties (e.g., antibodies, peptides) to the distal end of some of the PEG chains can facilitate specific binding to target cells.

  • Utilize cleavable PEG-lipids: These are designed with linkers that are stable in the bloodstream but are cleaved in the specific microenvironment of the target tissue (e.g., by low pH or specific enzymes). This "shedding" of the PEG layer at the target site exposes the nanoparticle surface, facilitating cellular uptake.

Data Presentation

Table 1: Effect of this compound Concentration on Nanoparticle Size and Polydispersity Index (PDI)

This compound (mol%) Average Particle Size (nm) Polydispersity Index (PDI) Reference
0150 ± 250.25 ± 0.05Hypothetical Data
2120 ± 150.18 ± 0.04Hypothetical Data
5100 ± 100.12 ± 0.03[11]
1085 ± 80.10 ± 0.02Hypothetical Data

Note: The values presented are illustrative and can vary depending on the overall lipid composition and formulation method.

Table 2: Influence of this compound Concentration on In Vivo Circulation Half-Life

This compound (mol%) Circulation Half-Life (hours) Reference
0< 1[12]
28 - 12Hypothetical Data
518 - 24[13]
10> 36Hypothetical Data

Note: Circulation half-life is highly dependent on the animal model and the specific nanoparticle formulation.

Experimental Protocols

Protocol 1: Formulation of PEGylated Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes with varying concentrations of this compound.

Materials:

  • Primary phospholipid (e.g., DSPC, DMPC)

  • Cholesterol

  • This compound

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the primary phospholipid, cholesterol, and the desired molar percentage of this compound in a chloroform:methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids. b. Vortex the flask, with the inclusion of sterile glass beads if necessary, until the lipid film is fully suspended, forming a milky solution of multilamellar vesicles (MLVs).

  • Size Reduction: a. Sonication: Sonicate the MLV suspension using a bath or probe sonicator to reduce the size of the vesicles. Maintain the temperature of the suspension by placing it in an ice bath during sonication. b. Extrusion: For a more uniform size distribution, subject the liposome suspension to multiple passes (e.g., 10-20 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 2: Determination of In Vivo Circulation Half-Life

This protocol outlines a general procedure for assessing the circulation time of PEGylated nanoparticles in a murine model.

Materials:

  • PEGylated nanoparticle formulation

  • Animal model (e.g., BALB/c mice)

  • Method for labeling nanoparticles (e.g., fluorescent lipid dye like DiD, or radiolabeling)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Detection instrument (e.g., fluorescence plate reader, gamma counter)

Procedure:

  • Preparation and Administration: a. Prepare the PEGylated nanoparticle formulation containing a quantifiable label. b. Administer a defined dose of the nanoparticle suspension to the animals via intravenous (e.g., tail vein) injection.

  • Blood Sampling: a. At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr) post-injection, collect small blood samples from the animals.

  • Sample Processing and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Quantify the amount of the nanoparticle label in the plasma at each time point using the appropriate detection method.

  • Data Analysis: a. Plot the concentration of the nanoparticles in the plasma versus time. b. Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life.

Visualizations

G Workflow for Optimizing this compound Concentration cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_optimization Optimization formulation Prepare Liposomes with Varying This compound (e.g., 1, 2, 5, 10 mol%) characterization Characterize Nanoparticles (Size, PDI, Zeta Potential) formulation->characterization circulation Determine Circulation Half-Life in Animal Model characterization->circulation biodistribution Assess Biodistribution and Tumor Accumulation circulation->biodistribution analysis Analyze Data to Correlate PEG Concentration with In Vivo Performance biodistribution->analysis selection Select Optimal this compound Concentration for Desired Outcome analysis->selection selection->formulation Iterate if Necessary

Caption: Workflow for optimizing this compound concentration.

G The PEG Dilemma: Balancing Stability and Cellular Uptake cluster_high High Concentration (5-10 mol%) cluster_low Low Concentration (1-3 mol%) peg_conc This compound Concentration high_stability Increased In Vivo Stability (Long Circulation) peg_conc->high_stability Increases low_uptake Decreased Cellular Uptake (Steric Hindrance) peg_conc->low_uptake Increases low_stability Decreased In Vivo Stability (Rapid Clearance) peg_conc->low_stability Decreases high_uptake Increased Cellular Uptake peg_conc->high_uptake Decreases

Caption: The trade-off between stability and uptake with varying PEG concentration.

References

Technical Support Center: PEG2000-DMPE Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG2000-DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation products, and potential experimental challenges associated with the use of this PEGylated lipid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis typically affects the ester bonds of the 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) anchor, while oxidation primarily targets the polyethylene (B3416737) glycol (PEG) chain.

Q2: What are the expected degradation products of this compound?

A2: Degradation of this compound can result in a variety of products. Hydrolysis of the ester linkages can lead to the formation of lyso-lipid derivatives and free myristic acid.[1] Oxidation of the PEG chain can produce smaller aldehydes and acids, such as formaldehyde, acetaldehyde, and formic acid.[2]

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method coupled with a charged aerosol detector (CAD) is a suitable technique for quantifying this compound and its degradation products.[3][4] For the structural elucidation of the degradation products, liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful tool.[3][4]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored at low temperatures, typically -20°C or below, and protected from light and moisture.[5] It is advisable to store the product under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Formulation

Symptoms:

  • Loss of main this compound peak in HPLC analysis.

  • Appearance of new, earlier eluting peaks in the chromatogram.

  • Changes in the physical properties of the liposomal formulation, such as particle size or drug leakage.

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrolysis Maintain the pH of your formulation within a neutral range (pH 6.5-7.5) to minimize acid or base-catalyzed hydrolysis of the ester bonds.
Oxidation Deoxygenate all buffers and solvents by sparging with an inert gas like argon or nitrogen. Consider adding a suitable antioxidant to your formulation if compatible with your application.
Inappropriate Storage Ensure that both the raw material and the final formulation are stored at the recommended low temperature (-20°C or below) and protected from light.
Contamination Use high-purity reagents and solvents to avoid contaminants that could catalyze degradation.
Issue 2: Poor Stability of PEGylated Liposomes

Symptoms:

  • Aggregation or precipitation of liposomes over time.

  • Significant changes in particle size and polydispersity index (PDI).

  • Leakage of encapsulated drug from the liposomes.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient PEGylation Ensure the molar ratio of this compound in your lipid formulation is adequate to provide steric stabilization. A common starting point is 5 mol%, but this may require optimization.
Degradation of this compound Follow the recommendations in "Issue 1" to minimize the degradation of the PEGylated lipid, as this can compromise the stability of the liposome.
Improper Formulation pH Optimize the pH of your formulation to ensure the stability of all lipid components and the encapsulated drug.
Freeze-Thaw Instability If your protocol involves freezing and thawing, be aware that this can induce stress on the liposomes. Consider adding a cryoprotectant to your formulation.

Degradation Pathways

The degradation of this compound can be visualized through two main pathways: hydrolysis and oxidation.

Hydrolytic Degradation Pathway

Hydrolysis primarily targets the two ester bonds in the DMPE lipid anchor, leading to the sequential loss of the myristoyl fatty acid chains.

G PEG_DMPE This compound Lyso_PEG_DMPE 1-Myristoyl-2-hydroxy-sn-glycero-3- phosphoethanolamine-N-PEG2000 (Lyso-derivative) PEG_DMPE->Lyso_PEG_DMPE Hydrolysis of sn-2 ester bond Myristic_Acid1 Myristic Acid PEG_DMPE->Myristic_Acid1 Glycerophosphoethanolamine_PEG sn-Glycero-3-phosphoethanolamine- N-PEG2000 Lyso_PEG_DMPE->Glycerophosphoethanolamine_PEG Hydrolysis of sn-1 ester bond Myristic_Acid2 Myristic Acid Lyso_PEG_DMPE->Myristic_Acid2

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation Pathway

The polyether backbone of the PEG chain is susceptible to oxidation, which can lead to chain scission and the formation of various smaller molecules.

G PEG_Chain PEG Chain Segment (-O-CH2-CH2-)n Peroxide Hydroperoxide Intermediate PEG_Chain->Peroxide Oxidation Scission Chain Scission Peroxide->Scission Decomposition Products Degradation Products Scission->Products Formation of: - Formaldehyde - Formic Acid - Acetaldehyde - Glycolic Acid

Caption: Oxidative degradation of the PEG chain.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol:water 50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Incubate at 60°C for 24 hours.

  • Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 7 days.

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

G start Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (60°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analyze Analyze Samples by HPLC-CAD acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-CAD Method for this compound Analysis

This method is adapted from published literature for the analysis of this compound and its degradation products.[3][6]

  • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm) or equivalent.

  • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).

  • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).

  • Gradient: A suitable gradient program to separate the degradation products from the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: Charged Aerosol Detector (CAD).

Quantitative Data Summary

The following table summarizes the typical stability of this compound under various stress conditions. The percentage of degradation is illustrative and can vary based on the specific experimental conditions.

Stress ConditionDurationTemperatureApproximate Degradation (%)Primary Degradation Pathway
Acidic (0.1 N HCl)24 hours60°C10 - 20%Hydrolysis
Basic (0.1 N NaOH)24 hours60°C15 - 30%Hydrolysis
Oxidative (3% H₂O₂)24 hoursRoom Temp5 - 15%Oxidation
Thermal 7 days60°C5 - 10%Hydrolysis & Oxidation
Photolytic (ICH Q1B)--< 5%Oxidation

Disclaimer: This information is intended for technical guidance and informational purposes only. Researchers should always refer to the manufacturer's specifications and conduct their own stability studies for their specific formulations and applications.

References

Technical Support Center: PEG2000-DMPE Stability and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the hydrolysis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE). Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your PEGylated lipid formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To minimize chemical degradation, including hydrolysis, this compound should be stored under the following conditions:

  • Solid Form: Store as a powder at -20°C for up to three years.

  • In Solvent: For stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.

Q2: What is this compound hydrolysis and why is it a concern?

A2: this compound hydrolysis is the chemical breakdown of the ester bonds in the phospholipid anchor (DMPE) by water. This process leads to the formation of lysophospholipids and free fatty acids. Hydrolysis is a significant concern as it can alter the physicochemical properties of the PEGylated lipid, leading to liposome (B1194612) instability, changes in particle size, and potential loss of encapsulated cargo. Even a small degree of hydrolysis can significantly impact the performance and reproducibility of your experiments.[3]

Q3: What factors accelerate the hydrolysis of this compound?

A3: The rate of hydrolysis is primarily influenced by:

  • pH: Hydrolysis is significantly accelerated in both acidic (low pH) and basic (high pH) conditions. The minimum rate of phospholipid ester hydrolysis occurs at a pH of approximately 6.5.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Presence of Water: As water is a reactant in hydrolysis, storing this compound in aqueous solutions for extended periods, especially under non-optimal pH and temperature conditions, will promote degradation.

Q4: Is lyophilization a suitable method to prevent this compound hydrolysis?

A4: Yes, lyophilization (freeze-drying) is an effective method to enhance the long-term stability of PEGylated liposome formulations and prevent hydrolysis. By removing water, one of the key reactants in the hydrolysis process, the degradation of the phospholipid is significantly slowed down. This allows for storage of the liposomal formulation for extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound and liposomal formulations containing it.

Observed Issue Potential Cause Recommended Action(s)
Change in physical appearance of liposomal solution (e.g., cloudiness, precipitation, aggregation, color change).[4] This compound or other lipid components may have hydrolyzed, leading to changes in liposome structure and stability.1. Verify the pH of your buffer system and ensure it is close to the optimal pH of 6.5 for minimal hydrolysis. 2. Review your storage conditions (temperature and duration) to ensure they align with the recommendations. 3. Perform a particle size analysis (e.g., Dynamic Light Scattering) to check for aggregation. 4. Consider analyzing the integrity of the this compound using an analytical technique like HPLC (see Experimental Protocols section).
Inconsistent experimental results between batches of liposomes. This could be due to batch-to-batch variability in the extent of this compound hydrolysis.1. Ensure that all batches are prepared using this compound from the same lot and that has been stored correctly. 2. Prepare fresh liposome formulations for critical experiments. 3. Implement a quality control step to assess the integrity of the this compound raw material or the final liposome formulation, especially for long-term studies.
Loss of encapsulated drug or active ingredient from liposomes. Hydrolysis of the phospholipid components can increase the permeability of the liposome bilayer, leading to leakage of the encapsulated contents.[3]1. Optimize the pH of the formulation to minimize hydrolysis. 2. Store the liposomal formulation at recommended temperatures (e.g., 4°C for short-term storage) to slow down degradation. 3. For long-term storage, consider lyophilizing the liposomal formulation.

Quantitative Data on Phospholipid Hydrolysis

Table 1: Percentage of DPPC Hydrolyzed in a DSPE-PEG2000 Liposomal Formulation Under Various Conditions [3]

pHTemperature (°C)Storage Time% DPPC Hydrolyzed
2.0428 days~ 2.5%
2.0227 days~ 5.0%
4.0428 days~ 0.5%
4.02228 days~ 2.0%
6.5428 days< 0.5%
6.52228 days< 0.5%

Data is estimated from graphical representations in the cited literature and should be considered illustrative.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for the Analysis of this compound Degradation

This method can be used to assess the purity and detect the degradation products of this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

  • Hypersil Gold™ PFP column (150 mm × 4.6 mm, 3.0 μm) or equivalent

2. Reagents and Mobile Phases:

  • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v)

  • Mobile Phase B: Methanol:acetonitrile (60:40 v/v)

  • Sample Diluent: Methanol:Water (50:50 v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • CAD Evaporation Temperature: 35°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    7 40
    12 88
    19 88
    20 40

    | 25 | 40 |

4. Sample Preparation:

  • Prepare a stock solution of this compound in the sample diluent (e.g., 1 mg/mL).

  • To assess stability under stressed conditions, incubate the stock solution under various conditions (e.g., acidic pH, basic pH, elevated temperature) for a defined period.

  • Before injection, dilute the samples to an appropriate concentration (e.g., 300 µg/mL) with the sample diluent.

5. Data Analysis:

  • The appearance of new peaks or a decrease in the area of the main this compound peak is indicative of degradation. The degradation products can be further characterized using mass spectrometry (LC-MS).

Visualizations

Hydrolysis_Pathway PEG2000_DMPE This compound Hydrolysis_Products Hydrolysis Products: - Lyso-DMPE-PEG2000 - Myristic Acid PEG2000_DMPE->Hydrolysis_Products Ester Hydrolysis (catalyzed by H⁺ or OH⁻) Water Water (H₂O) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Interpretation Sample This compound Sample Stressed_Sample Incubate under Stressed Conditions (pH, Temp) Sample->Stressed_Sample Dilution Dilute with Mobile Phase Stressed_Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (PFP Column) Injection->Separation Detection Charged Aerosol Detection (CAD) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Degradation Products Chromatogram->Quantification

References

Technical Support Center: Impact of PEG2000-DMPE on Drug Release Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on understanding and troubleshooting the impact of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) on drug release kinetics from liposomal and nanoparticle formulations.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during in vitro drug release experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Unexpectedly Rapid Drug Release 1. Low PEG Density: Insufficient this compound concentration may not form a dense enough protective layer, leading to faster drug diffusion. 2. Drug Properties: Highly hydrophilic drugs may have weaker interactions with the lipid bilayer, facilitating faster release. 3. Liposome (B1194612) Instability: Issues with the formulation, such as improper lipid composition or size distribution, can lead to premature leakage. 4. Inappropriate Dialysis Membrane: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, allowing nanoparticles to pass through.1. Increase the molar percentage of this compound in the formulation (e.g., from 1 mol% to 5 or 10 mol%). 2. For hydrophilic drugs, consider co-encapsulating a component that can interact with the drug to improve retention. 3. Optimize the liposome formulation by adjusting the lipid ratios (e.g., cholesterol content) and ensure a narrow particle size distribution through methods like extrusion. 4. Select a dialysis membrane with an MWCO that is at least 100 times larger than the molecular weight of the drug but significantly smaller than the nanoparticle to ensure only the released drug diffuses.
Unexpectedly Slow or Incomplete Drug Release 1. High PEG Density: A very dense PEG layer can overly hinder drug diffusion from the nanoparticle core.[1] 2. Strong Drug-Lipid Interaction: Hydrophobic drugs may have strong interactions with the lipid bilayer, impeding their release. 3. "PEG Dilemma": The steric hindrance of the PEG layer can inhibit the interaction of the liposome with the release medium or target cells.[2] 4. Sink Conditions Not Met: The concentration of the released drug in the external medium may be approaching equilibrium, slowing down further release.1. Decrease the molar percentage of this compound or use a PEG-lipid with a shorter acyl chain if available. 2. Consider incorporating release-enhancing lipids or stimuli-responsive components (e.g., pH-sensitive lipids) into the formulation. 3. This is an inherent property of PEGylation. The formulation needs to be optimized to balance stability and release. 4. Increase the volume of the release medium, increase the frequency of sampling and medium replacement, or add a component to the release medium that can solubilize the released drug (e.g., a surfactant or serum albumin) to maintain sink conditions.[3]
High Variability Between Replicates 1. Inconsistent Formulation: Variations in the liposome preparation process (e.g., hydration time, sonication energy, extrusion cycles) can lead to batch-to-batch differences. 2. Inconsistent Dialysis Setup: Differences in dialysis bag preparation, sealing, or agitation can affect the release rate. 3. Analytical Method Variability: Inconsistent sample handling or issues with the analytical method used to quantify the drug can introduce errors.1. Standardize the formulation protocol, ensuring all parameters are kept constant for each batch. 2. Ensure dialysis bags are prepared and sealed uniformly. Use a consistent and controlled method of agitation (e.g., a shaker bath at a specific rpm).[4] 3. Validate the analytical method for accuracy and precision. Prepare and handle all samples consistently.
Precipitate Formation in the Formulation 1. Lipid Concentration: The total lipid concentration might be too high for the chosen hydration buffer. 2. Temperature Issues: Hydration or sonication below the phase transition temperature of the lipids can lead to incomplete liposome formation and precipitation.1. Optimize the lipid concentration. 2. Ensure the hydration and sonication steps are performed above the phase transition temperature of the lipid mixture.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the concentration of this compound affect drug release kinetics?

A1: Increasing the molar concentration of this compound in a liposomal formulation generally leads to a more sustained or slower drug release.[1] The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic steric barrier on the surface of the liposome. At higher concentrations, this barrier becomes denser, which can hinder the diffusion of the encapsulated drug from the lipid bilayer into the surrounding medium. The effect is more pronounced for hydrophilic drugs, where the PEG layer acts as a significant diffusion barrier.

Q2: What is the difference in drug release when using this compound versus DSPE-PEG2000?

A2: The primary difference between DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine) and DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is the length of their acyl chains (C14 for DMPE and C18 for DSPE). PEG-lipids with shorter acyl chains, like DMPE-PEG2000, tend to be less stably anchored in the liposome bilayer and can dissociate from the liposome surface more rapidly, especially in the presence of serum.[3] This can lead to a slightly faster drug release compared to formulations with DSPE-PEG2000, which provides a more stable PEG layer and consequently a more prolonged release profile.

Q3: How do environmental factors like pH and temperature influence drug release from this compound formulations?

A3: Both pH and temperature can significantly impact drug release. A higher temperature generally increases the fluidity of the lipid bilayer, which can lead to a faster drug release.[5] The effect of pH is often dependent on the properties of the encapsulated drug and the other lipids in the formulation. For pH-sensitive drugs or formulations containing pH-sensitive lipids, a change in pH can trigger a more rapid drug release. For standard PEGylated liposomes, lower pH environments (such as those found in tumor microenvironments) can sometimes lead to increased drug release.[5]

Q4: Can I predict the in vivo drug release from my in vitro data?

A4: While in vitro drug release studies are crucial for formulation development and quality control, directly predicting in vivo release can be challenging. The in vivo environment is much more complex, involving interactions with plasma proteins, cellular uptake, and enzymatic degradation.[6] However, in vitro release assays performed under conditions that mimic the in vivo environment (e.g., using serum or bovine serum albumin in the release medium and physiological temperature) can provide a better correlation.[1][7]

Q5: What is the "PEG dilemma" and how does it relate to drug release?

A5: The "PEG dilemma" refers to the contradictory effects of PEGylation.[2] While the PEG layer is excellent for prolonging circulation time and improving stability, its steric hindrance can also inhibit the interaction of the liposome with target cells, potentially reducing cellular uptake and endosomal escape.[2] In terms of drug release, this steric barrier is the primary reason for the sustained release profile. However, for the drug to be therapeutically effective, it must eventually be released at the target site. Therefore, designing a formulation involves finding the optimal balance between a stable PEG shield for circulation and efficient drug release at the desired location.

Section 3: Quantitative Data on Drug Release

The following tables summarize the expected impact of this compound on drug release kinetics based on available literature for PEGylated lipids.

Table 1: Effect of this compound Concentration on Cumulative Drug Release

Time (hours)0 mol% this compound (Control)5 mol% this compound10 mol% this compound
1 ~30%~15%~10%
4 ~60%~35%~25%
8 ~85%~55%~40%
24 >95%~80%~65%
Note: Data are illustrative and represent typical trends for a hydrophilic model drug. Actual values will vary depending on the specific drug, liposome composition, and experimental conditions.

Table 2: Comparison of Drug Release Half-Life (t½) for Different PEG-Lipids

FormulationApproximate Drug Release Half-Life (t½) in vitro
Non-PEGylated Liposomes2 - 4 hours
Liposomes with 5 mol% this compound8 - 12 hours
Liposomes with 5 mol% DSPE-PEG200012 - 18 hours
Note: This table illustrates the general trend that longer acyl chain anchors for the PEG-lipid result in a more sustained release. DSPE has a C18 acyl chain, while DMPE has a C14 acyl chain, leading to a less stable anchoring of the PEG-lipid.[3]

Section 4: Experimental Protocols

Protocol for Preparation of this compound Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., DSPC or POPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and this compound in the desired molar ratios in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, which may contain the drug to be encapsulated (for passive loading of hydrophilic drugs), to the flask.

    • Hydrate (B1144303) the lipid film by gentle rotation above the lipid phase transition temperature (Tc) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain SUVs with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a mini-extruder. The extrusion should be performed at a temperature above the Tc of the lipid mixture.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol for In Vitro Drug Release Assay using the Dialysis Method

Materials:

  • Drug-loaded liposome suspension

  • Dialysis membrane tubing or cassette with an appropriate MWCO

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Dialysis Bags:

    • Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.

    • Securely close one end of the tubing with a clip.

  • Sample Loading:

    • Pipette a known volume and concentration of the drug-loaded liposome suspension into the dialysis bag. . Close the other end of the bag securely with another clip, ensuring no leakage.

  • Initiation of Release Study:

    • Place the sealed dialysis bag into a vessel containing a defined volume of pre-warmed release medium.

    • Place the vessel in a shaking incubator set to a specific temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm) to ensure continuous mixing.[4]

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium for drug concentration analysis.

    • Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the drug in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point.

    • Plot the cumulative percentage of drug release versus time to obtain the drug release profile.

Section 5: Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_release In Vitro Drug Release Assay prep1 Lipid Film Formation prep2 Hydration with Drug Solution prep1->prep2 prep3 Extrusion for Size Reduction prep2->prep3 prep4 Purification (Removal of Free Drug) prep3->prep4 release2 Loading of Liposome Sample prep4->release2 Drug-Loaded Liposomes release1 Dialysis Bag Preparation release1->release2 release3 Incubation in Release Medium release2->release3 release4 Periodic Sampling release3->release4 release5 Drug Quantification (e.g., HPLC) release4->release5 analysis Data Analysis and Plotting release5->analysis Concentration Data

Caption: Experimental workflow for preparing this compound liposomes and evaluating drug release.

logical_relationship peg_conc This compound Concentration peg_density PEG Layer Density peg_conc->peg_density increases steric_hindrance Steric Hindrance peg_density->steric_hindrance increases drug_diffusion Drug Diffusion Rate steric_hindrance->drug_diffusion decreases drug_release Drug Release Rate drug_diffusion->drug_release decreases

Caption: Impact of this compound concentration on the rate of drug release.

References

Technical Support Center: Overcoming PEG Immunogenicity with PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with PEGylated liposomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to PEG immunogenicity, with a specific focus on the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE).

Frequently Asked Questions (FAQs)

Q1: What is PEG immunogenicity and why is it a concern?

A1: Poly(ethylene glycol) (PEG) is a polymer commonly used to coat nanoparticles like liposomes to prolong their circulation time in the bloodstream. This "stealth" effect is achieved by reducing recognition and uptake by the mononuclear phagocyte system (MPS). However, the immune system can recognize PEG as a foreign substance and produce anti-PEG antibodies. This immune response, known as PEG immunogenicity, is a significant concern because it can lead to:

  • Accelerated Blood Clearance (ABC): Subsequent doses of PEGylated formulations are rapidly cleared from the bloodstream, reducing therapeutic efficacy.

  • Hypersensitivity Reactions: In some cases, anti-PEG antibodies can trigger complement activation, leading to infusion reactions, also known as complement activation-related pseudoallergy (CARPA).

  • Reduced Drug Efficacy: Rapid clearance and potential neutralization of the therapeutic agent can lead to a loss of effectiveness.

Q2: How do anti-PEG antibodies lead to accelerated blood clearance (ABC)?

A2: The ABC phenomenon is primarily mediated by anti-PEG Immunoglobulin M (IgM) antibodies produced in the spleen. Upon a second injection of a PEGylated formulation, these IgM antibodies bind to the PEG on the liposome (B1194612) surface. This binding activates the complement system, leading to the opsonization of the liposomes with complement proteins (e.g., C3b). Macrophages in the liver and spleen recognize these opsonized liposomes and rapidly clear them from circulation.

Q3: What is the proposed advantage of using this compound over other PEG-lipids like PEG2000-DSPE in overcoming immunogenicity?

A3: The primary difference between this compound and PEG2000-DSPE lies in the length of the acyl chains of the lipid anchor (14 carbons for DMPE vs. 18 carbons for DSPE). It is hypothesized that the shorter C14 acyl chains of DMPE result in a less stable anchoring within the liposome bilayer compared to the longer C18 chains of DSPE. This may lead to a faster "shedding" of the PEG-lipid from the liposome surface in vivo. While this might seem counterintuitive, a more dynamic PEG surface could potentially reduce the continuous immune stimulation that leads to a strong anti-PEG antibody response. However, it is important to note that the impact of the lipid anchor on immunogenicity is an active area of research, and the ideal PEG-lipid may be formulation-dependent.

Q4: What factors in my formulation can influence the immunogenicity of this compound liposomes?

A4: Several factors can impact the immunogenicity of your PEGylated liposomes:

  • PEG Density: The concentration of this compound on the liposome surface is critical. While a certain density is required for the "stealth" effect, very high densities do not necessarily lead to lower immunogenicity and can sometimes even enhance it.

  • Liposome Size: The size of your liposomes can influence their interaction with the immune system.

  • Lipid Composition: The overall lipid composition of your liposomes, including the choice of phospholipids (B1166683) and cholesterol content, can affect their stability and how they are perceived by the immune system.

  • Drug Cargo: The encapsulated drug can also influence the immunogenicity of the entire formulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo application of this compound liposomes.

Problem Potential Cause(s) Troubleshooting Steps
Liposome Aggregation During Formulation or Storage 1. Insufficient PEGylation: The concentration of this compound may be too low to provide adequate steric stabilization. 2. Hydrophobic Interactions: High salt concentrations can lead to dehydration of the PEG chains, promoting hydrophobic interactions and aggregation. 3. Phospholipid Hydrolysis: Degradation of phospholipids over time can alter the liposome structure and lead to fusion and aggregation.1. Optimize PEG Density: Experiment with slightly higher molar percentages of this compound (e.g., 5-8 mol%). 2. Control Ionic Strength: Prepare and store liposomes in buffers with physiological salt concentrations. Avoid high concentrations of kosmotropic salts like ammonium (B1175870) sulfate. 3. Ensure Stability: Store liposomes at appropriate temperatures (typically 4°C) and pH to minimize hydrolysis. Use fresh preparations for in vivo studies.
Unexpectedly Rapid Clearance of the First Dose of Liposomes 1. Low Lipid Dose: At very low doses, even PEGylated liposomes can be rapidly cleared by the liver and spleen. 2. Pre-existing Anti-PEG Antibodies: A significant portion of the human population has pre-existing anti-PEG antibodies due to exposure to PEG in everyday products.1. Increase Lipid Dose: If experimentally feasible, increase the injected lipid dose. 2. Screen for Pre-existing Antibodies: Before starting in vivo studies, especially in larger animal models or clinical trials, consider screening for pre-existing anti-PEG antibodies.
Accelerated Blood Clearance (ABC) of Subsequent Doses 1. Induction of Anti-PEG IgM: The first dose of liposomes has induced a primary immune response, leading to the production of anti-PEG IgM. 2. Time Interval Between Doses: The timing between injections is critical for the induction of the ABC phenomenon.1. Modify Dosing Regimen: Consider administering doses closer together or further apart to modulate the immune response. 2. Pre-dose with Free PEG: Administering a high molecular weight free PEG before the liposome dose may saturate circulating anti-PEG antibodies.
High Background or Low Signal in Anti-PEG ELISA 1. Inappropriate Blocking: Insufficient or incorrect blocking can lead to high background. 2. Cross-reactivity with Detergents: Using detergents like Tween-20 in wash buffers can interfere with the assay. 3. Incorrect Reagent Concentrations: Suboptimal concentrations of coating antigen, antibodies, or detection reagents. 4. Improper Washing: Inadequate washing between steps can result in high background.1. Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat dry milk). 2. Use Tween-Free Wash Buffers: Use PBS or TBS without detergents for washing steps. 3. Titrate Reagents: Perform checkerboard titrations to determine the optimal concentrations for all reagents. 4. Ensure Thorough Washing: Use an automated plate washer if available, or ensure manual washing is vigorous and complete.

Data Presentation

Table 1: Comparative Physicochemical and In Vivo Properties of this compound and PEG2000-DSPE Liposomes

PropertyThis compound (C14)PEG2000-DSPE (C18)Key Considerations & References
Lipid Anchor Stability LowerHigherShorter acyl chains in DMPE may lead to faster dissociation from the liposome bilayer.
Hydrodynamic Diameter (nm) Generally similar to DSPE formulations, but can be influenced by PEG density and overall lipid composition.A common benchmark for PEGylated liposomes.The final size is dependent on multiple formulation parameters.
In Vivo Circulation Time (First Dose) Can be long-circulating, but may be more susceptible to rapid clearance at low lipid doses.Generally exhibits a long circulation half-life.The "stealth" property is a key feature of both.
Potential for Immunogenicity The faster shedding of PEG-DMPE may potentially reduce the induction of a strong anti-PEG antibody response.Can induce anti-PEG antibodies, leading to the ABC phenomenon upon repeated administration.The immunogenic potential is complex and depends on the specific formulation and dosing regimen.

Experimental Protocols

Protocol 1: Detection of Anti-PEG IgM and IgG Antibodies by ELISA

This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA) to detect anti-PEG antibodies in serum or plasma.

Materials:

  • High-binding 96-well microplate

  • PEGylated antigen for coating (e.g., DSPE-PEG5000)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash Buffer (PBS)

  • Sample Diluent (e.g., 1% milk in PBS)

  • Serum or plasma samples

  • Anti-PEG antibody standards (IgM and IgG)

  • HRP-conjugated anti-human (or other species) IgM and IgG secondary antibodies

  • TMB substrate

  • Stop Solution (e.g., 1N HCl)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the PEGylated antigen to 50 µg/mL in Coating Buffer.

    • Add 50 µL of the coating solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of your standards and samples in Sample Diluent.

    • Add 100 µL of the diluted standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate six times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibodies (anti-IgM and anti-IgG in separate assays) in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate six times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for approximately 5-15 minutes, or until a color change is observed.

    • Add 100 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Assessment of Complement Activation (C5b-9 Deposition) by Flow Cytometry

This protocol outlines a method to assess the deposition of the terminal complement complex (C5b-9) on the surface of liposomes.

Materials:

  • Fluorescently labeled liposomes (e.g., containing a lipid-conjugated fluorophore)

  • Normal human serum (as a source of complement)

  • Phosphate-buffered saline (PBS)

  • Anti-C5b-9 antibody

  • Fluorescently labeled secondary antibody (if the primary is not conjugated)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Incubate your fluorescently labeled liposomes with normal human serum (e.g., at a 1:10 dilution) for 30-60 minutes at 37°C to allow for complement activation.

    • As a negative control, incubate liposomes with heat-inactivated serum (56°C for 30 minutes).

  • Staining:

    • Wash the liposomes twice with cold PBS by centrifugation to remove unbound serum proteins.

    • Resuspend the liposomes in PBS containing the anti-C5b-9 antibody at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes on ice, protected from light.

  • Secondary Staining (if applicable):

    • If the primary anti-C5b-9 antibody is not fluorescently labeled, wash the liposomes twice with cold PBS.

    • Resuspend the liposomes in PBS containing the appropriate fluorescently labeled secondary antibody.

    • Incubate for 30 minutes on ice, protected from light.

  • Flow Cytometry Analysis:

    • Wash the liposomes twice with cold PBS.

    • Resuspend the final liposome pellet in PBS for analysis.

    • Analyze the samples on a flow cytometer, gating on the fluorescent liposome population and measuring the fluorescence intensity of the anti-C5b-9 staining.

Visualizations

PEG_Immunogenicity_Pathway cluster_first_exposure First Exposure cluster_immune_response Immune Response cluster_second_exposure Second Exposure cluster_clearance Clearance Mechanism PEG_Lipo1 PEGylated Liposome (First Dose) B_Cell Splenic B-Cell PEG_Lipo1->B_Cell Stimulation Anti_PEG_IgM Anti-PEG IgM B_Cell->Anti_PEG_IgM Production PEG_Lipo2 PEGylated Liposome (Second Dose) Anti_PEG_IgM->PEG_Lipo2 Binding Complement Complement Activation PEG_Lipo2->Complement Triggers Opsonization Opsonization (C3b) Complement->Opsonization Leads to Macrophage Macrophage Uptake Opsonization->Macrophage Enhances ABC Accelerated Blood Clearance Macrophage->ABC Results in ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay_steps Assay Steps cluster_detection Detection Coating 1. Coat Plate with PEGylated Antigen Blocking 2. Block Non-specific Binding Sites Coating->Blocking Wash Sample 3. Add Diluted Samples and Standards Blocking->Sample Wash Secondary_Ab 4. Add HRP-conjugated Secondary Antibody Sample->Secondary_Ab Wash Substrate 5. Add TMB Substrate Secondary_Ab->Substrate Wash Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Absorbance at 450 nm Stop->Read Troubleshooting_Logic cluster_formulation Formulation Issues cluster_invivo In Vivo Issues Start Problem Encountered Aggregation Liposome Aggregation? Start->Aggregation Rapid_Clearance Rapid Clearance? Start->Rapid_Clearance Check_PEG Check PEG Density Aggregation->Check_PEG Yes Aggregation->Rapid_Clearance No Check_Buffer Check Buffer Composition Check_PEG->Check_Buffer First_Dose First Dose? Rapid_Clearance->First_Dose Yes Second_Dose Second Dose (ABC)? Rapid_Clearance->Second_Dose No Check_Dose Check Lipid Dose First_Dose->Check_Dose Modify_Regimen Modify Dosing Regimen Second_Dose->Modify_Regimen Check_Preexisting_Ab Screen for Pre-existing Ab Check_Dose->Check_Preexisting_Ab

Factors affecting the batch-to-batch consistency of PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variations in the size and polydispersity index (PDI) of our lipid nanoparticle (LNP) or liposome (B1194612) formulations with a new batch of this compound. What are the potential causes?

A1: Batch-to-batch variability in LNP or liposome formulations is a common challenge. Several factors related to the this compound raw material can contribute to these inconsistencies.

Troubleshooting Guide:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs of the old and new batches of this compound. Pay close attention to the parameters outlined in the table below.

  • Assess Raw Material Quality: The quality of the starting materials, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) and the polyethylene (B3416737) glycol (PEG) derivative, is critical. Impurities or variations in these precursors can affect the final product.

  • Examine Polydispersity of PEG: The PEG component of this compound is a polymer with a distribution of chain lengths. A broad or different molecular weight distribution between batches can impact the steric stabilization properties, leading to changes in particle size and stability.

  • Check for Impurities and Degradation Products: The presence of unreacted DMPE, free PEG, or degradation products from hydrolysis or oxidation can alter the self-assembly process during formulation.[1][2] This can lead to larger particle sizes, broader size distributions, and reduced stability.

  • Verify Storage and Handling: this compound is susceptible to degradation if not stored and handled correctly.[1] Ensure the material has been stored at the recommended temperature (typically -20°C) and protected from moisture and light.[1]

Q2: What are the critical quality attributes (CQAs) we should consider to ensure the batch-to-batch consistency of this compound?

A2: To minimize variability in your formulations, it is essential to assess the following CQAs for each batch of this compound.

Table 1: Critical Quality Attributes of this compound

CQATypical SpecificationSignificance for Formulation Consistency
Appearance White to off-white solidIndicates potential degradation or presence of impurities.
Purity (by HPLC-CAD or HPLC-ELSD) ≥ 95%Lower purity suggests the presence of unreacted materials or by-products that can interfere with formulation self-assembly.[1][3]
Molecular Weight (MW) & Polydispersity Index (PDI) of PEG MW: ~2000 Da, PDI: ≤ 1.1A narrow PDI ensures uniform PEG chain length, leading to consistent steric hindrance and particle stability.[2]
Identity (by ¹H NMR, Mass Spectrometry) Conforms to structureConfirms the correct chemical structure and the covalent linkage between DMPE and PEG.[2]
Residual Solvents (by GC) As per pharmacopeial limitsHigh levels of residual solvents can impact the physical properties and toxicity of the final formulation.
Moisture Content (by Karl Fischer) ≤ 1.0%Excess moisture can lead to hydrolysis of the phospholipid and PEG components, affecting stability.

Q3: How can we analytically verify the quality of a new batch of this compound in our lab?

A3: Several analytical techniques can be employed to characterize this compound and ensure its quality before use in formulations.

Experimental Protocols:

1. Purity Analysis by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

  • Objective: To quantify the purity of this compound and detect non-chromophoric impurities.[1][3]

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound (e.g., 500 µg/mL) in a methanol:water (50:50 v/v) mixture.[3] Further dilute to a working concentration (e.g., 300 µg/mL).[3]

    • Chromatographic Conditions:

      • Column: A C8 or C18 reversed-phase column is often suitable.

      • Mobile Phase A: Water with a small amount of acid (e.g., 0.0025% formic acid).[1][3]

      • Mobile Phase B: Acetonitrile or methanol.[1][3]

      • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute the this compound and any impurities.

      • Flow Rate: Typically 1.0 mL/min.[3]

      • Column Temperature: e.g., 40°C.[3]

    • Detection: Charged Aerosol Detector (CAD), which is suitable for non-volatile analytes without a UV chromophore.[4][5]

  • Data Analysis: The purity is calculated based on the peak area of the main this compound peak relative to the total peak area.

2. Molecular Weight Determination by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the this compound conjugate.[2]

  • Methodology:

    • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for large, polar molecules like this compound.[2] Matrix-assisted laser desorption/ionization (MALDI) can also be used.[2]

    • Analysis: The mass spectrum will show a distribution of peaks corresponding to the different PEG chain lengths. The average molecular weight can be calculated from the m/z values of these peaks.[2]

  • Data Analysis: The presence of unreacted DMPE (MW ~677 g/mol ) or free PEG oligomers can also be identified.[2]

Q4: Could batch-to-batch variability in this compound affect the in vivo performance of our formulation?

A4: Yes, absolutely. The physicochemical properties of this compound directly influence the in vivo behavior of LNPs and liposomes.

  • Circulation Time: The density and length of the PEG chains on the nanoparticle surface create a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system (MPS). Inconsistent PEGylation can lead to variable circulation times.

  • Cellular Uptake and Efficacy: The properties of the PEG-lipid can influence how the nanoparticle interacts with cells.[6][7] Variations in PEG chain length or the presence of impurities could alter cellular uptake and, consequently, the therapeutic or transfection efficiency of the formulation.[6][7]

  • Immunogenicity: While PEG is generally considered biocompatible, there is evidence of anti-PEG antibodies in the population. The quality and purity of the PEG-lipid could potentially influence the immunogenic response to the formulation.

Visual Guides

cluster_0 Factors Affecting this compound Consistency cluster_1 Impact on Formulation Raw_Materials Raw Material Quality (DMPE & PEG) Synthesis Synthesis Process (Coupling Efficiency, Purification) Raw_Materials->Synthesis Characterization Physicochemical Properties (MW, PDI, Purity) Synthesis->Characterization Size_PDI Particle Size & PDI Characterization->Size_PDI Stability Formulation Stability Characterization->Stability Performance In Vivo Performance (Circulation, Efficacy) Characterization->Performance Storage Storage & Handling (Temperature, Moisture) Storage->Characterization Degradation

Caption: Key factors influencing this compound consistency and their impact.

Start Inconsistent Formulation Performance (e.g., Size, PDI) Review_CoA Review & Compare CoAs of Batches Start->Review_CoA CoA_Discrepancy Discrepancy Found in CoA? Review_CoA->CoA_Discrepancy Analytical_Testing Perform In-House Analytical Testing (HPLC, MS) Test_Fail Analytical Test Fails Specification? Analytical_Testing->Test_Fail Check_Storage Verify Storage & Handling Conditions Storage_Issue Improper Storage Identified? Check_Storage->Storage_Issue CoA_Discrepancy->Analytical_Testing No Contact_Supplier Contact Supplier for Investigation CoA_Discrepancy->Contact_Supplier Yes Test_Fail->Check_Storage No Quarantine_Batch Quarantine and Re-evaluate Batch Test_Fail->Quarantine_Batch Yes Implement_CAPA Implement Corrective Actions for Storage Storage_Issue->Implement_CAPA Yes Proceed Proceed with Formulation Using Qualified Batch Storage_Issue->Proceed No Quarantine_Batch->Contact_Supplier Implement_CAPA->Proceed

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Effect of pH and temperature on PEG2000-DMPE formulation stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PEG2000-DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) formulations. Understanding the impact of critical parameters like pH and temperature is essential for developing robust and effective drug delivery systems.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and storage of this compound-containing nanoparticles, such as liposomes.

Issue Potential Cause Recommended Solution
Formulation Aggregation Insufficient PEGylation: The concentration of this compound may be too low to provide adequate steric hindrance and prevent particle aggregation.Increase the molar percentage of this compound in the formulation. A common starting point is 5 mol%, but this may need to be optimized.
Inappropriate Storage Temperature: Storing the formulation near the phase transition temperature of the lipid components can lead to instability and aggregation.Store the formulation well below the phase transition temperature of the lipid mixture, typically at 2-8°C for long-term stability.[1]
High Ionic Strength of the Buffer: High salt concentrations can disrupt the hydration layer around the PEG chains, reducing their stabilizing effect.Use a buffer with a lower ionic strength. If high ionic strength is required for the application, a higher density of PEGylation may be necessary.
Increased Particle Size Over Time Fusion of Vesicles: This can be a sign of formulation instability, potentially due to partial hydrolysis of the lipid components, which can alter membrane integrity.Ensure the pH of the formulation is maintained in the optimal range (pH 6.5-7.4) to minimize hydrolysis.[2] Store at recommended low temperatures.
Ostwald Ripening: In a polydisperse sample, smaller particles may dissolve and redeposit onto larger particles.Optimize the formulation process (e.g., extrusion, sonication) to achieve a narrow and uniform particle size distribution.
Drug Leakage from the Formulation Lipid Hydrolysis: Degradation of the DMPE lipid anchor can compromise the integrity of the lipid bilayer, leading to the release of encapsulated contents.Control the pH and temperature of the formulation during preparation and storage to minimize hydrolysis. Formulating in a buffer around pH 6.5 can significantly reduce the rate of phospholipid hydrolysis.[2]
Phase Transition: If the storage or experimental temperature is above the phase transition temperature of the lipid bilayer, the membrane becomes more fluid and permeable.Select lipids with a phase transition temperature that is appropriate for the intended storage and application conditions. For many formulations, storage at 2-8°C is recommended.
Loss of PEGylation (De-PEGylation) Hydrolysis of the Linker: While the ether linkage in PEG itself is generally stable, the linkage between the PEG and the lipid can be susceptible to hydrolysis under certain conditions.The carbamate (B1207046) linkage in many commercial PEG-lipids is relatively stable. However, if using custom synthesis, ensure a stable linker chemistry is employed. Minimize exposure to harsh pH and high temperatures.
Variability in Experimental Results Inconsistent Formulation Preparation: Minor variations in lipid ratios, hydration time, or size reduction methods can lead to batch-to-batch variability.Standardize the formulation protocol and ensure all steps are performed consistently.
Degradation of Stock Solutions: this compound in solution can degrade over time if not stored properly.Prepare fresh solutions when possible. If storing stock solutions, keep them at -20°C or below and minimize freeze-thaw cycles. A study on a specific DMPE-PEG 2000 product suggests stability for at least one day at room temperature in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary chemical degradation pathway for this compound is the hydrolysis of the ester bonds linking the two myristoyl fatty acid chains to the glycerol (B35011) backbone of the DMPE molecule. This results in the formation of lyso-lipid (monoacylated) and free fatty acids, which can compromise the integrity and stability of the nanoparticle formulation.

Q2: How does pH affect the stability of this compound formulations?

A2: The hydrolysis of the ester bonds in the DMPE component is highly dependent on pH. The rate of hydrolysis is minimized at a slightly acidic to neutral pH, typically around 6.5.[2] Both acidic and basic conditions significantly accelerate the degradation process. Therefore, maintaining the pH of the formulation within a stable range is crucial for long-term storage.

Q3: What is the impact of temperature on the stability of this compound?

A3: Temperature has a significant impact on the stability of this compound. Higher temperatures increase the rate of chemical degradation, primarily hydrolysis, following the Arrhenius equation.[3] For optimal stability, it is recommended to store this compound formulations at refrigerated temperatures (2-8°C). Some products may even recommend storage at -20°C for long-term stability.[4]

Q4: Can freeze-thaw cycles affect the stability of my this compound formulation?

A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of lipid-based formulations. The formation of ice crystals can disrupt the structure of the nanoparticles, leading to aggregation, fusion, and leakage of encapsulated contents. If freezing is necessary, it is advisable to do so in a controlled manner and to minimize the number of freeze-thaw cycles.

Q5: How can I monitor the stability of my this compound formulation?

A5: Stability can be monitored by assessing both the physical and chemical integrity of the formulation over time.

  • Physical Stability: Techniques such as Dynamic Light Scattering (DLS) can be used to monitor changes in particle size and polydispersity index (PDI), which are indicators of aggregation or fusion.

  • Chemical Stability: The chemical degradation of this compound can be quantified using techniques like High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD).[4][5] This method can separate the intact PEG-lipid from its degradation products.

Q6: What is the "PEG dilemma" and how does it relate to formulation stability?

A6: The "PEG dilemma" refers to the phenomenon where the presence of a dense PEG layer, while enhancing stability and circulation time, can also hinder the interaction of the nanoparticle with target cells, potentially reducing its therapeutic efficacy. While not a direct stability issue in terms of degradation, it is a critical consideration in the overall design and performance of the formulation.

Quantitative Data on Stability

Table 1: Effect of pH and Temperature on the Pseudo-First-Order Rate Constant (k) for the Hydrolysis of Saturated Soybean Phosphatidylcholine in Aqueous Liposome (B1194612) Dispersions.

Temperature (°C)pHRate Constant (k) (days⁻¹)
404.0~0.03
406.5~0.002
408.0~0.02
704.0~0.2
706.5~0.01
708.0~0.1

Data adapted from studies on saturated soybean phosphatidylcholine, which serves as a representative model for the hydrolysis behavior of diacyl phospholipids (B1166683) like DMPE.[2]

Note: The hydrolysis rates are significantly lower at 4°C, highlighting the importance of refrigerated storage. A study on DPPC/DSPE-PEG2000 liposomes also demonstrated that hydrolysis rates were considerably lower at 4°C compared to 22°C across acidic pH values.

Experimental Protocols

Protocol 1: Stability Testing of this compound Formulations using HPLC-CAD

This protocol is based on a validated stability-indicating assay for DMPE-PEG2000.[4][5]

1. Sample Preparation and Stress Conditions:

  • Prepare the this compound formulation in the desired buffer.

  • To assess stability under accelerated degradation conditions, aliquots of the formulation can be subjected to various stress conditions:

    • Acidic Hydrolysis: Adjust the pH to a low value (e.g., pH 1-2 with HCl) and incubate at a controlled temperature (e.g., 60°C).
    • Basic Hydrolysis: Adjust the pH to a high value (e.g., pH 12-13 with NaOH) and incubate at room temperature.
    • Thermal Stress: Incubate the formulation at elevated temperatures (e.g., 40°C, 60°C, 80°C) at a neutral pH.
    • Photostability: Expose the formulation to controlled light conditions as per ICH guidelines.

  • At predetermined time points, withdraw samples and neutralize them if necessary before analysis.

2. HPLC-CAD Analysis:

  • Chromatographic System: HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: A suitable reversed-phase column, for example, a Hypersil Gold™ PFP column (150 mm × 4.6 mm, 3.0 μm).[4]

  • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).[4]

  • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[4]

  • Gradient Elution: Develop a gradient elution program to separate the intact this compound from its degradation products (e.g., lyso-lipid and free fatty acids).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 40°C.

  • Injection Volume: e.g., 10 µL.

  • CAD Settings: Optimize the evaporator and nebulizer temperatures according to the manufacturer's recommendations.

3. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Degradation Pathway of this compound PEG2000_DMPE This compound (Intact Molecule) Lyso_Lipid Lyso-DMPE-PEG2000 (Hydrolysis at sn-1 or sn-2) PEG2000_DMPE->Lyso_Lipid Hydrolysis (pH, Temp) Fatty_Acid1 Myristic Acid PEG2000_DMPE->Fatty_Acid1 Glycerol_Backbone Glycerophosphoethanolamine-PEG2000 (Complete Hydrolysis) Lyso_Lipid->Glycerol_Backbone Hydrolysis (pH, Temp) Fatty_Acid2 Myristic Acid Lyso_Lipid->Fatty_Acid2

Caption: Degradation pathway of this compound via hydrolysis.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Formulation Prepare this compound Formulation Stress Incubate at various pH and Temperatures Formulation->Stress Sampling Collect Samples at Time Points Stress->Sampling HPLC Analyze by HPLC-CAD Sampling->HPLC Data Quantify Degradation HPLC->Data

References

Technical Support Center: Reducing Viscosity in High-Concentration PEG2000-DMPE Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the high viscosity of concentrated 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) solutions.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

ProblemPotential CausesSuggested Solutions
Solution is too viscous to accurately pipette or filter. High concentration of this compound leads to significant intermolecular interactions and PEG chain entanglement.[1] The solution may be below the phase transition temperature of the lipid.1. Increase Temperature: Gently warm the solution. As temperature increases, viscosity typically decreases.[2] Refer to the Experimental Protocols for a detailed procedure. 2. Dilution: If permissible for your application, dilute the solution with an appropriate buffer. 3. Sonication: Use a bath sonicator to briefly sonicate the solution, which can help to disrupt temporary molecular networks.
Inconsistent viscosity between batches. Minor variations in concentration, temperature, or the ionic strength of the buffer can lead to significant differences in viscosity. Incomplete dissolution of the this compound powder.1. Standardize Preparation Protocol: Ensure all parameters (concentration, temperature, mixing time, buffer composition) are kept consistent between batches.[3] 2. Ensure Complete Dissolution: Use a vortex mixer and gentle heating to ensure the this compound is fully dissolved. Visual inspection for any undissolved particles is recommended.[4]
Phase separation or precipitation observed after adding salts. The type and concentration of salt can affect the solubility of this compound. Some salts can have a "salting-out" effect at high concentrations.[5]1. Select Appropriate Salts: Refer to the Hofmeister series for guidance on the effect of different ions on PEG solubility.[6] 2. Optimize Salt Concentration: Start with a low salt concentration and gradually increase it while monitoring the solution for any signs of precipitation. 3. Temperature Adjustment: The effect of salts on solubility can be temperature-dependent. Try adjusting the temperature after salt addition.
Difficulty in forming uniform lipid nanoparticles (LNPs). High viscosity of the lipid solution can hinder efficient and rapid mixing with the aqueous phase during LNP formation, leading to larger and more polydisperse particles.[7]1. Reduce Viscosity Prior to Mixing: Employ one of the viscosity reduction methods (temperature increase, addition of viscosity-reducing excipients) before the mixing step. 2. Optimize Mixing Parameters: Increase the mixing speed or use a microfluidic mixing device to ensure rapid and homogenous mixing.

Frequently Asked Questions (FAQs)

Q1: Why do high-concentration this compound solutions have high viscosity?

A1: The high viscosity of concentrated this compound solutions arises from strong intermolecular interactions.[1] At concentrations above the critical micelle concentration (CMC), this compound molecules self-assemble into structures like micelles.[8] The viscosity of the dispersion increases dramatically with the lipid concentration.[8][9] The entanglement of the long PEG chains and hydrophobic interactions between the DMPE lipid tails contribute to the formation of a viscous network.[1]

Q2: How does temperature affect the viscosity of this compound solutions?

A2: Increasing the temperature generally decreases the viscosity of this compound solutions.[2] This is because higher temperatures increase the kinetic energy of the molecules, leading to a reduction in the strength of intermolecular forces and less entanglement of the PEG chains.[10]

Q3: What is the role of salts in modulating the viscosity of these solutions?

A3: Salts can either increase or decrease the viscosity of PEG solutions depending on the specific ions and their concentration.[11] This behavior is often related to the Hofmeister series, which ranks ions based on their ability to structure or destructure water.[6] Some ions can disrupt the hydration shell around the PEG chains, altering their conformation and reducing intermolecular interactions, which in turn lowers viscosity.[11] Conversely, some salts can promote aggregation and increase viscosity.[12]

Q4: Can pH be used to control the viscosity of this compound solutions?

A4: Yes, pH can influence the viscosity of phospholipid dispersions. The phosphate (B84403) group in DMPE has a pKa, and changes in pH can alter its charge state.[13] This can affect the electrostatic interactions between the PEG-lipid molecules and their interaction with the surrounding solvent, thereby modifying the solution's rheology.[13]

Q5: Are there any specific excipients that can be added to reduce viscosity?

A5: While the provided search results focus more on general approaches like temperature and salt concentration, the use of viscosity-reducing excipients is a common strategy in pharmaceutical formulations. For PEGylated formulations, excipients that can disrupt the intermolecular hydrogen bonding and hydrophobic interactions without destabilizing the lipid would be beneficial. The selection of such excipients often requires empirical testing for a specific formulation.

Data Presentation

Disclaimer: The following tables provide data for general Polyethylene Glycol (PEG) solutions. While this compound will exhibit similar trends, the exact viscosity values will differ due to the presence of the DMPE lipid headgroup. This data should be used as a general guide.

Table 1: Effect of Temperature and Concentration on the Dynamic Viscosity of Aqueous PEG 1000 Solutions

Concentration (wt%)Viscosity at 293.15 K (20°C) (mPa·s)Viscosity at 303.15 K (30°C) (mPa·s)Viscosity at 313.15 K (40°C) (mPa·s)
101.811.401.12
203.342.521.96
306.224.533.42
4012.078.356.13
5019.8514.7710.55
(Data adapted from)

Table 2: Effect of MgSO4 Concentration on the Viscosity of Aqueous PEG 1000 Solutions at 277 K (4°C)

PEG 1000 Conc. (w/w)MgSO4·7H2O Conc. (w/w)Viscosity (mPa·s)
0.100.004.0
0.100.055.5
0.100.107.2
0.300.0018.0
0.300.0525.0
0.300.1034.0
(Data adapted from[1])

Experimental Protocols

Protocol 1: Method for Reducing Viscosity of High-Concentration this compound Solutions

This protocol provides three approaches for reducing the viscosity of your this compound solution.

A. Temperature Adjustment

  • Place a sealed container of your high-concentration this compound solution in a calibrated water bath.

  • Set the water bath to a temperature above ambient, for example, 40°C or 60°C. Do not exceed the degradation temperature of your components.

  • Allow the solution to equilibrate for at least 30 minutes.

  • Gently swirl the container periodically to ensure uniform heating.

  • Measure the viscosity at the elevated temperature (see Protocol 2) to confirm reduction.

  • Use the solution while warm, or allow it to cool to the desired experimental temperature just before use, noting that viscosity will increase upon cooling.

B. Salt Addition

  • Prepare a concentrated stock solution of the salt you wish to test (e.g., 1 M NaCl or KCl).

  • While stirring your this compound solution at a constant temperature, add small aliquots of the salt stock solution to achieve the desired final salt concentration (e.g., 10 mM, 50 mM, 100 mM).

  • Allow the solution to mix thoroughly for at least 15 minutes after each addition.

  • Visually inspect for any signs of precipitation or phase separation.

  • Measure the viscosity at each salt concentration to determine the optimal concentration for viscosity reduction.

C. pH Adjustment

  • Use a calibrated pH meter to measure the initial pH of your this compound solution.

  • Prepare dilute solutions of an appropriate acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • While stirring the this compound solution, add the acid or base dropwise to adjust the pH to the desired level.

  • Allow the solution to equilibrate for 5-10 minutes after each addition before measuring the pH again.

  • Measure the viscosity at different pH values to identify the pH at which viscosity is minimized.

Protocol 2: Viscosity Measurement of this compound Solutions

This protocol describes a general method for measuring the dynamic viscosity of your solutions using a rotational viscometer or rheometer.

  • Instrument Setup and Calibration:

    • Ensure the viscometer/rheometer is level and calibrated according to the manufacturer's instructions.

    • Select the appropriate spindle or geometry for the expected viscosity range of your sample.

  • Sample Loading:

    • Pipette the required volume of your this compound solution into the sample cup. Ensure there are no air bubbles.

    • If measuring at a non-ambient temperature, allow the sample to thermally equilibrate in the instrument for the time specified by the manufacturer.

  • Measurement:

    • Set the desired temperature for the measurement.

    • Begin the measurement at a low shear rate and gradually increase it to assess whether the fluid is Newtonian or non-Newtonian (shear-thinning or shear-thickening).

    • Record the viscosity reading (in mPa·s or cP) at a defined shear rate and temperature for comparison across different samples.

  • Cleaning:

    • Thoroughly clean the spindle/geometry and sample cup according to the manufacturer's guidelines to prevent cross-contamination.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_viscosity_check Initial Assessment cluster_reduction Viscosity Reduction Methods cluster_final_check Final Assessment prep Prepare High-Concentration This compound Solution measure1 Measure Initial Viscosity prep->measure1 temp A. Increase Temperature measure1->temp salt B. Add Salts measure1->salt ph C. Adjust pH measure1->ph measure2 Measure Final Viscosity temp->measure2 salt->measure2 ph->measure2 proceed Proceed with Experiment measure2->proceed logical_relationships cluster_causes Primary Causes cluster_factors Influencing Factors & Solutions viscosity High Viscosity concentration High Concentration concentration->viscosity interactions Intermolecular Interactions (Hydrophobic & PEG Entanglement) concentration->interactions interactions->viscosity temperature Temperature (Increase to Decrease Viscosity) temperature->interactions salts Ionic Strength (Salts) (Modulates Interactions) salts->interactions ph pH (Alters Surface Charge) ph->interactions

References

Technical Support Center: Scaling Up PEG2000-DMPE Nanoparticle Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges encountered when scaling up the production of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) nanoparticles. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a smooth transition from benchtop to large-scale manufacturing.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound nanoparticle production in a practical question-and-answer format.

Issue 1: Increased Particle Size and Polydispersity Index (PDI) at Larger Scales

  • Question: We successfully produced monodisperse this compound nanoparticles at a small scale, but upon scaling up, the particle size and PDI have significantly increased. What are the potential causes and solutions?

  • Answer: This is a common challenge when scaling up nanoparticle production. The transition from small-scale laboratory methods to large-scale production can lead to variations in particle size and distribution. Several factors could be contributing to this issue:

    • Inadequate Mixing Dynamics: The efficiency of mixing is critical for controlling nanoparticle formation. At larger volumes, achieving uniform and rapid mixing becomes more challenging, leading to localized areas of high lipid concentration and the formation of larger, more heterogeneous particles.

    • Slower Solvent Diffusion: In methods like solvent injection, the rate of solvent diffusion into the aqueous phase is crucial. At larger scales, this diffusion can be slower and less uniform, resulting in a wider particle size distribution.

    • Temperature Gradients: Maintaining a consistent temperature throughout a larger reaction vessel can be difficult. Temperature variations can affect lipid solubility and the kinetics of nanoparticle self-assembly.

    Troubleshooting Steps:

    • Optimize Mixing Parameters:

      • Increase the mixing speed or switch to a higher-shear mixing technique like high-pressure homogenization or microfluidics for more controlled and reproducible results.

      • For larger vessels, ensure the impeller design and position are optimized for efficient homogenization of the entire volume.

    • Transition to a Scalable Production Method:

      • Consider transitioning from batch methods like thin-film hydration to a continuous or semi-continuous process using microfluidics. Microfluidic systems offer precise control over mixing and reaction conditions, which can be maintained during scale-up by parallelizing multiple microreactors.

    • Control Temperature:

      • Implement a robust temperature control system for the reaction vessel, such as a jacketed reactor with a circulating temperature-controlled fluid.

      • Monitor the temperature at multiple points within the vessel to ensure uniformity.

Issue 2: Batch-to-Batch Inconsistency

  • Question: We are observing significant variability in particle size, encapsulation efficiency, and stability between different large-scale batches of our this compound nanoparticles. How can we improve batch-to-batch reproducibility?

  • Answer: Batch-to-batch inconsistency is a major hurdle in the industrial manufacturing of nanoformulations and can impact the safety and efficacy of the final product. The root causes often lie in the variability of raw materials and insufficient control over process parameters.

    • Raw Material Variability: The quality and purity of lipids, including this compound, can vary between suppliers and even between different lots from the same supplier. This includes variations in the length of the PEG chain and the presence of impurities, which can affect nanoparticle formation and stability.

    • Process Parameter Drift: Minor, unmonitored deviations in critical process parameters (CPPs) such as temperature, pH, flow rates, and mixing speeds can lead to significant differences between batches.

    Troubleshooting Steps:

    • Implement Stringent Raw Material Quality Control:

      • Source high-purity lipids from reputable suppliers.

      • Request a certificate of analysis for each batch of this compound and other lipids, detailing purity, molecular weight distribution of the PEG chain, and impurity profiles.

      • Consider in-house analytical testing of incoming raw materials using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to confirm consistency.

    • Identify and Control Critical Process Parameters (CPPs):

      • Conduct a risk assessment to identify the process parameters that have the most significant impact on your nanoparticle's critical quality attributes (CQAs).

      • Implement strict Standard Operating Procedures (SOPs) for each step of the manufacturing process, with clearly defined ranges for all CPPs.

      • Utilize automated process control systems to monitor and maintain CPPs within the defined ranges.

    • Maintain Consistent Equipment Performance:

      • Regularly calibrate and maintain all equipment used in the manufacturing process.

      • Ensure that the cleaning procedures for the equipment are validated and consistently followed to prevent cross-contamination.

Issue 3: Low or Variable Encapsulation Efficiency

  • Question: Our drug encapsulation efficiency has decreased, and is more variable, since moving to a larger production scale. What factors could be responsible, and how can we improve it?

  • Answer: Maintaining high and consistent encapsulation efficiency is crucial for the therapeutic efficacy of your nanoparticle formulation. A drop in efficiency at scale can be due to several factors related to the formulation and the process itself.

    • Suboptimal Lipid Ratios: The ratio of this compound to other lipids in the formulation is a critical factor that can affect the stability of the lipid bilayer and its ability to retain the encapsulated drug.

    • Inefficient Drug Loading Process: The method used to load the drug into the nanoparticles may not be as efficient at a larger scale. For example, in passive loading, the time allowed for equilibration may not be sufficient for the larger volume.

    • Drug-Lipid Interactions: The physicochemical properties of the drug and its interaction with the lipid bilayer can influence encapsulation. Changes in pH or ionic strength during the scaled-up process can alter these interactions.

    Troubleshooting Steps:

    • Re-evaluate Formulation Composition:

      • The optimal ratio of this compound and other lipids may need to be adjusted for large-scale production. Systematically vary the lipid ratios at the larger scale to find the optimal composition for encapsulation efficiency.

      • Ensure the helper lipids used are appropriate for the drug being encapsulated.

    • Optimize the Drug Loading Process:

      • For passive loading, you may need to increase the incubation time or adjust the temperature to ensure complete encapsulation in the larger volume.

      • For active loading methods, ensure that the transmembrane gradient (e.g., pH or ion gradient) is consistently established and maintained throughout the process.

    • Control the Physicochemical Environment:

      • Carefully control the pH and ionic strength of all buffers and solutions used in the process.

      • Ensure that the solubility of the drug in the formulation vehicle is maintained during scale-up.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the most critical quality attributes (CQAs) to monitor during the scale-up of this compound nanoparticle production?

    • A1: The most critical quality attributes to monitor include:

      • Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and safety of the nanoparticles.

      • Zeta Potential: This indicates the surface charge of the nanoparticles and influences their stability in suspension.

      • Encapsulation Efficiency and Drug Loading: These determine the therapeutic dose of the final product.

      • Purity and Residual Solvents: Ensuring the absence of harmful impurities and residual organic solvents is crucial for safety.

      • Stability: The physical and chemical stability of the nanoparticles over time under specified storage conditions must be confirmed.

  • Q2: Which large-scale production method is best for this compound nanoparticles?

    • A2: The choice of production method depends on the specific formulation and desired scale. While traditional methods like thin-film hydration followed by extrusion can be scaled up, they often face challenges with batch-to-batch consistency. Modern techniques are often more suitable for large-scale, controlled production:

      • Microfluidics: Offers precise control over mixing and nanoparticle formation, leading to highly reproducible results. It is scalable by operating multiple microfluidic chips in parallel.

      • High-Pressure Homogenization: A robust and scalable method that uses high shear forces to produce small, uniform nanoparticles.

      • Ethanol Injection: A relatively simple and rapid method that can be scaled up, but requires careful control of injection rate and mixing to maintain consistency.

  • Q3: How does the concentration of this compound affect the final nanoparticle characteristics during scale-up?

    • A3: The concentration of this compound is a critical parameter. Generally, increasing the concentration of PEGylated lipids can lead to a decrease in nanoparticle size due to the steric hindrance of the PEG chains, which favors the formation of smaller, more curved vesicles. However, an excessively high concentration can lead to the formation of micelles instead of liposomes and may destabilize the nanoparticle structure. The optimal concentration needs to be determined experimentally for your specific formulation and scale.

  • Q4: What are the regulatory considerations for scaling up this compound nanoparticle production?

    • A4: The regulatory landscape for nanomedicines is evolving. Key considerations include:

      • Good Manufacturing Practices (GMP): All manufacturing processes must adhere to cGMP guidelines to ensure product quality and safety.

      • Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product meeting its predetermined specifications.

      • Analytical Method Validation: The analytical methods used for in-process controls and final product release must be validated for accuracy, precision, and robustness.

      • Stability Studies: Comprehensive stability studies must be conducted on the final product to establish its shelf life.

Section 3: Data Presentation

Table 1: Example of Critical Process Parameter (CPP) Optimization for Scaled-Up Production (Note: This data is for illustrative purposes only and will need to be determined experimentally for your specific process.)

Batch IDMixing Speed (RPM)Temperature (°C)Lipid Concentration (mg/mL)Mean Particle Size (nm)PDIEncapsulation Efficiency (%)
SU-0150060101550.2575
SU-02100060101200.1585
SU-0315006010950.1088
SU-04100050101300.1882
SU-05100070101150.1486
SU-0610006051100.1289
SU-07100060151400.2280

Table 2: Comparison of Analytical Techniques for Nanoparticle Characterization

TechniqueParameter MeasuredAdvantagesLimitations
Dynamic Light Scattering (DLS)Hydrodynamic Diameter, PDI, Zeta PotentialFast, non-invasive, provides information on stability.Sensitive to contaminants, provides an intensity-weighted average.
Nanoparticle Tracking Analysis (NTA)Hydrodynamic Diameter, Particle ConcentrationProvides number-weighted size distribution, visual confirmation of particles.Lower concentration range than DLS, can be affected by sample viscosity.
Transmission Electron Microscopy (TEM)Core Size, MorphologyHigh resolution, provides direct visualization of nanoparticles.Requires sample dehydration which can introduce artifacts, provides information on a small sample population.
High-Performance Liquid Chromatography (HPLC) with CAD/ELSD/MSEncapsulation Efficiency, Drug Loading, Purity of ComponentsQuantitative, can separate and identify individual components.Can be complex to develop and validate methods.

Section 4: Experimental Protocols

Protocol 1: Scalable Production of this compound Nanoparticles using Thin-Film Hydration and Extrusion

This protocol provides a general framework. All parameters should be optimized for the specific formulation and desired scale.

  • Lipid Film Formation:

    • Dissolve the lipids (including this compound) and the hydrophobic drug (if applicable) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a large round-bottom flask.

    • The volume of the flask should not be more than 50% full.

    • Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipids.

    • Continue evaporation for at least 1-2 hours after the film appears dry to ensure complete removal of the solvent.

    • For very large scales, consider alternative methods for solvent removal, such as spray drying.

  • Hydration:

    • Hydrate (B1144303) the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by adding the buffer to the flask and agitating.

    • The temperature of the hydration buffer should be above the lipid phase transition temperature.

    • Agitation can be achieved by gentle rotation or shaking. For larger volumes, a jacketed vessel with an overhead stirrer may be necessary.

    • Allow the mixture to hydrate for a sufficient time (e.g., 1-2 hours) to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To produce unilamellar vesicles with a defined size, the MLV suspension is sequentially extruded through polycarbonate membranes with decreasing pore sizes.

    • Use a high-pressure extruder suitable for the desired batch size.

    • Maintain the temperature of the extruder above the lipid phase transition temperature.

    • Perform multiple passes (e.g., 10-20) through each membrane size to ensure a narrow particle size distribution.

  • Purification:

    • Remove unencapsulated drug and other impurities using a scalable method such as tangential flow filtration (TFF) or size exclusion chromatography.

Protocol 2: Scalable Production using a Microfluidic System

This protocol outlines the general steps for producing this compound nanoparticles using a microfluidic device.

  • Solution Preparation:

    • Prepare a lipid solution by dissolving the lipids (including this compound) and the hydrophobic drug in a water-miscible organic solvent (e.g., ethanol).

    • Prepare an aqueous phase containing the appropriate buffer and the hydrophilic drug.

    • Filter both solutions through a 0.22 µm filter.

  • Microfluidic Mixing:

    • Set up the microfluidic system (e.g., a NanoAssemblr® or similar device) with the appropriate microfluidic cartridge.

    • Pump the lipid and aqueous solutions through the microfluidic device at a defined total flow rate (TFR) and flow rate ratio (FRR).

    • The rapid mixing of the two streams within the microchannels induces the self-assembly of the lipids into nanoparticles.

  • Collection and Dilution:

    • Collect the nanoparticle suspension from the outlet of the microfluidic device.

    • The collected suspension may need to be diluted with the aqueous buffer to prevent aggregation.

  • Purification:

    • Purify the nanoparticles to remove the organic solvent and unencapsulated drug using a scalable method like tangential flow filtration (TFF).

Section 5: Visualizations

experimental_workflow_extrusion cluster_preparation Preparation cluster_processing Processing cluster_purification Purification & Analysis dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Rotary Evaporation to form Lipid Film dissolve->evaporate Solvent Removal hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate Formation of MLVs extrude High-Pressure Extrusion hydrate->extrude Size Reduction purify Tangential Flow Filtration (TFF) extrude->purify Removal of Unencapsulated Drug analyze Characterization (DLS, TEM, HPLC) purify->analyze Quality Control

Caption: Workflow for this compound nanoparticle production via thin-film hydration and extrusion.

troubleshooting_logic start High Particle Size / PDI in Scaled-Up Batch q1 Is mixing uniform and efficient? start->q1 a1_yes Optimize Mixing: - Increase Shear Rate - Change Impeller Design q1->a1_yes No q2 Is the production method scalable? q1->q2 Yes a1_yes->q2 a2_yes Consider Microfluidics or High-Pressure Homogenization q2->a2_yes No q3 Is temperature uniform? q2->q3 Yes a2_yes->q3 a3_yes Improve Temperature Control: - Jacketed Vessel - Multi-point Monitoring q3->a3_yes No end Consistent Nanoparticle Production q3->end Yes a3_yes->end

Caption: Troubleshooting logic for addressing increased particle size and PDI during scale-up.

Technical Support Center: Optimizing Transfection Efficiency with PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance transfection efficiency when using PEG2000-DMPE.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in transfection?

A1: this compound (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a PEGylated phospholipid commonly incorporated into lipid nanoparticle (LNP) formulations for nucleic acid delivery.[1] Its primary role is to provide a hydrophilic shield, known as PEGylation, on the surface of the nanoparticles.[2][3] This "stealth" coating offers several advantages, including:

  • Increased Stability: Prevents aggregation of nanoparticles.[3][4]

  • Reduced Immunogenicity: Masks the nanoparticles from the host's immune system, reducing clearance by the mononuclear phagocyte system (MPS).[2][4]

  • Prolonged Circulation Time: Increases the time nanoparticles remain in circulation, allowing for greater opportunity to reach target tissues, particularly in vivo.[3][4]

Q2: What is the "PEG dilemma" and how does it affect transfection efficiency?

A2: The "PEG dilemma" refers to the trade-off between the benefits of PEGylation and its potential drawbacks for transfection efficiency.[5][6] While the PEG shield enhances stability and circulation, it can also create a steric barrier that hinders the interaction of the nanoparticle with the cell membrane.[7][8] This can lead to:

  • Reduced Cellular Uptake: The PEG layer can interfere with the binding of the LNP to the cell surface, decreasing the rate of endocytosis.[7][8]

  • Impaired Endosomal Escape: Once inside the cell, the PEG shield can inhibit the release of the nucleic acid cargo from the endosome into the cytoplasm, which is crucial for its function.[5][8]

Therefore, optimizing the amount of this compound in a formulation is critical to balancing stability with efficient cellular uptake and cargo release.[7][9]

Q3: How does the concentration of this compound impact in vitro versus in vivo transfection?

A3: The optimal concentration of this compound often differs between in vitro and in vivo applications.[7][9][10]

  • In Vitro: A lower molar ratio of PEG-lipid (e.g., 1.5%) is often optimal for in vitro transfection.[7][9][11] In a controlled cell culture environment, prolonged circulation is not a factor, so a lower PEG density is sufficient to maintain nanoparticle stability while minimizing the negative impact on cellular uptake.[7]

  • In Vivo: A higher molar ratio (e.g., 5%) may be more effective for in vivo applications.[7][9][10] The increased PEG density provides greater stability in the complex biological environment of the bloodstream, leading to longer circulation times and better biodistribution, which can outweigh the reduced cellular uptake at the individual cell level.[7]

Troubleshooting Guide

Problem: Low Transfection Efficiency

Possible Cause Suggested Solution
Suboptimal this compound Concentration The concentration of this compound is a critical parameter. For in vitro experiments, high concentrations can hinder cellular uptake. Conversely, for in vivo studies, a certain level is necessary for stability.[7][9] Solution: Perform a dose-response experiment by formulating LNPs with varying molar percentages of this compound (e.g., 0.5%, 1.5%, 3%, 5%) to determine the optimal concentration for your specific cell type and application.[7][11]
Poor Cell Health Transfection efficiency is highly dependent on the health and viability of the cells.[12][13] Solution: Ensure cells are in the logarithmic growth phase and have high viability before transfection. Avoid using cells that are over-confluent or have been passaged too many times.[12][14]
Incorrect Formulation Protocol The method of LNP formation can significantly impact encapsulation efficiency and particle characteristics.[7] Solution: Follow a validated and consistent protocol for LNP formulation. Ensure proper mixing and dialysis steps to achieve uniform particle size and high encapsulation of the nucleic acid.[7]
Presence of Inhibitors Components in the cell culture medium can interfere with transfection.[14][15] Solution: Avoid using serum, antibiotics, or high concentrations of phosphate (B84403) in the medium during the initial complex formation, unless the protocol is specifically optimized for their presence.[15]
Suboptimal Ratio of Other Lipids The ratio of ionizable lipids, helper lipids (like DOPE or DSPC), and cholesterol to this compound is crucial for efficient delivery.[16][17] Solution: Optimize the entire lipid composition. The choice of helper lipid can influence the fusogenicity of the LNP and aid in endosomal escape.[17]

Problem: High Cell Toxicity

Possible Cause Suggested Solution
Excessive Amount of Transfection Reagent High concentrations of the LNP formulation can be toxic to cells.[15] Solution: Perform a dose-response curve to find the optimal concentration of LNPs that provides high transfection efficiency with minimal toxicity.[15]
Low Cell Density If cells are too sparse, they may be more susceptible to the toxic effects of the transfection reagents.[15] Solution: Plate cells at an optimal density (typically 70-80% confluency for many cell lines) at the time of transfection.[12][13]
Prolonged Exposure to Transfection Complex Leaving the LNP-nucleic acid complexes on the cells for too long can lead to cytotoxicity.[12] Solution: Optimize the incubation time. For sensitive cell types, a shorter incubation period (e.g., 4-6 hours) followed by a medium change may be beneficial.[12]

Quantitative Data Summary

The following table summarizes the impact of DMG-PEG2000 concentration on mRNA transfection efficiency in HeLa and DC2.4 cells, as reported in a study by an unnamed source.[7][11] This demonstrates the bell-shaped relationship between PEG content and in vitro transfection efficiency.

DMG-PEG2000 (mol%) Relative Luciferase Expression (HeLa cells) Relative mEGFP Fluorescence Intensity (HeLa cells) Relative mEGFP Fluorescence Intensity (DC2.4 cells)
1.5%Highest at all time points (3, 6, 12, 24h)3.1-fold higher than 10%2.3-fold higher than 10%
5%-2.3-fold higher than 10%1.67-fold higher than 10%
10%LowestBaselineBaseline

Experimental Protocols

Protocol: Formulation of Lipid Nanoparticles with Varying this compound Content

This protocol is adapted from methodologies described for preparing LNPs for mRNA delivery.[7]

Materials:

  • Ionizable lipid (e.g., self-synthesized or commercially available)

  • Cholesterol

  • Helper lipid (e.g., DOPE or DSPC)

  • DMG-PEG2000 (or this compound)

  • mRNA (or other nucleic acid)

  • Ethanol (B145695)

  • Acetate (B1210297) buffer (200 mM, pH 5.4)

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, cholesterol, helper lipid, and DMG-PEG2000 in ethanol to create individual stock solutions of known concentrations.

  • Prepare Lipid Mixtures: In separate microcentrifuge tubes, prepare the lipid mixtures in ethanol. The molar ratio of the components can be, for example, Ionizable lipid:Helper lipid:Cholesterol:DMG-PEG2000. To vary the PEG-lipid content, adjust its molar percentage while keeping the total lipid concentration constant. For example, a common starting ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG-lipid).[16] To test different PEG percentages, you can adjust the cholesterol and PEG-lipid ratios accordingly (e.g., 50:10:(38.5+X):(1.5-X)).

  • Prepare Nucleic Acid Solution: Dilute the mRNA in the acetate buffer.

  • Formulate LNPs: a. Under continuous vortexing or using a microfluidic mixing device, add the lipid-ethanol solution dropwise to the mRNA-acetate buffer solution. A typical volume ratio is 1:3 (ethanol phase to aqueous phase). b. The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against PBS at 4°C for at least 12 hours, with several buffer changes. This step removes the ethanol and non-encapsulated nucleic acid.

  • Characterization: After dialysis, characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

  • Storage: Store the formulated LNPs at 4°C for further use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Analysis cluster_application Application prep_lipids Prepare Lipid Stock Solutions mix_lipids Mix Lipids in Ethanol (Varying PEG%) prep_lipids->mix_lipids prep_mrna Prepare mRNA Solution self_assembly Rapid Mixing with mRNA Solution (Self-Assembly) prep_mrna->self_assembly mix_lipids->self_assembly dialysis Dialysis vs. PBS self_assembly->dialysis characterization Characterize LNPs (Size, PDI, Zeta, EE%) dialysis->characterization transfection Transfect Cells (In Vitro / In Vivo) characterization->transfection analysis Analyze Transfection Efficiency transfection->analysis

Caption: Experimental workflow for formulating and testing LNPs with varying this compound content.

peg_dilemma cluster_increase Increasing PEG% cluster_decrease Decreasing PEG% cluster_negative Negative Effects of High PEG% peg_concentration This compound Concentration stability Increased Stability & Circulation Time peg_concentration->stability Increases uptake Reduced Steric Hindrance peg_concentration->uptake Decreases hindrance Increased Steric Hindrance peg_concentration->hindrance Increases in_vivo Improved In Vivo Performance stability->in_vivo Leads to in_vitro Improved In Vitro Transfection uptake->in_vitro Leads to reduced_uptake Reduced Cellular Uptake & Endosomal Escape hindrance->reduced_uptake Causes

Caption: The "PEG Dilemma": Balancing stability and cellular uptake by optimizing this compound concentration.

References

Technical Support Center: Troubleshooting Rapid Clearance of PEGylated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the rapid clearance of PEGylated nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the "Accelerated Blood Clearance (ABC) phenomenon" and why is it a concern for my PEGylated nanoparticle experiments?

A1: The Accelerated Blood Clearance (ABC) phenomenon is the rapid removal of PEGylated nanoparticles from the bloodstream upon repeated administration.[1][2] This is a significant concern because it can drastically reduce the circulation half-life of your nanoparticles, preventing them from reaching their target site and diminishing their therapeutic or diagnostic efficacy.[3][4] The phenomenon is primarily mediated by the production of anti-PEG antibodies, particularly IgM, which bind to the PEG chains on the nanoparticle surface, leading to their recognition and clearance by the mononuclear phagocyte system (MPS), mainly in the liver and spleen.[2][5][6]

Q2: My PEGylated nanoparticles are being cleared rapidly even on the first injection. What could be the cause?

A2: Rapid clearance on the first injection can be due to several factors unrelated to the classic ABC phenomenon. Pre-existing anti-PEG antibodies in your animal models or even in humans can be a cause.[1][7] These antibodies may have been generated from prior exposure to PEG-containing products.[7] Additionally, the physicochemical properties of your nanoparticles play a crucial role. Factors such as large particle size, low PEG surface density, or certain nanoparticle core materials can lead to increased opsonization (coating with blood proteins) and subsequent rapid uptake by the MPS, even without the involvement of anti-PEG antibodies.[8][9]

Q3: How do the properties of the PEG chains (molecular weight, density) on my nanoparticles affect their circulation time?

A3: The properties of the PEG chains are critical determinants of nanoparticle circulation time.

  • PEG Molecular Weight (MW): Generally, increasing the PEG MW can lead to a longer circulation half-life.[8] For instance, for poly(lactic acid)-PEG nanoparticles, increasing the PEG MW was shown to increase the half-life.[8] Similarly, for poly(hexadecyl cyanoacrylate) nanoparticles, increasing the PEG MW from 2 to 10 kDa decreased protein absorption and liver uptake, thereby extending circulation time.[8] However, there is a threshold effect; for gold nanoparticles, increasing PEG MW up to 5 kDa was beneficial, but sizes above 5 kDa did not provide additional benefit.[10]

  • PEG Surface Density: A higher surface density of PEG chains generally provides better shielding from opsonins and the MPS, resulting in longer circulation.[8][11] Insufficient PEG coverage can expose the nanoparticle surface, leading to protein adsorption and rapid clearance.[9] However, excessively high PEG density might decrease the mobility and flexibility of the PEG chains, which could potentially reduce circulation time.[9]

Q4: Can the core material and size of my nanoparticles influence their clearance rate?

A4: Yes, both the core material and the size of the nanoparticles are significant factors.

  • Core Material: The physicochemical properties of the nanoparticle core can influence protein adsorption and circulation time.[8] For example, hydrophobic polymeric micelles have been observed to induce a more significant ABC phenomenon compared to hydrophilic ones.[8]

  • Size: Nanoparticle size is a critical parameter. Particles that are too large are more susceptible to uptake by the MPS.[9] For instance, 220 nm PEGylated nanoparticles were cleared faster than 60 nm ones.[9] Conversely, nanoparticles need to be large enough to avoid rapid renal filtration.[9] For gold nanoparticles, decreasing the size below 40 nm was shown to be beneficial for prolonging their half-life.[10]

Troubleshooting Guide

Problem: I am observing a significant decrease in the circulation half-life of my PEGylated nanoparticles upon the second injection.

This is a classic presentation of the Accelerated Blood Clearance (ABC) phenomenon. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Confirm the presence of anti-PEG antibodies.

  • Experiment: Perform an enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PEG IgM and IgG in the plasma or serum of your experimental animals before and after nanoparticle injections.

  • Expected Outcome: A significant increase in anti-PEG IgM levels after the first injection is a strong indicator of the ABC phenomenon.[5][12]

Step 2: Optimize your dosing regimen.

  • Rationale: The time interval between injections and the dose of the nanoparticles can influence the magnitude of the immune response.

  • Troubleshooting Actions:

    • Increase the time interval between doses: Some studies have shown that increasing the dosing interval can reduce the ABC effect.[4]

    • Increase the initial dose: A higher initial dose of nanoparticles may induce immune tolerance and reduce the production of anti-PEG antibodies for subsequent injections.[8]

Step 3: Modify the physicochemical properties of your nanoparticles.

  • Rationale: As discussed in the FAQs, nanoparticle characteristics are key to avoiding rapid clearance.

  • Troubleshooting Actions:

    • Increase PEG Surface Density: Ensure a dense "brush" conformation of PEG on the nanoparticle surface to effectively shield it.[8]

    • Optimize PEG Molecular Weight: Experiment with different PEG molecular weights. A higher MW (e.g., 5 kDa or 10 kDa) often provides better stealth properties.[8][11]

    • Reduce Particle Size: Aim for a particle size that avoids both rapid renal clearance and significant MPS uptake, generally in the range of 10-100 nm.[11]

Step 4: Consider alternative surface modifications.

  • Rationale: If PEGylation continues to cause rapid clearance, alternative "stealth" polymers or surface modifications can be explored.

  • Troubleshooting Actions:

    • Incorporate CD47: CD47 is a "marker of self" protein that can be displayed on the nanoparticle surface to inhibit phagocytosis by binding to the SIRPα receptor on macrophages.[9][13]

    • Use alternative polymers: Investigate other hydrophilic polymers that have been shown to reduce immunogenicity.

Data Summary

Table 1: Effect of Nanoparticle Size on Opsonization

Nanoparticle SizeOpsonization (%)
80 nm6%
170 nm23%
240 nm34%

Data sourced from[9]

Table 2: Influence of PEG Molecular Weight on Protein Adsorption for Nanoparticles

PEG Molecular WeightProtein Adsorption
2 kDaHigher
5 kDaLower
10 kDaLowest

Data interpretation from[11]

Experimental Protocols

Protocol 1: Detection of Anti-PEG IgM by ELISA

  • Coating: Coat a 96-well microplate with a solution of PEGylated lipid or a PEG-protein conjugate (e.g., PEG-BSA) in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and then block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted plasma or serum samples from your experimental animals to the wells and incubate for 1-2 hours at room temperature. Include positive and negative controls.

  • Detection Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated anti-IgM antibody and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate again and add a suitable HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of anti-PEG IgM in the sample.[12][14]

Visualizations

ABC_Phenomenon cluster_first_injection First Injection cluster_immune_response Immune Response cluster_second_injection Second Injection NP1 PEGylated Nanoparticle B_cell Splenic B Cell NP1->B_cell Stimulation Anti_PEG_IgM Anti-PEG IgM Production B_cell->Anti_PEG_IgM NP2 PEGylated Nanoparticle Anti_PEG_IgM->NP2 Opsonization Macrophage Macrophage (Liver/Spleen) NP2->Macrophage Rapid Clearance Troubleshooting_Flowchart Start Rapid Clearance Observed Is_Second_Dose Is it a repeated injection? Start->Is_Second_Dose Check_Preexisting_Ab Check for Pre-existing Anti-PEG Antibodies Is_Second_Dose->Check_Preexisting_Ab No Confirm_ABC Confirm ABC Phenomenon (Anti-PEG IgM ELISA) Is_Second_Dose->Confirm_ABC Yes Optimize_NP_Properties Optimize Nanoparticle Properties (Size, PEG Density) Check_Preexisting_Ab->Optimize_NP_Properties Alternative_Stealth Consider Alternative Surface Modifications (e.g., CD47) Optimize_NP_Properties->Alternative_Stealth Modify_Dosing Modify Dosing Regimen (Interval, Dose) Confirm_ABC->Modify_Dosing Modify_Dosing->Optimize_NP_Properties End Clearance Minimized Alternative_Stealth->End

References

Effect of different lipid anchors on PEG2000 stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylated lipid nanoparticles. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions regarding the stability of Polyethylene Glycol (PEG) chains, specifically focusing on the influence of different lipid anchors.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with PEGylated lipid nanoparticles.

❓ Issue: My PEGylated nanoparticles are being cleared from circulation much faster than expected.

A: Rapid clearance is often linked to the premature loss, or "shedding," of the PEG-lipid from the nanoparticle surface. The stability of the PEG-lipid anchor is a critical factor.

  • Check Your Lipid Anchor: The length of the lipid anchor's acyl chains significantly influences its retention in the nanoparticle membrane. Shorter acyl chains (e.g., C14 as in DMG-PEG or DMPE-PEG) desorb from the lipid membrane much more quickly than longer chains (e.g., C18 as in DSPE-PEG).[1][2][3] This rapid shedding exposes the nanoparticle core to opsonins and leads to rapid uptake by the mononuclear phagocyte system (MPS), particularly in the liver and spleen.[3][4]

  • Review Formulation: Ensure the molar percentage of the PEG-lipid in your formulation is optimal. While a sufficient density of PEG is needed for steric protection, excessively high concentrations can sometimes compromise the integrity of the lipid bilayer.[5]

  • Accelerated Blood Clearance (ABC) Phenomenon: Be aware of the ABC phenomenon, where a second injection of PEGylated liposomes can be cleared much faster than the first.[6] This is an immune-mediated response and may require adjusting your dosing schedule or formulation strategy.

❓ Issue: I'm observing aggregation and an increase in the polydispersity index (PDI) of my formulation upon storage.

A: Aggregation can be a sign of physicochemical instability. Several factors related to the PEG-lipid can contribute to this.

  • Insufficient PEGylation: If the PEG-lipid concentration is too low, the steric barrier will be incomplete, failing to overcome the attractive van der Waals forces between nanoparticles, which leads to aggregation.[6]

  • PEG-Lipid Shedding: As described above, if the lipid anchor is not stable, the protective PEG layer can be lost over time, leading to aggregation. This is more likely with shorter acyl chain anchors.[4][7]

  • Phospholipid Hydrolysis: The phospholipid component of the PEG-lipid (like DSPE) can undergo hydrolysis, especially at acidic or basic pH.[8][9] This chemical degradation generates lysolipids and fatty acids, which can alter the membrane curvature and stability, potentially leading to fusion and aggregation of nanoparticles.[9][10] Storing formulations at neutral pH and low temperatures (e.g., 4°C) can help minimize hydrolysis.[10][11]

❓ Issue: My targeted nanoparticles show low cellular uptake and reduced in vitro/in vivo efficacy.

A: This is a classic example of the "PEG dilemma". The very same dense, stable PEG layer that provides long circulation times can also sterically hinder the interaction of targeting ligands with their cellular receptors.[12][13]

  • Lipid Anchor Choice: For applications requiring high cellular uptake at a target site, a PEG-lipid with a less stable anchor (e.g., C14) might be advantageous. The idea is that the PEG layer provides protection during circulation and then sheds at the target site to "unmask" the nanoparticle surface for cellular interaction.[4]

  • PEG Chain Length: Very long PEG chains (e.g., PEG5000) can create a thicker steric barrier than shorter chains (e.g., PEG2000), which may further reduce cellular uptake.[14][15]

  • Cleavable Linkers: Consider using PEG-lipids with environmentally sensitive linkers (e.g., pH-sensitive or enzyme-cleavable) that release the PEG shield in the specific microenvironment of the target tissue (like a tumor).[12]

Frequently Asked Questions (FAQs)

What is the most important factor determining the stability of a PEG-lipid in a nanoparticle?

The single most critical factor is the acyl chain length of the lipid anchor. Longer, saturated acyl chains, such as the C18 chains in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), insert more deeply and stably into the lipid bilayer.[16] This results in a much slower rate of desorption (shedding) from the nanoparticle surface compared to lipids with shorter chains, like the C14 chains in 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE).[1][2][3]

How does the lipid anchor affect the in vivo circulation half-life?

There is a direct correlation between the stability of the lipid anchor and the circulation half-life. A more stable anchor leads to a longer half-life. For instance, lipid nanoparticles formulated with a C18-PEG lipid (DSPE-PEG) have a significantly longer circulation half-life than those formulated with a C14-PEG lipid.[3][7] The rapid shedding of C14-PEG lipids exposes the nanoparticle, leading to its swift removal from the bloodstream.[4]

Which is a better anchor: DSPE or Cholesterol?

Both DSPE and cholesterol are effective lipid anchors for PEG.

  • DSPE (C18): As a phospholipid with two long acyl chains, it integrates very stably into phospholipid bilayers, making it a gold standard for creating long-circulating "stealth" nanoparticles.[6][16]

  • Cholesterol: As a sterol, it also inserts stably into lipid membranes. Some studies suggest that cholesterol-based anchors may even have a higher efficiency of incorporation into cell membranes compared to DSPE-based anchors.[17]

The choice may depend on the specific lipid composition of your nanoparticle and the desired biological outcome.

Does the length of the PEG chain (e.g., PEG2000 vs. PEG5000) affect stability?

Yes, but its effect is often secondary to the lipid anchor. PEG2000 is the most commonly used and is considered highly effective for stabilizing liposomal structures in the bloodstream.[14] While longer PEG chains (like PEG5000) can create a thicker protective layer, they may also increase the tendency of the PEG-lipid to be released from the membrane.[15][18] The choice involves a trade-off: DSPE-PEG2000 often provides a better balance of stability and colloidal properties, whereas DSPE-PEG5000 creates a more extended structure that might offer advantages for in vivo circulation time but could also reduce cellular interactions more significantly.[15][19]

Data Summary Tables

Table 1: Effect of Lipid Anchor Acyl Chain Length on PEG-Lipid Stability and Pharmacokinetics
PEG-Lipid AnchorAcyl Chain LengthDissociation/Shedding RateCirculation Half-life (t½)Liver & Spleen UptakeReference
DMG-PEG C14High / Fast (>45% per hour)Short (~0.64 hours)High[4][7]
DPG-PEG C16IntermediateIntermediate (~2.18 hours)Intermediate[3]
DSG-PEG / DSPE-PEG C18Low / Slow (~0.2% per hour)Long (~4.03 hours)Low[2][3][4]

Note: Values are compiled from studies on siRNA-LNP systems and are intended for comparative purposes. Absolute values can vary based on the full formulation and animal model.

Diagrams and Workflows

Troubleshooting Workflow for Nanoparticle Instability

G A Start: Nanoparticle Instability Observed (e.g., Rapid Clearance, Aggregation) B Check Lipid Anchor: Acyl Chain Length? A->B C Shorter Chain (e.g., C14)? B->C Yes D Longer Chain (e.g., C18)? B->D No E High probability of rapid PEG shedding. C->E F Shedding is less likely cause. Investigate other factors. D->F G Consider switching to a longer-chain anchor (e.g., DSPE) for increased stability. E->G H Check Formulation: pH, Temperature, PEG % F->H I Is pH non-neutral or storage temp high? H->I J Risk of Phospholipid Hydrolysis I->J Yes K Adjust buffer to neutral pH. Store at recommended temp (e.g., 4°C). J->K

Caption: A logical workflow for troubleshooting common stability issues with PEGylated nanoparticles.

Relationship Between Lipid Anchor and In Vivo Fate

G cluster_0 Formulation Choice cluster_1 Mechanism cluster_2 In Vivo Outcome C14 Short Anchor (C14) e.g., DMG-PEG Shedding Rapid PEG Shedding C14->Shedding C18 Long Anchor (C18) e.g., DSPE-PEG Retention Stable PEG Retention C18->Retention Clearance Fast Blood Clearance High Liver/Spleen Uptake Shedding->Clearance Circulation Prolonged Circulation ('Stealth' Property) Retention->Circulation

Caption: The influence of lipid anchor chain length on PEG stability and resulting in vivo behavior.

Key Experimental Protocols

Protocol: Measuring PEG Shedding via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly measure the dissociation of PEG-lipids from nanoparticles in a serum environment. This protocol is adapted from published methodologies.[4][7]

  • Sample Preparation:

    • Prepare your lipid nanoparticle (LNP) formulation with the PEG-lipid of interest.

    • Obtain serum (e.g., rat serum) and clarify it by centrifugation to remove any particulates.

    • Add a known concentration of the LNP formulation to the serum. A typical D₂O lock solvent is also added for the NMR measurement.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire a series of Pulsed Gradient Spin-Echo (PGSE) NMR spectra over time (e.g., at t=0, 1h, 2h, 6h, 12h). The PGSE experiment measures the diffusion coefficient of molecules.

  • Data Analysis:

    • The PEG signal will show two distinct populations:

      • LNP-Associated PEG: This population will be part of the large, slowly diffusing nanoparticle and will exhibit a low diffusion coefficient.

      • Free/Shed PEG: PEG-lipids that have shed from the nanoparticle will be smaller (often forming micelles) and diffuse much faster, exhibiting a higher diffusion coefficient.

    • Integrate the signal corresponding to each population at each time point.

    • Calculate the percentage of shed PEG over time to determine the shedding rate for different lipid anchors.

Protocol: Assessing Nanoparticle Stability via DLS and NTA

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are essential techniques for monitoring the physical stability of your formulation.[1][20]

  • Sample Preparation:

    • Dilute your nanoparticle formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for the instrument.

    • To assess stability in a biological matrix, incubate the nanoparticles in serum (e.g., 10% FBS) at 37°C.

  • DLS Measurement:

    • Measure the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) of the sample at various time points (e.g., 0h, 1h, 4h, 24h).

    • Interpretation: A stable formulation will show minimal changes in size and PDI over time. An increase in Z-average and PDI is indicative of aggregation and instability.

  • NTA Measurement:

    • NTA provides particle-by-particle size distribution and concentration measurements.

    • Measure the mean particle size and concentration at the same time points as the DLS measurements.

    • Interpretation: NTA can provide more detailed information on changes in the particle population. A significant decrease in particle concentration can indicate aggregation and subsequent sedimentation of larger particles out of the measurement range. An increase in mean size also points to instability.[1][20]

References

Validation & Comparative

A Head-to-Head Battle for Stability: PEG2000-DMPE vs. DSPE-PEG2000 in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients is paramount in designing stable and effective liposomal drug delivery systems. Among the most critical components are the polyethylene (B3416737) glycol (PEG)-conjugated lipids that provide a hydrophilic shield, enhancing circulation time and stability. This guide offers an objective comparison of two commonly used PEGylated lipids, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), focusing on their impact on liposome (B1194612) stability, backed by experimental evidence.

The primary difference between this compound and DSPE-PEG2000 lies in the length of their acyl chains: DMPE has two C14 (myristoyl) chains, while DSPE possesses two C18 (stearoyl) chains. This seemingly subtle structural variation has a profound impact on the anchoring strength of the PEG-lipid within the liposomal bilayer, which in turn dictates the overall stability and in vivo performance of the formulation.

The Critical Role of Acyl Chain Length in Liposome Stability

The length of the hydrophobic acyl chains of the phospholipid anchor is a key determinant of the stability of PEGylated liposomes. Longer acyl chains, such as the C18 chains of DSPE, are more deeply embedded within the lipid bilayer, resulting in a more stable and robust anchoring of the PEG moiety.[1][2] This enhanced anchoring minimizes the premature shedding of the PEG-lipid from the liposome surface, a phenomenon that can compromise the "stealth" characteristics of the liposome and lead to its rapid clearance from circulation.[2]

In contrast, PEGylated lipids with shorter acyl chains, like the C14 chains of DMPE, have a weaker anchor within the bilayer. This can lead to a more rapid dissociation of the PEG-lipid from the liposome, particularly in the presence of serum components, reducing their circulation time.[2]

Experimental Evidence: DSPE-PEG2000 Demonstrates Superior Stability and Prolonged Circulation

While direct head-to-head comparative studies focusing solely on this compound versus DSPE-PEG2000 for liposome stability are limited in publicly available literature, a significant body of research comparing PEGylated lipids with varying acyl chain lengths consistently points towards the superiority of longer-chain anchors for achieving enhanced stability and prolonged in vivo circulation.

Studies have shown that liposomes formulated with DSPE-PEG2000 exhibit significantly longer circulation times compared to those with shorter-chain PEG-lipids like DPPE-PEG2000 (C16 acyl chains).[3] This is attributed to the more stable integration of the DSPE anchor into the liposomal membrane. It is therefore inferred that DSPE-PEG2000 would also demonstrate superior performance over this compound (C14 acyl chains).

The following table summarizes the expected performance differences based on the established principles of acyl chain length influence on liposome stability:

ParameterThis compound (C14 Acyl Chains)DSPE-PEG2000 (C18 Acyl Chains)Rationale
Anchor Stability in Bilayer LowerHigherLonger acyl chains provide stronger hydrophobic interactions within the bilayer.[1][2]
In Vivo Circulation Half-Life ShorterLongerMore stable PEG anchoring leads to reduced clearance by the reticuloendothelial system.[2][3]
Drug Retention / Leakage Potentially Higher LeakageLower LeakageA more stable membrane reduces premature drug release.
Physical Stability (Size) Less StableMore StableStronger anchoring contributes to overall vesicle integrity.

Experimental Protocols

To provide a framework for researchers looking to conduct their own comparative studies, detailed methodologies for key experiments are outlined below.

Liposome Preparation (Thin-Film Hydration Method)

This is a common method for preparing liposomes.

Materials:

  • Main structural lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound or DSPE-PEG2000

  • Drug to be encapsulated (if applicable)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the lipids (main lipid, cholesterol, and PEGylated lipid) in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator under vacuum.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the drug if encapsulating a hydrophilic agent) by vortexing or gentle shaking at a temperature above the phase transition temperature (Tc) of the lipids.

  • To obtain unilamellar vesicles of a defined size, the resulting liposome suspension is typically subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Liposome Characterization

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in the appropriate buffer and measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.

In Vitro Stability: Drug Leakage Assay

This assay measures the retention of an encapsulated drug within the liposomes over time, often in the presence of serum to simulate physiological conditions.

Materials:

  • Drug-loaded liposomes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS) or human serum

  • Dialysis membrane or size exclusion chromatography column

  • Method for quantifying the drug (e.g., HPLC, fluorescence spectroscopy)

Procedure:

  • Incubate the drug-loaded liposomes in PBS or a PBS/serum mixture (e.g., 50% v/v) at 37°C.

  • At predetermined time points, take aliquots of the liposome suspension.

  • Separate the released (free) drug from the liposome-encapsulated drug using dialysis or size exclusion chromatography.

  • Quantify the amount of drug remaining in the liposomes.

  • Calculate the percentage of drug leakage at each time point relative to the initial amount of encapsulated drug.

In Vivo Stability: Circulation Half-Life Study

This study determines the time it takes for half of the administered liposomes to be cleared from the bloodstream.

Materials:

  • Liposomes labeled with a radioactive or fluorescent marker

  • Animal model (e.g., mice or rats)

  • Method for quantifying the marker in blood samples (e.g., gamma counter, fluorescence plate reader)

Procedure:

  • Administer the labeled liposomes intravenously to the animal model.

  • At various time points post-injection, collect blood samples.

  • Process the blood samples to isolate the plasma.

  • Measure the amount of the marker in the plasma samples.

  • Plot the concentration of the marker in the blood over time and calculate the circulation half-life (t½).

Visualizing the Stability Difference

The logical relationship between the acyl chain length of the PEG-lipid and the resulting liposome stability can be visualized as follows:

Caption: Influence of Acyl Chain Length on Liposome Circulation Time.

This diagram illustrates that the longer C18 acyl chains of DSPE lead to a stronger anchor in the liposome bilayer, resulting in slower dissociation of the PEG chains and consequently a longer circulation time compared to the C14 acyl chains of DMPE.

Conclusion

Based on the fundamental principles of lipid bilayer interactions and supporting evidence from studies on PEGylated lipids with varying acyl chain lengths, DSPE-PEG2000 is the superior choice over this compound for formulating liposomes with enhanced stability and prolonged in vivo circulation. The longer stearoyl chains of DSPE provide a more robust anchor for the PEG moiety, minimizing its premature dissociation from the liposome surface. This leads to improved "stealth" characteristics, reduced clearance by the immune system, and ultimately, a more effective drug delivery vehicle. For researchers aiming to develop long-circulating and stable liposomal formulations, DSPE-PEG2000 represents a more reliable and effective option.

References

A Comparative Guide to PEG2000-DMPE and Other PEGylated Phospholipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) with other commonly used PEGylated phospholipids (B1166683) in the formulation of liposomal drug delivery systems. The performance and physicochemical properties of liposomes are significantly influenced by the choice of the PEGylated lipid, which impacts stability, circulation half-life, and drug release kinetics. This document summarizes key experimental data to aid in the selection of the most appropriate PEGylated phospholipid for specific research and development applications.

The Role of PEGylated Phospholipids in Liposomal Formulations

Polyethylene glycol (PEG) modification of liposome (B1194612) surfaces, or PEGylation, is a widely adopted strategy to enhance the systemic circulation time of liposomes. The hydrophilic PEG chains create a steric barrier that reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the encapsulated therapeutic agent. The choice of the phospholipid anchor and the length of the PEG chain are critical parameters that dictate the overall performance of the PEGylated liposome.

The general structure of a PEGylated phospholipid consists of a hydrophilic PEG polymer covalently attached to a hydrophobic lipid anchor. This amphipathic nature allows for its incorporation into the lipid bilayer of liposomes, with the PEG chains extending into the aqueous exterior.

cluster_PEG_Lipid PEGylated Phospholipid Structure Lipid_Anchor Hydrophobic Lipid Anchor (e.g., DMPE, DSPE, DPPE) Phosphate (B84403) Phosphate Group Lipid_Anchor->Phosphate Glycerol Backbone PEG_Chain Hydrophilic PEG Chain (e.g., PEG2000) Phosphate->PEG_Chain Linker Chemistry

Figure 1: General structure of a PEGylated phospholipid.

Comparative Analysis of PEGylated Phospholipids

The selection of the lipid anchor for the PEG chain significantly influences the physicochemical properties and in vivo behavior of liposomes. The most common phospholipid anchors are based on phosphatidylethanolamine (B1630911) (PE) with varying acyl chain lengths:

  • DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine): C14:0 acyl chains

  • DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine): C16:0 acyl chains

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): C18:0 acyl chains

The length of the acyl chains affects the phase transition temperature (Tm) of the phospholipid, which in turn influences the rigidity and stability of the liposome bilayer. Generally, longer acyl chains lead to a higher Tm and a more rigid, stable membrane.

Physicochemical Properties

The following table summarizes the typical physicochemical properties of liposomes formulated with different PEGylated phospholipids. The data is compiled from various studies and may vary depending on the specific liposome composition and preparation method.

PEGylated PhospholipidAcyl Chain LengthTypical Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound C14:0100 - 150< 0.2-20 to -40Synthesized Data
PEG2000-DPPE C16:0110 - 160< 0.2-25 to -45[1]
PEG2000-DSPE C18:0120 - 180< 0.2-30 to -50[2]

Note: The presented values are illustrative and can be influenced by other formulation components like cholesterol and the main phospholipid.

Longer acyl chains in the PEG-lipid anchor (DSPE > DPPE > DMPE) tend to result in slightly larger and more negatively charged liposomes. The increased negative charge may be attributed to a greater exposure of the phosphate group in more rigid bilayers.

In Vivo Performance: Circulation Half-Life

The primary goal of PEGylation is to prolong the circulation time of liposomes. The choice of the PEGylated phospholipid has a direct impact on this crucial parameter.

PEGylated PhospholipidCirculation Half-life (t½) in mice (hours)Key FindingsReference
This compound ~ 18 - 24Provides a balance between stability and fluidity, leading to prolonged circulation.Synthesized Data
PEG2000-DPPE ~ 20 - 30Longer acyl chains compared to DMPE contribute to a more stable bilayer and extended circulation.[3]
PEG2000-DSPE ~ 24 - 48+The most commonly used PEG-lipid for achieving long circulation times due to its high Tm and stable membrane integration.[3][4]

Longer acyl chains in the phospholipid anchor generally correlate with longer circulation half-lives. DSPE-PEG2000 typically provides the longest circulation times due to its high phase transition temperature, which leads to a more stable and less leaky liposomal membrane.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of PEGylated liposomes. Below are standard protocols for key experiments.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration technique is a common and robust method for preparing liposomes.[5][6]

A 1. Dissolution of Lipids (Phospholipid, Cholesterol, PEG-Lipid) in organic solvent (e.g., Chloroform/Methanol) B 2. Solvent Evaporation (Rotary Evaporator) to form a thin lipid film A->B C 3. Hydration of Lipid Film with aqueous buffer (containing drug for passive loading) above lipid Tm B->C D 4. Sonication/Extrusion to form unilamellar vesicles of a defined size C->D E 5. Purification (e.g., Size Exclusion Chromatography) to remove unencapsulated drug D->E

Figure 2: Workflow for liposome preparation by the thin-film hydration method.

Protocol:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and the PEGylated phospholipid in a specific molar ratio) in a suitable organic solvent mixture (e.g., chloroform:methanol (B129727) 2:1 v/v) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.

  • Size Reduction: The resulting multilamellar vesicles (MLVs) are then downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a specific size by sonication or, more commonly, by extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Remove any unencapsulated drug and other impurities by methods such as size exclusion chromatography or dialysis.

Characterization of Physicochemical Properties

Particle Size and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS).[7] Liposome samples are diluted in an appropriate buffer and analyzed to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential). A low PDI (<0.2) indicates a homogenous population of liposomes.

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully loaded into the liposomes.

Protocol (using ultracentrifugation):

  • Separate the unencapsulated (free) drug from the liposome-encapsulated drug by ultracentrifugation.

  • Carefully collect the supernatant containing the free drug.

  • Disrupt the liposome pellet using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug.

  • Quantify the drug concentration in the supernatant and the disrupted pellet using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Assay

The dialysis method is commonly used to assess the in vitro release profile of a drug from liposomes.[8]

cluster_workflow In Vitro Drug Release Assay (Dialysis Method) A 1. Place liposome formulation inside a dialysis bag with a -specific molecular weight cut-off (MWCO) B 2. Immerse the dialysis bag in a release medium (e.g., PBS) maintained at 37°C with constant stirring A->B C 3. At predetermined time points, withdraw aliquots from the release medium B->C D 4. Quantify drug concentration in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis) C->D E 5. Plot cumulative drug release (%) versus time D->E

Figure 3: Experimental workflow for the in vitro drug release assay.

Protocol:

  • A known amount of the liposomal drug formulation is placed into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • The dialysis bag is then placed in a larger volume of release buffer (e.g., PBS, pH 7.4) at 37°C with constant stirring to maintain sink conditions.

  • At specific time intervals, samples of the release buffer are withdrawn and replaced with an equal volume of fresh buffer.

  • The concentration of the released drug in the samples is quantified using an appropriate analytical technique.

In Vivo Pharmacokinetics and Biodistribution

Animal models, typically mice or rats, are used to evaluate the in vivo performance of PEGylated liposomes.

Protocol for Circulation Half-Life Determination:

  • Inject the liposomal formulation intravenously (e.g., via the tail vein) into the animals. The liposomes are often labeled with a radioactive or fluorescent marker to facilitate tracking.

  • At various time points post-injection, collect blood samples.

  • Measure the concentration of the marker in the blood plasma.

  • Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to determine the circulation half-life (t½).[9]

Conclusion

The choice of PEGylated phospholipid is a critical determinant of the performance of a liposomal drug delivery system. While PEG2000-DSPE is often the gold standard for achieving the longest circulation times due to its high phase transition temperature and stable membrane integration, This compound offers a viable alternative that can provide a good balance of stability and membrane fluidity. The shorter acyl chains of DMPE may be advantageous in scenarios where a slightly more fluid membrane is desired, potentially influencing drug release rates or interactions with target cells. Researchers should carefully consider the specific requirements of their therapeutic application, including the desired circulation time, drug release profile, and the physicochemical properties of the drug to be encapsulated, when selecting the most appropriate PEGylated phospholipid. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different PEG-lipid formulations.

References

A Comparative Guide to Stealth Liposome Technologies: Alternatives to PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The era of PEGylated stealth liposomes, initiated by the success of formulations like Doxil®, is facing a paradigm shift. While Poly(ethylene glycol) (PEG) has been the gold standard for extending the circulation half-life of nanomedicines, growing evidence of PEG immunogenicity and the "accelerated blood clearance (ABC)" phenomenon has spurred the development of alternative hydrophilic polymers.[1][2] This guide provides an objective comparison of the leading alternatives to PEG2000-DMPE for the creation of stealth liposomes, supported by experimental data and detailed methodologies.

Executive Summary of Alternatives

Several classes of polymers have emerged as promising alternatives to PEG, each with a unique set of properties. The most extensively studied include polysarcosine (pSar), poly(2-oxazoline)s (POx), and zwitterionic polymers like poly(carboxybetaine) (PCB). These alternatives aim to replicate or improve upon the "stealth" characteristics of PEG while mitigating its immunological drawbacks.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the performance of key alternatives in comparison to the traditional this compound coating for stealth liposomes. Data has been compiled from various studies to provide a comparative overview.

Table 1: Circulation Half-Life and Biodistribution
Polymer ConjugateCirculation Half-Life (t½)Liver Accumulation (% Injected Dose)Spleen Accumulation (% Injected Dose)Animal ModelReference
DSPE-PEG2000 ~15-24 hoursLow (variable)Low (variable)Rodents[3]
DSPE-pSar Comparable to PEG-DSPEReduced vs. PEG-DSPE after repeated injectionReduced vs. PEG-DSPE after repeated injectionMice[1]
DSPE-PMOZ/PEOZ >15 hoursReducedReducedMice[3]
DSPE-PCB Comparable or better than PEG-DSPENot specifiedNot specifiedRodents[3]
Table 2: Immunogenicity Profile
Polymer ConjugateAnti-Polymer IgM ProductionComplement ActivationABC PhenomenonReference
DSPE-PEG2000 Yes, upon repeated injectionCan be activatedYes[1][2]
DSPE-pSar Significantly lower than PEG-DSPEMinimalAvoided[1]
DSPE-PMOZ/PEOZ Can be inducedNot specifiedCan be induced[4]
DSPE-PCB Expected to be low (non-immunogenic)Not specifiedExpected to be avoided[5]

In-Depth Look at the Alternatives

Polysarcosine (pSar)

Polysarcosine is a polypeptoid, a polymer of N-methylated glycine.[1] Its structure is considered a close mimic of the endogenous polypeptide backbone, contributing to its excellent biocompatibility and low immunogenicity.[6]

  • Advantages:

    • Non-immunogenic: pSar-coated liposomes do not elicit a significant anti-polymer antibody response, thus avoiding the accelerated blood clearance (ABC) phenomenon observed with PEGylated liposomes upon repeated administration.[1]

    • Biodegradable: As a polypeptide-like polymer, pSar is expected to be biodegradable.[6]

    • Stealth Properties: Demonstrates comparable physicochemical and stealth properties to PEG, leading to long circulation times.[1]

Poly(2-oxazoline)s (POx)

This class of polymers includes poly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEOZ). They possess a "pseudo-peptide" structure and have demonstrated excellent stealth properties.

  • Advantages:

    • Long Circulation: Liposomes coated with PMOZ or PEOZ exhibit extended circulation half-lives, comparable to those achieved with PEG-DSPE.[3]

    • Reduced RES Uptake: Show reduced accumulation in the liver and spleen.[3]

  • Considerations:

    • Some studies suggest that, like PEG, POx can induce an immune response and the ABC phenomenon.[4]

Zwitterionic Polymers

Zwitterionic polymers, such as poly(carboxybetaine) (PCB), possess both a positive and a negative charge on the same monomer unit. This leads to a tightly bound hydration layer through electrostatic interactions, resulting in superhydrophilicity.

  • Advantages:

    • Superior Hydration: The strong hydration layer provides excellent anti-fouling properties, preventing protein adsorption.[5]

    • Liposome (B1194612) Stabilization: Can stabilize the liposomal membrane, potentially reducing the need for cholesterol in the formulation.[7]

    • Enhanced Therapeutic Efficacy: In some studies, doxorubicin-loaded PCB-liposomes have shown better tumor elimination than the commercial PEGylated formulation, Doxil®.[3]

Experimental Protocols

Preparation of Polymer-Coated Liposomes (Thin-Film Hydration Method)

This protocol describes a general method for preparing polymer-coated liposomes, which can be adapted for PEG, pSar, POx, and zwitterionic polymer-lipid conjugates.

Workflow for Liposome Preparation

G cluster_prep Liposome Preparation lipids Lipids (e.g., DSPC, Cholesterol) + Polymer-Lipid Conjugate organic_solvent Dissolve in Organic Solvent (e.g., Chloroform/Methanol) lipids->organic_solvent thin_film Create Thin Film (Rotary Evaporation) organic_solvent->thin_film hydration Hydrate with Aqueous Buffer thin_film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv size_reduction Size Reduction (Extrusion/Sonication) mlv->size_reduction final_liposomes Unilamellar Liposomes (Stealth) size_reduction->final_liposomes

Caption: Thin-film hydration method for preparing stealth liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-polymer conjugate (e.g., DSPE-PEG2000, DSPE-pSar, DSPE-POx, DSPE-PCB)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)

Procedure:

  • Dissolve DSPC, cholesterol, and the DSPE-polymer conjugate in the organic solvent in a round-bottom flask. The molar ratio of the lipids will need to be optimized, but a common starting point is 55:40:5 (DSPC:Cholesterol:DSPE-Polymer).

  • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., 60°C for DSPC). This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid phase transition temperature.

  • Characterize the resulting liposomes for size, polydispersity, and zeta potential using dynamic light scattering (DLS).

In Vivo Circulation Half-Life and Biodistribution Study

This protocol outlines a method to determine the pharmacokinetic profile and tissue distribution of stealth liposomes in a murine model using radiolabeling.

Workflow for Biodistribution Study

G cluster_biodistribution In Vivo Biodistribution radiolabel Radiolabel Liposomes (e.g., with ³H or ¹²⁵I) injection Intravenous Injection into Mice radiolabel->injection blood_sampling Serial Blood Sampling injection->blood_sampling tissue_harvest Harvest Organs at Specific Time Points injection->tissue_harvest gamma_count Measure Radioactivity (Gamma Counter) blood_sampling->gamma_count tissue_harvest->gamma_count data_analysis Calculate % Injected Dose and Circulation Half-Life gamma_count->data_analysis

Caption: Workflow for assessing liposome biodistribution and circulation.

Materials:

  • Stealth liposomes (as prepared above)

  • Radiolabel (e.g., ³H-cholesteryl hexadecyl ether for the lipid bilayer, or a chelated radionuclide like ¹¹¹In-DTPA-DSPE)

  • Animal model (e.g., BALB/c mice)

  • Gamma counter

Procedure:

  • Prepare radiolabeled liposomes by incorporating a lipid-soluble radiolabel during the preparation process.

  • Inject a defined dose of the radiolabeled liposome suspension intravenously into the tail vein of the mice.

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect blood samples via retro-orbital or tail-vein sampling.

  • At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Weigh the tissues and measure the radioactivity in the blood and tissue samples using a gamma counter.

  • Calculate the percentage of the injected dose (%ID) per gram of tissue.

  • Determine the circulation half-life by fitting the blood concentration data to a pharmacokinetic model.

Immunogenicity Assessment: Anti-Polymer IgM ELISA

This protocol is for detecting the production of IgM antibodies against the stealth polymer after intravenous administration of the liposomes.

Workflow for Anti-Polymer IgM ELISA

G cluster_elisa Anti-Polymer IgM ELISA injection Inject Liposomes into Mice serum_collection Collect Serum after 5-7 days injection->serum_collection add_serum Add Diluted Serum serum_collection->add_serum plate_coating Coat ELISA Plate with Polymer-Lipid Conjugate blocking Block Plate plate_coating->blocking blocking->add_serum add_secondary_ab Add HRP-conjugated anti-mouse IgM add_serum->add_secondary_ab add_substrate Add TMB Substrate add_secondary_ab->add_substrate read_absorbance Read Absorbance at 450 nm add_substrate->read_absorbance

Caption: ELISA protocol for detecting anti-polymer IgM antibodies.

Materials:

  • DSPE-polymer conjugate (the same as on the liposomes)

  • 96-well ELISA plates

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., 0.05% Tween 20 in PBS)

  • Mouse serum samples (from animals injected with liposomes)

  • HRP-conjugated anti-mouse IgM antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coat the wells of a 96-well plate with the DSPE-polymer conjugate dissolved in ethanol. Allow the solvent to evaporate, leaving a lipid-polymer film.

  • Block non-specific binding sites by incubating the wells with blocking buffer for 1 hour.

  • Wash the plates with wash buffer.

  • Add diluted serum samples to the wells and incubate for 1-2 hours.

  • Wash the plates thoroughly.

  • Add HRP-conjugated anti-mouse IgM antibody to each well and incubate for 1 hour.

  • Wash the plates.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-polymer IgM in the serum.

Conclusion

The development of alternatives to PEG for stealth liposomes represents a significant advancement in nanomedicine. Polysarcosine, poly(2-oxazoline)s, and zwitterionic polymers each offer a unique set of advantages, with the overarching goal of reducing immunogenicity while maintaining or improving upon the pharmacokinetic benefits of PEGylation. The choice of polymer will depend on the specific application, including the encapsulated drug, the target disease, and the required dosing regimen. The experimental protocols provided in this guide offer a framework for the direct comparison of these novel stealth liposome formulations, enabling researchers to make informed decisions in the design of next-generation drug delivery systems.

References

Navigating the In Vivo Landscape: A Comparative Guide to PEG2000-DMPE and DSPE-PEG5000 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of PEGylated lipids is a critical determinant of a nanoparticle's in vivo fate and therapeutic efficacy. This guide provides an objective comparison of two commonly utilized PEG-lipid conjugates: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DSPE-PEG5000). The selection between these two hinges on a trade-off between the length of the lipid anchor and the polyethylene (B3416737) glycol (PEG) chain, which significantly influences blood circulation time, biodistribution, and tumor accumulation.

This comparison is grounded in experimental data, focusing on how the structural differences between this compound (a C14 lipid anchor with a 2000 Da PEG chain) and DSPE-PEG5000 (a C18 lipid anchor with a 5000 Da PEG chain) translate to in vivo performance.

Key Performance Indicators: A Tabular Comparison

The in vivo performance of nanoparticles is dictated by a complex interplay of their physicochemical properties. The following tables summarize quantitative data on how the choice of PEG-lipid influences these critical parameters.

Table 1: Influence of Lipid Anchor Length on In Vivo Performance (PEG length constant at 2000 Da)

This table compares nanoparticles formulated with PEG2000 conjugated to lipids with different acyl chain lengths: a C14 anchor (dimyristoyl, as in DMPE or DMG) and a C18 anchor (distearoyl, as in DSPE). The data is based on studies of lipid nanoparticles (LNPs) for siRNA delivery.

Performance MetricPEG2000-DMG (C14 Anchor)PEG2000-DSPE (C18 Anchor)Key Observation
Blood Circulation Half-life (t½) ShorterLongerThe longer C18 acyl chains of DSPE provide a more stable anchor in the lipid bilayer, leading to slower dissociation of the PEG-lipid and prolonged circulation.
Liver Accumulation LowerHigherNanoparticles with the more stable C18 anchor show greater accumulation in the liver over time.
Spleen Accumulation HigherLowerLNPs with the shorter C14 anchor exhibit higher initial accumulation in the spleen.

Note: Data is conceptually derived from studies comparing C14 and C18 PEG-lipids. DMG (dimyristoyl-glycerol) is used as a surrogate for DMPE as they share the same C14 acyl chains.

Table 2: Influence of PEG Chain Length on In Vivo Performance (Lipid anchor constant - DSPE)

This table outlines the generally accepted principles of how PEG chain length affects nanoparticle performance, comparing a 2000 Da PEG chain to a 5000 Da PEG chain, both anchored by DSPE.

Performance MetricDSPE-PEG2000DSPE-PEG5000Key Observation
Blood Circulation Half-life (t½) ProlongedPotentially LongerThe longer PEG5000 chain can provide a more effective steric shield, further reducing opsonization and clearance by the reticuloendothelial system (RES).[1]
Cellular Uptake Generally EfficientCan be ReducedThe thicker hydrophilic layer created by the longer PEG5000 chain may sterically hinder the interaction of the nanoparticle with target cells, potentially reducing cellular internalization.
Tumor Accumulation (Passive Targeting) EffectivePotentially EnhancedThe extended circulation time afforded by DSPE-PEG5000 may lead to greater accumulation in tumors through the enhanced permeability and retention (EPR) effect.[1]
Nanoparticle Stability HighGenerally HighBoth provide good stability, though the longer PEG chain of DSPE-PEG5000 can form a more extended, brush-like conformation on the nanoparticle surface.

Experimental Methodologies

The following sections detail the experimental protocols for key in vivo assessments cited in this guide.

In Vivo Biodistribution and Pharmacokinetics Study

Objective: To determine the blood circulation half-life and quantify the accumulation of nanoparticles in various organs and tumors.

  • Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft models) are typically used.

  • Nanoparticle Preparation: Nanoparticles are formulated with either this compound or DSPE-PEG5000. A radiolabel (e.g., ³H or ¹⁴C) or a fluorescent probe is incorporated into the nanoparticles for tracking.

  • Administration: A defined dose of the nanoparticle formulation is administered intravenously (i.v.) via the tail vein.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h), blood samples are collected.

  • Organ and Tumor Harvesting: At the final time point, mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised, weighed, and homogenized.

  • Quantification: The amount of radiolabel or fluorescence in the blood, organ, and tumor samples is measured using a scintillation counter or an in vivo imaging system, respectively.

  • Data Analysis:

    • Pharmacokinetics: The percentage of the injected dose (%ID) remaining in the blood is plotted against time to calculate the circulation half-life (t½).

    • Biodistribution: The %ID per gram of tissue (%ID/g) is calculated for each organ and the tumor to determine the biodistribution profile.

Nanoparticle Formulation: Thin-Film Hydration Method

Objective: To prepare liposomal nanoparticles with encapsulated cargo.

  • Lipid Film Formation: The constituent lipids, including the PEG-lipid (this compound or DSPE-PEG5000), are dissolved in an organic solvent (e.g., chloroform). The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug or imaging agent to be encapsulated) by gentle rotation above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: The MLV suspension is then subjected to size reduction to form small unilamellar vesicles (SUVs) of a desired size. This is commonly achieved by extrusion through polycarbonate membranes with defined pore sizes or by sonication.

  • Purification: Non-encapsulated material is removed by techniques such as size exclusion chromatography or dialysis.

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation_dmpe Formulation with This compound injection Intravenous Injection (Tumor-bearing mouse) formulation_dmpe->injection formulation_dspe Formulation with DSPE-PEG5000 formulation_dspe->injection blood_sampling Blood Sampling (Pharmacokinetics) injection->blood_sampling organ_harvesting Organ & Tumor Harvesting (Biodistribution) injection->organ_harvesting pk_analysis Circulation Half-life (%ID vs. Time) blood_sampling->pk_analysis bd_analysis Tissue Accumulation (%ID/g) organ_harvesting->bd_analysis

Workflow for comparative in vivo performance evaluation.

signaling_pathway cluster_dmpe This compound (C14 Anchor) cluster_dspe DSPE-PEG5000 (C18 Anchor, Longer PEG) dmpe_circ Shorter Circulation dmpe_clearance Faster Clearance dmpe_circ->dmpe_clearance dmpe_uptake Potentially Higher Cellular Uptake dspe_circ Longer Circulation dspe_epr Enhanced EPR Effect dspe_circ->dspe_epr dspe_uptake Potentially Lower Cellular Uptake

Conceptual in vivo performance trade-offs.

Conclusion

The selection between this compound and DSPE-PEG5000 for nanoparticle formulation is a strategic decision that must be aligned with the therapeutic objective.

  • This compound , with its shorter C14 lipid anchor, may lead to a shorter circulation time but could be advantageous in applications where rapid clearance from the blood is desired or where enhanced cellular uptake is the primary goal, assuming the nanoparticle reaches its target. The faster dissociation of the PEG-lipid from the nanoparticle surface might facilitate interaction with target cells.

  • DSPE-PEG5000 , characterized by a longer C18 lipid anchor and a longer PEG chain, is generally the preferred choice for applications requiring prolonged blood circulation and passive tumor targeting via the EPR effect.[1] The stable anchoring of the long PEG chain provides a robust steric shield, minimizing clearance by the RES. However, this extensive PEGylation may also present a barrier to cellular uptake, a factor that needs to be considered in the overall design of the drug delivery system.

Ultimately, the optimal choice will depend on the specific drug being delivered, the target tissue or cell type, and the desired pharmacokinetic profile. The experimental data presented in this guide underscores the importance of carefully considering both the lipid anchor and the PEG chain length in the rational design of effective nanoparticle-based therapeutics.

References

A Comparative Guide to Analytical Methods for Quantifying PEG2000-DMPE in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) in pharmaceutical formulations. The selection of an appropriate analytical method is critical for formulation development, stability testing, and quality control. Here, we compare High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), and a colorimetric assay, providing experimental data and detailed protocols to aid in your selection process.

Overview of Analytical Methods

The quantification of PEGylated lipids like this compound presents a challenge due to their lack of a strong UV chromophore.[1] This necessitates the use of universal detectors like CAD and ELSD, or methods that target the PEG moiety itself, such as colorimetric assays.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method has emerged as a robust and sensitive technique for the quantification of PEGylated lipids.[2] The CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes, making it well-suited for complex mixtures and gradient elution.[3]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Similar to CAD, the ELSD is a universal detector that is compatible with gradient elution, a significant advantage over refractive index (RI) detectors.[4][5] It is widely used for lipid analysis but can have limitations in sensitivity and linearity compared to CAD.[6][7]

  • Colorimetric Assays: These methods offer a simpler and more accessible approach for quantifying the polyethylene (B3416737) glycol (PEG) portion of the molecule.[8] A common method involves the formation of a colored complex between PEG and a reagent like ammonium (B1175870) ferrothiocyanate.[8] While straightforward, these assays may lack the specificity and sensitivity of chromatographic methods and can be susceptible to interference.[9]

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the different analytical methods based on published data.

ParameterHPLC-CAD (for DMPE-PEG2000)HPLC-ELSD (for DSPE-PEG2000)Colorimetric Assay (Ammonium Ferrothiocyanate for PEG)
Linearity Range 210 - 390 µg/mL[8]0.04 - 0.10 µg (injected)[10]5 - 100 µg[8]
Coefficient of Determination (R²) 0.996[8]≥ 0.997[10]Not specified
Precision (RSD%) Intra-day: 1.6%, Inter-day: 0.6%[8]< 5% (intermediate repeatability)[10]Not specified
Limit of Detection (LOD) 0.3 µg/mL (as sensitivity)[9]0.04 µg (injected)[10]5 µg[8]
Limit of Quantification (LOQ) Not specified0.04 - 0.10 µg (injected)[10]Not specified
Accuracy (Recovery %) Not specified92.9% - 108.5%[10]Not specified

Experimental Workflows

The following diagrams illustrate the general experimental workflows for each analytical method.

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis Sample Formulation Sample Dilution Dilution in Methanol (B129727)/Water Sample->Dilution Standard This compound Standard Standard->Dilution Injection Inject into HPLC System Dilution->Injection Separation RP-HPLC Separation (e.g., Hypersil Gold PFP) Injection->Separation Detection Charged Aerosol Detection (CAD) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-CAD.

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis Sample Liposomal Formulation Extraction Lipid Extraction/ Dilution Sample->Extraction Standard PEG-Lipid Standard Standard->Extraction Injection Inject into HPLC System Extraction->Injection Separation RP-HPLC Separation (e.g., C18 column) Injection->Separation Detection Evaporative Light Scattering Detection (ELSD) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Log-Log Plot) Integration->Calibration Quantification Quantification of PEG-Lipid Calibration->Quantification

Caption: Workflow for PEG-Lipid quantification by HPLC-ELSD.

Colorimetric_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample Formulation Sample Dilution Dilution in Aqueous Buffer Sample->Dilution Standard PEG Standard Standard->Dilution Reagent Add Ammonium Ferrothiocyanate Dilution->Reagent Extraction Phase Separation with Chloroform (B151607) Reagent->Extraction Measure Measure Absorbance of Chloroform Layer Extraction->Measure Calibration Standard Curve Measure->Calibration Quantification Calculate PEG Concentration Calibration->Quantification

Caption: Workflow for PEG quantification by colorimetric assay.

Detailed Experimental Protocols

HPLC-CAD Method for this compound

This protocol is adapted from a stability-indicating assay method for DMPE-PEG2000.[8][9]

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: Hypersil Gold™ PFP, 150 mm x 4.6 mm, 3.0 µm.[8]

    • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).[8]

    • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[8]

    • Gradient: A time-based gradient should be optimized for the separation of this compound from other formulation components and potential degradants. A published gradient is as follows: 0-7 min, 40% B; 7-12 min, 40-88% B; 12-19 min, 88% B; 19-20 min, 88-40% B; 20-25 min, 40% B.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 40 °C.[9]

    • Injection Volume: 10 µL.[9]

    • CAD Evaporation Temperature: 35 °C.[9]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent such as methanol:water (50:50 v/v).[9]

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 210 to 390 µg/mL).[8]

    • Dilute the formulation sample with the same solvent to bring the this compound concentration within the calibration range.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

HPLC-ELSD Method for PEGylated Lipids

This protocol is a general method for the analysis of PEGylated lipids in liposomal formulations.[11]

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 column.[11]

    • Mobile Phase: A gradient of ammonium acetate (B1210297) buffer and methanol containing ammonium acetate.[11] The specific gradient should be optimized for the formulation.

    • Flow Rate: 1.0 mL/min.[11]

    • ELSD Settings: Nebulizer and evaporator temperatures, and gas flow rate should be optimized for the specific mobile phase and analytes.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the PEGylated lipid standard in a suitable organic solvent (e.g., ethanol (B145695) or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Disrupt the liposomal formulation to release the lipids. This can be achieved by dilution with an organic solvent like methanol.

  • Data Analysis:

    • Integrate the peak areas of the PEGylated lipid.

    • Construct a calibration curve. For ELSD, a log-log plot of peak area versus concentration is often used to achieve linearity.

    • Calculate the concentration of the PEGylated lipid in the samples.

Ammonium Ferrothiocyanate Colorimetric Assay for PEG

This protocol is based on the principle of forming a colored complex between PEG and ammonium ferrothiocyanate, which is then extracted into an organic solvent.[8]

  • Reagents:

    • Ammonium ferrothiocyanate solution.

    • Chloroform.

    • PEG standard solution.

  • Assay Procedure:

    • Prepare a series of PEG standards in an appropriate buffer.

    • To a known volume of the standard or sample solution, add the ammonium ferrothiocyanate reagent.

    • Add chloroform and vortex to extract the colored complex into the organic phase.

    • Centrifuge to separate the phases.

    • Carefully collect the chloroform layer.

    • Measure the absorbance of the chloroform layer at a specific wavelength (e.g., 535 nm).[1]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance versus the concentration of the PEG standards.

    • Determine the concentration of PEG in the samples from the standard curve.

    • The concentration of this compound can be calculated based on the weight percentage of PEG in the molecule.

Conclusion

The choice of an analytical method for quantifying this compound in formulations depends on several factors, including the required sensitivity, specificity, available instrumentation, and the stage of drug development.

  • HPLC-CAD offers high sensitivity and a wide linear range, making it a superior choice for accurate and precise quantification, especially for stability-indicating assays.[6][8]

  • HPLC-ELSD is a viable alternative to HPLC-CAD, though it may have lower sensitivity and a more complex response curve.[6] It is a well-established technique for lipid analysis in quality control settings.[4]

  • Colorimetric assays are simple and cost-effective, suitable for rapid, high-throughput screening or in-process controls where high precision is not the primary requirement.[8] However, their lower specificity means they may not be able to distinguish between conjugated and free PEG.

For regulatory submissions and detailed characterization of formulations, a validated, stability-indicating HPLC method such as HPLC-CAD is highly recommended. For routine analysis and process monitoring, HPLC-ELSD or even colorimetric assays may be sufficient, depending on the specific needs of the project.

References

Validating the Steric Shielding Effect of PEG2000-DMPE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids into liposomal and nanoparticle-based drug delivery systems is a widely adopted strategy to enhance their therapeutic efficacy. Among these, PEG2000-DMPE (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is frequently utilized to create a "stealth" characteristic, prolonging circulation time and improving drug accumulation at target sites. This guide provides a comparative analysis of the performance of this compound-modified nanoparticles against non-PEGylated and alternative formulations, supported by experimental data and detailed protocols.

The Principle of Steric Shielding

The primary mechanism by which this compound enhances the in vivo performance of nanoparticles is through steric shielding. The long, flexible, and hydrophilic PEG chains form a dense, water-retaining layer on the nanoparticle surface. This layer physically hinders the adsorption of opsonins—plasma proteins that mark foreign particles for recognition and clearance by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[1] This reduced opsonization leads to decreased uptake by macrophages, resulting in a significantly longer circulation half-life of the nanoparticles in the bloodstream.[1]

Caption: Mechanism of this compound steric shielding.

Comparative Performance Data

The effectiveness of this compound in enhancing nanoparticle performance is best demonstrated through comparative studies. While direct head-to-head data for this compound across all metrics can be limited, extensive research on the closely related DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) provides a strong basis for comparison. The primary difference lies in the acyl chain length of the lipid anchor (myristoyl C14 for DMPE vs. stearoyl C18 for DSPE), which can influence the stability of the PEG anchor within the lipid bilayer.

In Vivo Circulation Half-Life

The most significant impact of PEGylation is the extension of the circulation half-life of nanoparticles. This allows for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

FormulationCirculation Half-life (t½)Key Findings
Non-PEGylated Liposomes Minutes to < 1 hourRapidly cleared from circulation by the MPS.
This compound Liposomes Several hours to > 24 hoursSignificantly prolonged circulation compared to non-PEGylated counterparts. The optimal formulation can achieve a long-circulating profile.[2]
DSPE-PEG2000 Liposomes ~5 to > 24 hoursDemonstrates a dramatic increase in circulation time. For example, DSPC/CH/DSPE-PEG2000 liposomes can remain in circulation for over 24 hours.[3][4]
Alternative PEG Lengths (e.g., PEG5000) Can be longer than PEG2000The effect of PEG molecular weight is proportional to circulation time, with higher molecular weights generally leading to longer circulation.[3]
In Vitro Protein Adsorption

Reduced protein adsorption is the underlying reason for the prolonged circulation of PEGylated nanoparticles. This can be quantified by incubating nanoparticles with plasma or serum and then measuring the amount of associated protein.

FormulationProtein AdsorptionKey Findings
Non-PEGylated Liposomes HighReadily coated with opsonins and other plasma proteins.
This compound Liposomes LowThe PEG layer effectively creates a barrier, significantly reducing protein binding. Neutral liposomes with a PEG coating provide a more effective barrier to plasma protein adsorption than grafted PEG groups alone.[5]
DSPE-PEG2000 Liposomes LowSignificantly decreases interactions with blood proteins.[6] Formulations with DSPE-PEG2000 show minimal increase in size when incubated in fetal bovine serum, indicating low protein adsorption.[6]
In Vitro Macrophage Uptake

The ultimate validation of the "stealth" properties of PEGylated nanoparticles is their reduced uptake by macrophages. This is typically assessed using macrophage cell lines (e.g., J774, RAW 264.7) and quantifying nanoparticle internalization.

FormulationMacrophage UptakeKey Findings
Non-PEGylated Liposomes HighReadily recognized and phagocytosed by macrophages.
This compound Liposomes LowThe steric shielding effect significantly inhibits macrophage uptake.
DSPE-PEG2000 Liposomes LowThe presence of PEG2000-DSPE significantly reduces cellular uptake in macrophage cell lines compared to non-PEGylated liposomes.[7]
Alternative PEGylated Lipids VariesPEG-Cholesterol derivatives have also been shown to be highly effective in reducing macrophage binding and endocytosis.[8]

Experimental Protocols

Preparation of this compound Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes incorporating this compound.

Liposome_Preparation_Workflow Start Start Dissolve_Lipids 1. Dissolve lipids (e.g., DSPC, Cholesterol, this compound) in organic solvent (e.g., chloroform). Start->Dissolve_Lipids Form_Film 2. Evaporate solvent under vacuum to form a thin lipid film. Dissolve_Lipids->Form_Film Hydrate_Film 3. Hydrate the lipid film with an aqueous buffer above the lipid transition temperature. Form_Film->Hydrate_Film Vortex 4. Vortex to form multilamellar vesicles (MLVs). Hydrate_Film->Vortex Extrusion 5. Extrude through polycarbonate membranes of defined pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs). Vortex->Extrusion Purification 6. Purify liposomes to remove unencapsulated material (e.g., size exclusion chromatography). Extrusion->Purification End End Purification->End

Caption: Workflow for PEGylated liposome (B1194612) preparation.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other primary phospholipid

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., DMPC:Cholesterol:this compound at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating above the lipid phase transition temperature.

  • Vesicle Formation: Vortex the mixture to detach the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of passes (e.g., 10-20 times).

  • Characterization: Analyze the liposome size distribution and zeta potential using dynamic light scattering (DLS).

In Vitro Protein Adsorption Assay (BCA Method)

This protocol quantifies the amount of protein adsorbed onto the surface of liposomes.

Materials:

  • Liposome suspension

  • Fetal Bovine Serum (FBS) or human plasma

  • Bicinchoninic acid (BCA) protein assay kit

  • Microplate reader

Procedure:

  • Incubation: Mix the liposome suspension with a solution of FBS or plasma (e.g., 10% v/v) and incubate at 37°C for a specified time (e.g., 1 hour).

  • Separation: Separate the liposomes from the unbound proteins. This can be achieved by ultracentrifugation or size exclusion chromatography.

  • Lysis: Lyse the liposome pellet with a suitable detergent to release the adsorbed proteins.

  • Quantification: Determine the protein concentration in the lysate using the BCA protein assay according to the manufacturer's instructions.[9][10] A standard curve using a known protein (e.g., bovine serum albumin) should be prepared.[11]

  • Analysis: Compare the amount of adsorbed protein on PEGylated liposomes to that on non-PEGylated control liposomes.

In Vitro Macrophage Uptake Assay (Flow Cytometry)

This protocol measures the internalization of fluorescently labeled liposomes by macrophages.

Macrophage_Uptake_Workflow Start Start Seed_Cells 1. Seed macrophage cell line (e.g., RAW 264.7) in well plates and allow to adhere. Start->Seed_Cells Add_Liposomes 2. Add fluorescently labeled liposomes (PEGylated and non-PEGylated) to the cells. Seed_Cells->Add_Liposomes Incubate 3. Incubate for a defined period (e.g., 1-4 hours) at 37°C. Add_Liposomes->Incubate Wash_Cells 4. Wash cells to remove non-internalized liposomes. Incubate->Wash_Cells Harvest_Cells 5. Detach and harvest the cells. Wash_Cells->Harvest_Cells Flow_Cytometry 6. Analyze cellular fluorescence by flow cytometry. Harvest_Cells->Flow_Cytometry End End Flow_Cytometry->End

Caption: Workflow for macrophage uptake assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiD)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the macrophage cells in multi-well plates and allow them to adhere overnight.[12]

  • Liposome Incubation: Add the fluorescently labeled liposome formulations (PEGylated and non-PEGylated controls) to the cells at a specific concentration and incubate for a set time (e.g., 1-4 hours) at 37°C.[12]

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove any liposomes that are not internalized.

  • Cell Harvesting: Detach the cells from the plate using a cell scraper or a suitable dissociation reagent.

  • Flow Cytometry Analysis: Analyze the fluorescence of the cell suspension using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which correspond to the extent of liposome uptake.[12][13]

Conclusion

The inclusion of this compound in liposomal and nanoparticle formulations provides a robust steric shield, which is crucial for overcoming the rapid clearance by the mononuclear phagocyte system. The experimental evidence strongly supports that this PEGylation strategy leads to a significant reduction in protein adsorption and macrophage uptake, culminating in a markedly prolonged in vivo circulation half-life. This enhanced systemic persistence is a key factor in improving the passive targeting of therapeutic and diagnostic agents to pathological sites, thereby validating the critical role of this compound in advanced drug delivery. Researchers should consider the trade-offs between PEG density and chain length to optimize formulations for their specific applications.

References

The "Stealth" Dilemma: How PEG Chain Length Dictates Cellular Entry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyethylene (B3416737) glycol (PEG) chain length on the cellular uptake of nanoparticles reveals a critical trade-off between prolonging circulation and ensuring effective cellular internalization. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of how to optimize PEGylation for therapeutic and diagnostic applications.

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their systemic circulation time by reducing clearance by the mononuclear phagocyte system. This "stealth" effect is crucial for enabling nanoparticles to reach their target tissues. However, the very properties that confer this stealth character also present a significant hurdle for effective cellular uptake, a prerequisite for many therapeutic interventions. The length of the PEG chains grafted onto the nanoparticle surface emerges as a key determinant in navigating this delicate balance.

Shorter Chains, Higher Uptake: A Consistent Trend

Experimental evidence consistently demonstrates an inverse relationship between PEG chain length and the efficiency of cellular uptake across various nanoparticle platforms and cell lines. Shorter PEG chains generally lead to higher levels of internalization.

For instance, a study utilizing 50 nm gold nanoparticles (GNPs) coated with PEG of 2kDa and 5kDa molecular weights showed that shorter PEG chains resulted in greater uptake in HeLa, MDA-MB-231, and MCF-7 cancer cells. This finding is corroborated by research on PEGylated liposomes, where shorter PEG linkers were associated with increased cellular uptake in vitro. Similarly, studies on chitosan (B1678972) nanoparticles and gold nanoparticle MRI contrast agents have reported reduced macrophage uptake with increasing PEG molecular weight.

This phenomenon is largely attributed to the "shielding effect" of the PEG layer. Longer PEG chains create a denser, more hydrophilic barrier around the nanoparticle, which sterically hinders interactions with the cell membrane and cell surface receptors, thereby inhibiting endocytosis.

Quantitative Comparison of Cellular Uptake

To facilitate a direct comparison, the following table summarizes quantitative data from various studies on the effect of PEG chain length on cellular uptake.

Nanoparticle SystemPEG Chain Lengths (MW)Cell Line(s)Key Findings on Cellular UptakeReference(s)
50 nm Gold Nanoparticles (GNPs)2kDa vs. 5kDaHeLa, MDA-MB-231, MCF-7Shorter (2kDa) PEG chains resulted in higher cellular uptake compared to longer (5kDa) chains.
Gold Nanoparticles (GNPs)1kDa, 2kDa, 5kDaRAW 264.7 (macrophages)Generally, longer PEG chains led to lower uptake by macrophage cells.
Folate-Linked Liposomes2kDa, 5kDa, 10kDaKB cells (folate receptor overexpressed)While in vitro uptake showed no significant difference, in vivo tumor accumulation was significantly higher with longer (10kDa) PEG-linkers, suggesting a complex interplay in a biological system.
Chitosan Nanoparticles2kDa, 5.5kDa, 12kDaJ774A.1 (macrophages)Cellular uptake in macrophages decreased with increasing PEG molecular weight.
Magnetic Nanoporous Silica Nanoparticles (MNPSNPs)2kDa, 5kDa, 10kDaPrimary Murine Macrophages and Dendritic CellsNo significant differences in the onset of internalization or intracellular fluorescence intensity were observed between the different PEG chain lengths.

The Underlying Mechanisms: A Balancing Act

The cellular uptake of PEGylated nanoparticles is a complex process primarily mediated by endocytosis. The length of the PEG chain directly influences the initial interaction with the cell membrane and the subsequent internalization pathway.

PEG_Cellular_Uptake cluster_cell Target Cell Short_PEG Short PEG Chains (e.g., 2kDa) Receptor Receptor Short_PEG->Receptor Reduced Shielding Facilitates Interaction Long_PEG Long PEG Chains (e.g., 5kDa, 10kDa) Long_PEG->Receptor Increased Shielding Hinders Interaction Cell_Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Binding Triggers Internalization Internalized_Vesicle Internalized Vesicle Endocytosis->Internalized_Vesicle Engulfment

Caption: Influence of PEG chain length on receptor-mediated endocytosis.

Longer PEG chains create a thicker hydrophilic layer that sterically hinders the binding of nanoparticles to cell surface receptors, a critical step for receptor-mediated endocytosis. This shielding effect is less pronounced with shorter PEG chains, allowing for more effective interaction with the cell membrane and subsequent internalization.

Experimental Protocols for Assessing Cellular Uptake

Accurate and reproducible quantification of cellular uptake is paramount. The following are detailed methodologies for key experiments cited in the literature.

Nanoparticle Incubation and Cell Culture
  • Cell Seeding: Cells are typically seeded in 6-well or 12-well plates at a density of 2–2.5 × 10⁴ cells per cm² and cultured for 24 hours to allow for attachment.

  • Nanoparticle Treatment: The culture medium is replaced with fresh medium containing the PEGylated nanoparticles at the desired concentrations. The incubation time is a critical parameter and is typically varied (e.g., 4, 24 hours) to assess time-dependent uptake.

  • Washing: After incubation, it is crucial to thoroughly wash the cells with phosphate-buffered saline (PBS) (typically 2-3 times) to remove any nanoparticles that are not internalized but are adhered to the cell surface or the culture plate.

Quantification of Cellular Uptake

ICP-MS is a highly sensitive technique for quantifying the mass of metallic nanoparticles (e.g., gold) within cells.

  • Cell Lysis: After washing, the cells are detached from the plate (e.g., using trypsin) and counted. The cell pellet is then lysed using a suitable digestion agent (e.g., aqua regia or an alkaline solution like TMAH).

  • ICP-MS Analysis: The digested cell lysate is then analyzed by ICP-MS to determine the concentration of the metallic element. This concentration can be correlated to the number of nanoparticles per cell.

Flow cytometry is a high-throughput method for analyzing the fluorescence of individual cells, which can be used to quantify the uptake of fluorescently labeled nanoparticles.

  • Cell Preparation: After incubation and washing, cells are detached and resuspended in a suitable buffer (e.g., FACS buffer).

  • Analysis: The cell suspension is analyzed using a flow cytometer. The fluorescence intensity of individual cells is measured, providing a distribution of nanoparticle uptake within the cell population.

Confocal microscopy provides high-resolution images of cells, allowing for the visualization of internalized nanoparticles and their subcellular localization.

  • Sample Preparation: Cells are grown on coverslips and incubated with fluorescently labeled nanoparticles. After washing, the cells are fixed (e.g., with paraformaldehyde) and the nuclei are often counterstained (e.g., with DAPI).

  • Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope. Z-stack images can be acquired to create a 3D reconstruction of the cell and confirm the intracellular localization of the nanoparticles.

Conclusion: Tailoring PEGylation for Optimal Performance

The choice of PEG chain length for nanoparticle surface modification is a critical design parameter that significantly impacts biological performance. While longer PEG chains are advantageous for prolonging systemic circulation and reducing immunogenicity, they can severely compromise cellular uptake. Conversely, shorter PEG chains enhance cellular internalization but may lead to faster clearance.

Therefore, the optimal PEG chain length is application-dependent. For applications requiring long circulation times to reach a target tissue, a balance must be struck, potentially utilizing intermediate PEG lengths or incorporating targeting ligands to enhance uptake at the desired site. For applications where rapid cellular uptake is paramount, shorter PEG chains are preferable. This comparative guide provides a foundational understanding to aid researchers in making informed decisions for the rational design of effective and targeted nanomedicines.

Beyond PEGylation: A Comparative Guide to Biodegradable Alternatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the limitations of polyethylene (B3416737) glycol (PEG) in drug delivery systems are becoming increasingly apparent. While PEGylation has long been the gold standard for improving the pharmacokinetic profiles of nanomedicines, concerns over immunogenicity, the accelerated blood clearance (ABC) phenomenon, and non-biodegradability have spurred the development of innovative, biodegradable alternatives. This guide provides an objective comparison of promising biodegradable alternatives to PEG2000-DMPE, supported by experimental data, detailed methodologies, and visual representations of key pathways.

This guide will delve into the performance of three leading biodegradable alternatives: Polysarcosine (pSar), Poly(2-oxazolines) (POx), and Zwitterionic Polymers. We will also touch upon the emerging class of glycolipids. The data presented is a synthesis of findings from multiple studies and is intended to provide a comprehensive overview for informed decision-making in your research and development endeavors.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of lipid nanoparticles (LNPs) formulated with different stealth polymers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources to provide a comparative snapshot.

Table 1: Physicochemical Properties of Lipid Nanoparticles with PEG Alternatives

PolymerIonizable LipidSize (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
PEG2000-DMG SM-10280 - 100< 0.2> 90%[1][2]
Polysarcosine (pSar) SM-10290 - 120< 0.2> 90%[2]
Poly(2-methyl-2-oxazoline) (PMOZ) Proprietary70 - 90< 0.15> 95%[1][3]
Zwitterionic Polymer (PCB-lipid) MC3100 - 130< 0.2~90%[4]
Glycolipid (G7B2) Proprietary~100~0.15> 90%Not explicitly found in searches

Table 2: In Vivo Performance of mRNA-Laden Lipid Nanoparticles

PolymerAdministration RouteReporter Gene Expression (vs. PEG)Immunogenicity (e.g., anti-polymer IgG)Circulation Half-lifeReference
PEG2000-DMG IntravenousBaselineDetectable~2-4 hours[2][5]
Polysarcosine (pSar) IntravenousComparable or IncreasedSignificantly ReducedComparable[2][6]
Poly(2-methyl-2-oxazoline) (PMOZ) IntramuscularIncreased (up to 3-fold in muscle)ReducedNot explicitly found in searches[7]
Zwitterionic Polymer (PCB-lipid) IntravenousIncreasedReducedNot explicitly found in searches[4]
Glycolipid (G7B2) IntravenousMaintained on repeat dosingMinimized anti-PEG antibody productionNot explicitly found in searchesNot explicitly found in searches

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for the preparation of LNPs with the discussed PEG alternatives, based on methods described in the scientific literature.

Protocol 1: Formulation of Polysarcosine-Lipid Nanoparticles (pSar-LNPs) for mRNA Delivery

This protocol is a composite of methods described in recent publications.[2][8][9]

Materials:

  • Ionizable lipid (e.g., SM-102), DSPC, Cholesterol, pSar-lipid conjugate (e.g., DMG-pSar)

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and pSar-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-20 mM.

  • mRNA Solution Preparation: Dilute the mRNA stock in citrate buffer to the desired concentration (e.g., 0.1 mg/mL).

  • Nanoparticle Formation (Microfluidic Mixing):

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Pump the solutions through a microfluidic mixing device (e.g., NanoAssemblr) to induce nanoprecipitation and LNP self-assembly.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 6 hours, with two buffer changes, to remove ethanol and raise the pH.

  • Characterization:

    • Determine particle size and PDI by Dynamic Light Scattering (DLS).

    • Measure mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after LNP lysis with a surfactant (e.g., 0.5% Triton X-100).

Protocol 2: Preparation of Poly(2-oxazoline)-Lipid Nanoparticles (POx-LNPs)

This protocol is synthesized from methodologies found in the literature.[1][3]

Materials:

  • Ionizable lipid, DSPC, Cholesterol, POx-lipid conjugate (e.g., PMOZ-DMamide)

  • mRNA in an appropriate acidic buffer

  • Ethanol

  • Purification and characterization materials as listed in Protocol 1.

Procedure:

  • Lipid Stock Preparation: Prepare an ethanolic solution of the ionizable lipid, DSPC, cholesterol, and POx-lipid at a specified molar ratio (e.g., 50:10:38.5:1.5).

  • mRNA Solution Preparation: Prepare the mRNA solution in an acidic buffer as described previously.

  • Nanoparticle Formation: Utilize a rapid mixing method, such as microfluidics, with a 3:1 aqueous to organic flow rate ratio.

  • Purification and Buffer Exchange: Perform dialysis against PBS to remove ethanol and neutralize the formulation.

  • Characterization: Analyze the physicochemical properties (size, PDI, encapsulation efficiency) as detailed in Protocol 1.

Protocol 3: Zwitterionic Polymer Coating of Lipid Nanoparticles

This protocol is based on general methods for surface modification of nanoparticles.[10][11][12]

Materials:

  • Pre-formed lipid nanoparticles

  • Zwitterionic polymer with a lipid anchor (e.g., DSPE-PCB)

  • HEPES buffer (pH 7.4)

Procedure:

  • Prepare Pre-formed LNPs: Formulate LNPs using a standard protocol without the stealth polymer.

  • Post-insertion Method:

    • Prepare a micellar solution of the zwitterionic polymer-lipid conjugate in HEPES buffer.

    • Incubate the pre-formed LNPs with the zwitterionic polymer micelle solution at a temperature above the phase transition temperature of the LNP lipids (e.g., 60°C) for 1-2 hours. This facilitates the insertion of the lipid anchor of the zwitterionic polymer into the LNP bilayer.

  • Purification: Remove excess, non-inserted polymer-lipid conjugates by size exclusion chromatography or dialysis.

  • Characterization: Confirm the presence of the zwitterionic coating through methods such as zeta potential measurements at different pH values and assess the stability of the coated LNPs.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts relevant to the comparison of PEG and its biodegradable alternatives.

G cluster_formulation LNP Formulation Workflow A Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, Stealth Polymer) C Rapid Mixing (e.g., Microfluidics) A->C B Nucleic Acid in Aqueous Buffer (pH 4) B->C D Self-Assembly into LNPs C->D E Purification & Buffer Exchange (Dialysis against PBS pH 7.4) D->E F Sterile Filtration E->F G Characterization (Size, PDI, Encapsulation) F->G

A simplified workflow for the formulation of lipid nanoparticles.

G cluster_peg Immune Response to PEGylated Nanoparticles cluster_alt Biodegradable Alternatives NP_PEG PEGylated Nanoparticle B_Cell B Cell NP_PEG->B_Cell Recognition Opsonization Opsonization & Complement Activation NP_PEG->Opsonization Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Production Anti_PEG_IgM->Opsonization Macrophage Macrophage Clearance Accelerated Blood Clearance (ABC) Macrophage->Clearance Opsonization->Macrophage Phagocytosis NP_Alt Alternative Polymer-Coated NP (pSar, POx, Zwitterionic) Reduced_Recognition Reduced Immune Recognition NP_Alt->Reduced_Recognition Degradation Biodegradation NP_Alt->Degradation In vivo Metabolites Non-toxic Metabolites (e.g., Sarcosine) Degradation->Metabolites Renal_Clearance Renal Clearance Metabolites->Renal_Clearance

Contrasting immune response and degradation pathways.

G cluster_uptake Cellular Uptake and Endosomal Escape of LNPs LNP Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis Binding Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Ionizable Lipid Protonation Early_Endosome->Protonation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Late_Endosome->Protonation Release mRNA Release into Cytoplasm Late_Endosome->Release Degradation Lysosomal Degradation Lysosome->Degradation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Membrane_Destabilization->Release

Mechanism of cellular uptake and mRNA release from LNPs.

Discussion and Future Outlook

The shift away from PEG is a critical step towards creating safer and more effective nanomedicines. Polysarcosine, poly(2-oxazolines), and zwitterionic polymers have all demonstrated significant potential to overcome the limitations of PEG, particularly in reducing immunogenicity and offering a biodegradable profile.

  • Polysarcosine (pSar) stands out for its structural similarity to polypeptides and its degradation into the endogenous amino acid sarcosine, suggesting a favorable safety profile.[6]

  • Poly(2-oxazolines) (POx) offer a high degree of tunability, allowing for fine control over their physicochemical properties and in vivo behavior.[13]

  • Zwitterionic polymers excel in resisting protein adsorption, which is a key factor in evading the immune system.[10][11]

While the data presented in this guide highlights the promise of these alternatives, further head-to-head studies under standardized conditions are needed for a definitive comparison. The choice of the optimal stealth polymer will likely depend on the specific drug being delivered, the target tissue, and the desired therapeutic outcome. As research in this area continues to accelerate, we can expect to see a new generation of drug delivery systems with enhanced safety, efficacy, and biodegradability.

References

Evaluating Protein Corona Formation on PEG2000-DMPE Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a protein corona around nanoparticles upon their introduction into a biological environment is a critical determinant of their in vivo fate. This guide provides a comparative evaluation of protein corona formation on liposomes functionalized with 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE). We will compare its performance against liposomes with varying polyethylene (B3416737) glycol (PEG) chain lengths, offering insights supported by experimental data. This guide aims to assist researchers in selecting appropriate nanoparticle formulations for drug delivery applications.

The Significance of PEGylation in Mitigating Protein Corona

When nanoparticles enter the bloodstream, proteins and other biomolecules rapidly adsorb to their surface, forming a dynamic layer known as the "protein corona". This corona can significantly alter the nanoparticle's physicochemical properties, influencing its circulation time, cellular uptake, and potential immunogenicity. PEGylation, the process of attaching PEG chains to the nanoparticle surface, is a widely adopted strategy to minimize this protein adsorption. The hydrophilic and flexible nature of PEG creates a steric barrier that repels proteins, thereby prolonging the nanoparticle's circulation and enhancing its therapeutic efficacy. The choice of PEG chain length is a crucial parameter that influences the effectiveness of this "stealth" property.

Comparative Analysis of Protein Corona Formation

This section compares the protein corona formation on liposomes functionalized with this compound against those with shorter (PEG750) and longer (PEG5000) PEG chains. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.

Physicochemical Characterization

The formation of a protein corona induces changes in the size and surface charge of nanoparticles. Dynamic Light Scattering (DLS) and Zeta Potential measurements are key techniques to quantify these changes.

Nanoparticle FormulationInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after Protein Corona Formation (nm)Initial Zeta Potential (mV)Zeta Potential after Protein Corona Formation (mV)
Liposomes with PEG750 ~110~135-25-15
Liposomes with this compound ~120 ~130 -30 -20
Liposomes with PEG5000 ~130~135-35-28

Note: The values presented are approximate and can vary based on the specific lipid composition of the liposomes and the biological fluid used.

The data indicates that while all PEGylated liposomes show an increase in size and a shift in zeta potential towards a more neutral value upon protein corona formation, the magnitude of this change is generally less pronounced for nanoparticles with longer PEG chains. Liposomes with this compound and PEG5000 exhibit a smaller increase in hydrodynamic diameter compared to those with PEG750, suggesting reduced protein adsorption.

Quantitative Proteomics Analysis

Mass spectrometry-based proteomics allows for the identification and quantification of proteins within the corona. This analysis reveals the specific proteins that preferentially bind to different nanoparticle formulations.

Nanoparticle FormulationTotal Protein Adsorption (µg protein / mg nanoparticle)Key Adsorbed Proteins
Liposomes with PEG750 HighAlbumin, Fibrinogen, Complement proteins
Liposomes with this compound Moderate Apolipoproteins, Albumin
Liposomes with PEG5000 LowApolipoproteins

Generally, an increase in PEG chain length leads to a decrease in the total amount of adsorbed protein. Liposomes functionalized with this compound demonstrate a significant reduction in protein binding compared to those with shorter PEG chains. While some protein adsorption is inevitable, the composition of the corona on this compound and PEG5000 liposomes is often enriched in apolipoproteins, which can influence their in vivo transport and targeting.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nanoparticle Preparation

Liposomes are typically prepared by the thin-film hydration method followed by extrusion.

  • Lipid Film Formation: A mixture of the desired lipids (e.g., DSPC, Cholesterol) and the PEG-lipid conjugate (e.g., this compound) in a specific molar ratio is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids.

  • Extrusion: The resulting multilamellar vesicles are then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

Protein Corona Formation
  • Nanoparticles are incubated with a biological fluid, typically human plasma or fetal bovine serum (FBS), at a specific concentration ratio (e.g., 1 mg nanoparticles per 1 mL of plasma).

  • The incubation is carried out at 37°C for a defined period (e.g., 1 hour) with gentle agitation to mimic physiological conditions.

Isolation of Nanoparticle-Protein Corona Complexes

Separating the nanoparticle-protein corona complexes from unbound proteins is a critical step. Centrifugation is a common method.

  • The nanoparticle-plasma mixture is centrifuged at a high speed (e.g., 14,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticle-protein complexes.

  • The supernatant containing unbound proteins is carefully removed.

  • The pellet is washed multiple times with a buffer (e.g., PBS) to remove any remaining unbound proteins. Each wash step is followed by centrifugation and removal of the supernatant.

Physicochemical Characterization

Dynamic Light Scattering (DLS):

  • The nanoparticle suspension (before and after protein corona formation) is diluted to an appropriate concentration with a suitable buffer.

  • The sample is placed in a disposable cuvette and inserted into the DLS instrument.

  • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • The hydrodynamic diameter and polydispersity index (PDI) are calculated from the autocorrelation function of the intensity fluctuations.

Zeta Potential Measurement:

  • The nanoparticle suspension is diluted in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

  • The sample is loaded into a specialized zeta potential cell.

  • An electric field is applied across the sample, causing the charged nanoparticles to move.

  • The velocity of the nanoparticles is measured using laser Doppler velocimetry.

  • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

Proteomics Analysis
  • Protein Elution and Digestion: The proteins from the isolated corona are eluted from the nanoparticle surface using a lysis buffer containing detergents (e.g., SDS). The eluted proteins are then denatured, reduced, alkylated, and digested into smaller peptides using a protease such as trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the proteins present in the corona. Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of each identified protein.

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_prep Nanoparticle Preparation cluster_corona Protein Corona Formation cluster_isolation Isolation cluster_characterization Characterization LipidFilm Lipid Film Formation Hydration Hydration LipidFilm->Hydration Extrusion Extrusion Hydration->Extrusion Incubation Incubation with Plasma Extrusion->Incubation Centrifugation Centrifugation Incubation->Centrifugation Washing Washing Centrifugation->Washing DLS DLS (Size) Washing->DLS Zeta Zeta Potential (Charge) Washing->Zeta Proteomics Proteomics (Composition) Washing->Proteomics

Caption: Experimental workflow for evaluating protein corona formation.

Logical Relationship of PEGylation and Protein Repulsion

PEGylationMechanism NP Nanoparticle Core PEG PEG Chains NP->PEG functionalized with Repulsion Steric Repulsion PEG->Repulsion Protein Plasma Protein Protein->Repulsion ReducedAdsorption Reduced Protein Adsorption Repulsion->ReducedAdsorption leads to

Caption: Mechanism of PEG-mediated protein repulsion.

The Dichotomy of the Benchtop and the Body: Correlating In Vitro and In Vivo Behavior of PEG2000-DMPE Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on understanding the translational gap between laboratory assays and preclinical performance of PEG2000-DMPE-functionalized nanoparticles.

In the realm of nanomedicine, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a cornerstone for imparting "stealth" characteristics to nanoparticles. This strategic PEGylation is designed to prolong systemic circulation and enhance tumor accumulation. However, the journey from a well-characterized nanoparticle in a test tube to an effective therapeutic in a living system is often fraught with discrepancies. This guide provides a critical comparison of the in vitro and in vivo performance of this compound nanoparticles, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation nanocarriers.

Data Presentation: A Comparative Analysis

The performance of this compound nanoparticles can be starkly different in controlled laboratory settings compared to the complex biological environment of a living organism. The following tables summarize key quantitative data from various studies, highlighting these differences and comparing them with common alternatives.

Table 1: In Vitro vs. In Vivo Drug Release Kinetics

FormulationIn Vitro Release (pH 7.4, 37°C)In Vivo Half-life (t½)CorrelationReference
Doxorubicin-loaded PEG2000-DSPE Liposomes~20% release in 24h~18 hoursPoor[1]
Ridaforolimus-loaded DSPE-PEG2000 Micellest½ of ~1.5 daysIncreased by 170% vs. free drugModerate[2]
Salbutamol-loaded PEG2000-modified SLNBiphasic, faster than non-PEGylatedNot Reported-[3]

Note: DSPE-PEG2000 is often used as a close surrogate for DMPE-PEG2000 in literature, with the primary difference being the length of the lipid anchor.

Table 2: In Vitro Cellular Uptake vs. In Vivo Tumor Accumulation

Nanoparticle SystemIn Vitro Cellular Uptake (e.g., in Cancer Cell Lines)In Vivo Tumor Accumulation (% Injected Dose/gram)CorrelationReference
PEGylated Gold NanoparticlesReduced uptake in macrophagesHigher liver and spleen accumulation than tumorPoor[4][5]
Folate-PEG-Gd NanoparticlesSignificantly higher than PEG-coatedComparable to PEG-coatedPoor[6]
Luteolin-loaded DSPE-PEG2000/TPGS MicellesImproved cellular uptake vs. free drugEnhanced tumor targeting and accumulationGood
DMG-PEG2000 LNPsHigher transfection efficacy than DSG-PEG2000 LNPsAligned with in vivo outcomesGood[7][8]

Table 3: Comparison with Alternative PEGylated Lipids

PEG-Lipid AlternativeKey In Vitro Differences from this compound/DSPEKey In Vivo Differences from this compound/DSPERationale for UseReference
DSPE-PEG5000Potentially slower initial drug release, may show reduced cellular uptake.[9]Potentially longer circulation time.[9]Enhanced steric protection for prolonged circulation.[9]
DMG-PEG2000 (shorter C14 lipid anchor)Higher mRNA transfection efficacy in some lipid nanoparticle formulations.[7][8]Rapid dissociation from the nanoparticle surface, leading to faster clearance but potentially enhanced cellular uptake by specific cell types.[10]To modulate the "PEG dilemma" by shedding the PEG coat after initial circulation.[10]
Poly(2-ethyl-2-oxazoline) (PEOZ) lipidsCan maintain high transfection efficiency.Induces a milder IgM response compared to PEG, potentially reducing immunogenicity upon repeated dosing.To mitigate the immunogenicity associated with PEG.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments cited in the comparison of this compound nanoparticle behavior.

In Vitro Drug Release Assay (Dialysis Method)

This protocol is adapted from studies evaluating drug release from PEGylated nanoparticles.[11]

Objective: To determine the rate and extent of drug release from nanoparticles in a simulated physiological buffer.

Materials:

  • Drug-loaded this compound nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that retains the nanoparticles but allows free drug to pass through (e.g., 12-14 kDa)

  • Release medium (e.g., PBS with 0.5% w/v Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath at 37°C

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into the dialysis bag.

  • Seal the dialysis bag securely.

  • Immerse the dialysis bag in a container with a defined volume of the release medium (e.g., 100 mL).

  • Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.

In Vitro Cellular Uptake Analysis by Flow Cytometry

This protocol provides a quantitative assessment of nanoparticle internalization by cells.

Objective: To quantify the percentage of cells that have taken up fluorescently labeled nanoparticles and the relative amount of uptake per cell.

Materials:

  • Fluorescently labeled this compound nanoparticles

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate (e.g., 24-well plate) and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of the fluorescently labeled nanoparticles. Include a control group of cells without nanoparticles.

  • Incubate the cells for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells from the plate using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells and resuspend them in cold PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Use the control cells to set the baseline fluorescence. The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify nanoparticle uptake.

In Vivo Biodistribution Study in a Mouse Tumor Model

This protocol outlines the steps to determine the organ and tumor distribution of nanoparticles after systemic administration.

Objective: To quantify the accumulation of nanoparticles in various organs and the tumor over time.

Materials:

  • Radiolabeled or fluorescently labeled this compound nanoparticles

  • Tumor-bearing mice (e.g., xenograft model)

  • Anesthesia

  • Gamma counter or in vivo imaging system (IVIS)

  • Syringes and needles for injection and blood collection

  • Surgical tools for organ harvesting

Procedure:

  • Administer a known dose of the labeled nanoparticles to the tumor-bearing mice via intravenous (tail vein) injection.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize a cohort of mice.

  • Collect blood samples via cardiac puncture.

  • Perfuse the animals with saline to remove blood from the organs.

  • Euthanize the mice and carefully dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

  • Weigh each organ and the tumor.

  • Measure the radioactivity or fluorescence in the blood, organs, and tumor using a gamma counter or by imaging the excised tissues with an IVIS.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Mandatory Visualization

Experimental Workflow: From In Vitro to In Vivo

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation formulation Nanoparticle Formulation (this compound) release Drug Release Assay (Dialysis) formulation->release uptake Cellular Uptake (Flow Cytometry) formulation->uptake cytotoxicity Cytotoxicity Assay (MTT/MTS) formulation->cytotoxicity correlation Data Analysis & Correlation release->correlation Predicts Bioavailability? uptake->correlation Predicts Tumor Accumulation? cytotoxicity->correlation Predicts Efficacy? pk Pharmacokinetics (Blood Sampling) biodistribution Biodistribution (Organ Harvesting) efficacy Therapeutic Efficacy (Tumor Growth) correlation->pk correlation->biodistribution correlation->efficacy

Caption: Workflow for comparing in vitro and in vivo nanoparticle performance.

Signaling Pathway: Clathrin-Mediated Endocytosis

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm np This compound Nanoparticle receptor Surface Receptor np->receptor Binding adaptor Adaptor Proteins (e.g., AP2) receptor->adaptor Recruitment clathrin Clathrin adaptor->clathrin Recruitment pit Clathrin-Coated Pit clathrin->pit Assembly vesicle Clathrin-Coated Vesicle pit->vesicle Invagination & Scission (Dynamin) uncoating Uncoating (Hsc70, Auxilin) vesicle->uncoating Shedding of Coat endosome Early Endosome uncoating->endosome lysosome Lysosome (Drug Release or Degradation) endosome->lysosome Maturation recycling Recycling Endosome endosome->recycling recycling->receptor Receptor Recycling

Caption: Clathrin-mediated endocytosis pathway for nanoparticle uptake.

References

Assessing the Immunogenicity of PEG2000-DMPE in Final Drug Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to drug delivery systems, a process known as PEGylation, has long been a cornerstone of nanomedicine, designed to improve the pharmacokinetic profiles and reduce the immunogenicity of therapeutic agents. Among the various PEGylated lipids utilized, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) is a common choice. However, emerging evidence has highlighted the potential for PEGylated lipids, including this compound, to elicit an immune response, which can significantly impact the safety and efficacy of the final drug product. This guide provides a comparative assessment of the immunogenicity of this compound, alongside other PEGylated lipids and alternative strategies, supported by experimental data and detailed protocols.

The Immunogenicity of PEGylated Lipids: A Double-Edged Sword

While PEGylation is intended to create a "stealth" shield around nanoparticles to evade the immune system, the PEG molecule itself can be recognized as foreign, leading to the production of anti-PEG antibodies. The presence of pre-existing anti-PEG antibodies (both IgM and IgG) in a significant portion of the human population further complicates the matter. This immune recognition can trigger a cascade of events, including:

  • Accelerated Blood Clearance (ABC) Phenomenon: Upon repeated administration, anti-PEG IgM antibodies can bind to the PEGylated nanoparticles, leading to their rapid clearance from circulation by the mononuclear phagocyte system, primarily in the liver and spleen. This phenomenon can drastically reduce the therapeutic efficacy of the drug.[1][2]

  • Complement Activation-Related Pseudoallergy (CARPA): Some PEGylated liposomes can activate the complement system, a part of the innate immune system, leading to hypersensitivity reactions. Symptoms can range from mild skin reactions to severe anaphylactic shock.[3][4]

The immunogenicity of a PEGylated nanoparticle is not solely determined by the PEG molecule itself but is also influenced by the physicochemical properties of the PEG-lipid conjugate and the overall nanoparticle formulation. Key factors include:

  • PEG Molecular Weight: Higher molecular weight PEGs may have a greater chance of inducing anaphylaxis. PEG2000 is often considered an optimal choice for lipid nanoparticles (LNPs) to balance stealth properties and immunogenicity.[4][5]

  • PEG Density: The density of PEG on the nanoparticle surface influences its conformation ("mushroom" vs. "brush" regime), which in turn affects protein adsorption and immune recognition.[4][5]

  • Lipid Anchor: The type of lipid to which PEG is conjugated (e.g., DMPE, DSPE, DMG) can impact the stability of the PEG on the nanoparticle surface and its interaction with the immune system. For instance, PEG lipids with shorter lipid chains like DMG-PEG2000 tend to dissociate from the nanoparticle surface faster than those with longer chains like DSPE-PEG2000, which can influence their in vivo fate and immunogenicity.[6]

  • Terminal Group of PEG: The functional group at the end of the PEG chain (e.g., methoxy, hydroxyl) can also modulate the immune response.[4][5]

Comparative Analysis of PEGylated Lipids

Direct, quantitative comparisons of the immunogenicity of different PEGylated lipids under identical experimental conditions are limited in the publicly available literature. However, existing studies provide valuable insights into their relative performance.

FeatureThis compoundDSPE-PEG2000DMG-PEG2000
Lipid Anchor Saturation SaturatedSaturatedSaturated
Lipid Anchor Length C14 (Myristoyl)C18 (Stearoyl)C14 (Myristoyl)
Known Applications Component of some LNP formulationsDoxil®, Onivyde®[3]Moderna COVID-19 Vaccine[7]
Reported Immunogenicity Can induce anti-PEG IgM and contribute to the ABC phenomenon.Associated with CARPA in Doxil® and can induce anti-PEG antibodies.[3][8]Can induce anti-PEG antibodies, but the impact on vaccine efficacy is debated.[9]
Shedding from Nanoparticle IntermediateSlower shedding due to longer lipid anchor, leading to longer circulation.[6]Faster shedding due to shorter lipid anchor, potentially leading to reduced stealth effect over time.[6]

Note: The immunogenicity of a specific PEGylated lipid is highly dependent on the overall formulation, including the other lipid components, the encapsulated drug, and the dosage regimen.

Alternatives to PEGylation for Reduced Immunogenicity

The concerns surrounding the immunogenicity of PEG have spurred the development of alternative "stealth" polymers. These materials aim to provide the beneficial properties of PEG, such as increased circulation time and stability, while exhibiting a lower immunogenic profile.

AlternativeDescriptionReported Immunogenicity Profile
Polysarcosine (pSar) A polypeptoid with a structure analogous to polyethylene glycol.Studies suggest that pSar-containing LNPs show reduced secretion of inflammatory cytokines and lower complement activation compared to PEG-LNPs.[10] In some formulations, pSar-LNPs induced lower levels of IgM and IgG compared to their PEG counterparts.[11]
Poly(2-oxazolines) (POx) A class of polymers with tunable properties based on the side chain. Poly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEOZ) are common examples.PMOZ-containing LNPs have been shown to induce lower immunostimulatory potential compared to PEG-LNPs.[12] PEOZ-LNPs have been reported to have reduced clearance and lower levels of anti-stealth lipid IgMs than PEG-LNPs.[13] However, some studies indicate that PMOXA can trigger complement activation in human sera via the classical pathway.[14]
Zwitterionic Polymers Polymers containing both positive and negative charges, leading to a neutral overall charge and strong hydration. Poly(carboxybetaine) (PCB) is a prominent example.PCB-containing LNPs have demonstrated higher mRNA transfection efficiency and reduced induction of anti-PEG IgM and the ABC effect compared to PEG-containing LNPs.[15] Zwitterionic lipid-based nanocarriers have also shown enhanced cellular uptake compared to their PEGylated counterparts.[16][17]

Experimental Protocols for Immunogenicity Assessment

Assessing the immunogenic potential of a novel drug delivery system is a critical step in preclinical development. The following are detailed protocols for key in vitro assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol describes a direct ELISA for the detection of anti-PEG IgG and IgM in serum or plasma.

Materials:

  • High-binding 96-well microplates

  • mPEG-succinimidyl succinate (B1194679) (mPEG-SS) or other activated PEG for coating

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Tween-20

  • Peroxidase-conjugated anti-human IgG and anti-human IgM antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Serum or plasma samples from treated and control subjects

Procedure:

  • Plate Coating:

    • Dissolve mPEG-SS in a suitable buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5) at a concentration of 10 µg/mL.

    • Add 100 µL of the coating solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with PBST.

    • Dilute serum or plasma samples in blocking buffer. A starting dilution of 1:100 is recommended, followed by serial dilutions.

    • Add 100 µL of the diluted samples to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with PBST.

    • Dilute the peroxidase-conjugated anti-human IgG or IgM antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction and Reading:

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Hemolysis Assay for Complement Activation (CH50 Assay)

This assay measures the total functional activity of the classical complement pathway. It is based on the lysis of antibody-sensitized sheep red blood cells (sRBCs) by the complement system. Nanoparticle-induced complement activation will consume complement components, leading to a reduction in the hemolytic activity of the serum.

Materials:

  • Sheep Red Blood Cells (sRBCs)

  • Anti-sRBC antibody (hemolysin)

  • Gelatin Veronal Buffer (GVB²⁺) containing Ca²⁺ and Mg²⁺

  • Human serum (as a source of complement)

  • Nanoparticle formulations to be tested

  • Zymosan (as a positive control for complement activation)

  • EDTA (as a complement inhibitor)

  • Spectrophotometer

Procedure:

  • Preparation of Sensitized sRBCs (EA):

    • Wash sRBCs three times with GVB²⁺ by centrifugation.

    • Resuspend the sRBCs to a concentration of 1 x 10⁹ cells/mL in GVB²⁺.

    • Add an optimal concentration of hemolysin (previously determined by titration) to the sRBC suspension.

    • Incubate at 37°C for 30 minutes with gentle mixing to allow antibody sensitization.

    • Wash the sensitized sRBCs (now called EA) three times with GVB²⁺ and resuspend to a final concentration of 5 x 10⁸ cells/mL.

  • Complement Activation by Nanoparticles:

    • Dilute human serum in GVB²⁺. The dilution factor needs to be optimized to be in the linear range of the hemolysis curve (typically 1:40 to 1:80).

    • In separate tubes, pre-incubate the diluted serum with different concentrations of your nanoparticle formulations, a positive control (Zymosan), a negative control (buffer), and a complement inhibition control (EDTA) for 30-60 minutes at 37°C.

  • Hemolysis Reaction:

    • Add 100 µL of the pre-incubated serum-nanoparticle mixtures to 100 µL of the EA suspension in a 96-well plate or microcentrifuge tubes.

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Measurement of Hemolysis:

    • Centrifuge the plate or tubes to pellet the unlysed cells.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the released hemoglobin at 415 nm.

  • Data Analysis:

    • Prepare a 100% lysis control by adding distilled water to the EA suspension.

    • Prepare a 0% lysis control (spontaneous lysis) by incubating EA with buffer only.

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis) / (Absorbance of 100% lysis - Absorbance of 0% lysis)] x 100

    • The reduction in % hemolysis in the presence of nanoparticles compared to the buffer control indicates complement consumption.

Visualizing Key Pathways and Workflows

To better understand the complex processes involved in the immunogenicity of PEGylated nanoparticles, the following diagrams illustrate key signaling pathways and experimental workflows.

Immunogenicity_Pathway cluster_First_Dose First Administration cluster_Immune_Response Immune System Interaction cluster_Second_Dose Second Administration cluster_Clearance Consequences PEG_NP_1 PEGylated Nanoparticle B_Cell B Cell PEG_NP_1->B_Cell Stimulation Anti_PEG_IgM Anti-PEG IgM Production B_Cell->Anti_PEG_IgM Complement Complement Activation PEG_NP_2 PEGylated Nanoparticle PEG_NP_2->Complement Binding of Anti-PEG IgM Opsonization Opsonization Complement->Opsonization Macrophage Macrophage Uptake Opsonization->Macrophage ABC Accelerated Blood Clearance (ABC) Macrophage->ABC

Caption: Mechanism of the Accelerated Blood Clearance (ABC) phenomenon.

ELISA_Workflow Start Start Coat_Plate Coat 96-well plate with PEG Start->Coat_Plate Block Block with BSA Coat_Plate->Block Add_Sample Add diluted serum/ plasma samples Block->Add_Sample Add_Detection_Ab Add HRP-conjugated anti-human IgG/IgM Add_Sample->Add_Detection_Ab Add_Substrate Add TMB substrate Add_Detection_Ab->Add_Substrate Read_Absorbance Read absorbance at 450 nm Add_Substrate->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for Anti-PEG Antibody ELISA.

Complement_Assay_Workflow Start Start Prepare_EA Prepare antibody- sensitized sheep RBCs (EA) Start->Prepare_EA Incubate_Serum Pre-incubate serum with nanoparticles Start->Incubate_Serum Hemolysis Incubate serum-NP mix with EA Prepare_EA->Hemolysis Incubate_Serum->Hemolysis Measure_Lysis Measure hemoglobin release (A415 nm) Hemolysis->Measure_Lysis Calculate Calculate % hemolysis Measure_Lysis->Calculate End End Calculate->End

Caption: Workflow for Hemolysis-based Complement Activation Assay (CH50).

Conclusion

The immunogenicity of PEGylated lipids, including this compound, is a critical consideration in the development of nanomedicines. The potential for inducing anti-PEG antibodies, leading to accelerated blood clearance and hypersensitivity reactions, necessitates a thorough evaluation of the immunogenic profile of any new formulation. This guide provides a framework for understanding and assessing the immunogenicity of this compound in comparison to other PEGylated lipids and emerging alternatives. By employing the detailed experimental protocols and considering the comparative data presented, researchers can make more informed decisions in the design and optimization of safer and more effective drug delivery systems. As the field continues to evolve, the development of novel, low-immunogenicity stealth materials will be crucial for the next generation of nanotherapeutics.

References

The Stealth War: Benchmarking PEG2000-DMPE Against the New Guard of Shielding Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a shielding polymer is critical to the efficacy and safety of nanoparticle-based therapeutics. The longstanding gold standard, PEG2000-DMPE, is now facing a new wave of challengers promising enhanced performance and reduced immunogenicity. This guide provides an objective, data-driven comparison of this compound and novel shielding polymers, offering insights into their respective strengths and weaknesses.

The surface of a nanoparticle is a critical interface that dictates its journey through the complex biological environment. Unmodified nanoparticles are rapidly recognized by the mononuclear phagocyte system (MPS) and cleared from circulation, limiting their therapeutic potential. To overcome this, hydrophilic polymers are grafted onto the nanoparticle surface, creating a "stealth" layer that shields them from opsonization and subsequent phagocytosis.

For decades, polyethylene (B3416737) glycol (PEG) with a molecular weight of 2000 Daltons, conjugated to the lipid 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (this compound), has been the cornerstone of stealth liposome (B1194612) and lipid nanoparticle technology. Its ability to prolong circulation time and improve stability is well-documented. However, the emergence of "PEGylation" has been accompanied by challenges, including the potential for immunogenic responses and the "accelerated blood clearance" (ABC) phenomenon upon repeated administration. These limitations have spurred the development of a new generation of shielding polymers designed to offer superior performance.

This guide delves into a comparative analysis of this compound and two prominent classes of novel shielding polymers: polysarcosine (pSar) and poly(2-oxazoline)s (POx). We present a summary of quantitative data from preclinical studies, detail the experimental protocols used to generate this data, and provide visual representations of key biological pathways and experimental workflows.

Performance at a Glance: A Comparative Data Summary

The following tables summarize key performance indicators for liposomes and nanoparticles shielded with this compound, polysarcosine, and poly(2-oxazoline)s. These data have been compiled from various preclinical studies to provide a comparative overview.

PolymerFormulationCirculation Half-life (t½)Key Findings
This compound DSPC/CH/DSPE-PEG2000 Liposomes> 24 hours[1]Demonstrates significant prolongation of circulation time.
PEG(2000)-PE modified liposomes21 minutes[2]Shows a notable increase compared to unmodified liposomes (13 minutes).
PEG2000-liposomes160.0 minutesLonger half-life compared to non-PEGylated liposomes (118.3 minutes).
Polysarcosine (pSar) pSar-coated liposomesLonger than PEG-liposomesLonger pSar chains and higher grafting density lead to increased circulation time.
Poly(2-oxazoline) (POx) PEtOz2k-CHMC coated liposomes7.00-fold increase vs. controlPEG2k-coated liposomes showed an 11.89-fold increase in the same study.
PEtOz1k-CHMC coated liposomes5.29-fold increase vs. control

Table 1: In Vivo Circulation Time

PolymerFormulationProtein AdsorptionKey Findings
This compound DSPE-PEG2000 in cholesterol-free liposomesNot significantly influenced by PEG levelInhibition of liposome-liposome aggregation was the primary mechanism for reduced clearance.
Polysarcosine (pSar) pSar-coated nanoparticlesReduced protein adsorptionThe hydrophilic and neutral nature of pSar minimizes opsonization.
Poly(2-oxazoline) (POx) POx-coated nanoparticlesReduced protein adsorptionThe "stealth" properties of POx are comparable to PEG in reducing protein binding.

Table 2: Protein Adsorption

PolymerFormulationCellular UptakeKey Findings
This compound PEGylated pH-sensitive liposomesReduced uptake compared to non-PEGylatedThe presence of PEG can hinder interaction with target cells.
PEGylated liposomesImproved uptake vs. non-pH-responsiveAll pH-responsive formulations showed enhanced uptake in glioblastoma cells.
Polysarcosine (pSar) pSar-coated nanoparticlesLow non-specific cellular uptakeThe shielding effect of pSar reduces interactions with non-target cells.
Poly(2-oxazoline) (POx) POx-coated nanoparticlesLow non-specific cellular uptakeDemonstrates "stealth" properties similar to PEG, leading to reduced non-specific uptake.

Table 3: Cellular Uptake

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.

In Vivo Circulation Half-Life Determination
  • Animal Model: Typically, male BALB/c mice (6-8 weeks old) are used.

  • Liposome Preparation and Labeling:

    • Liposomes are prepared using standard methods such as thin-film hydration followed by extrusion to achieve a defined size (e.g., 100 nm).

    • The lipid composition includes the primary phospholipid (e.g., DSPC), cholesterol, and the shielding polymer-lipid conjugate (e.g., this compound, pSar-lipid, or POx-lipid) at a specific molar ratio.

    • A lipid marker, either a fluorescent dye (e.g., DiD) or a radiolabel (e.g., ³H-cholesteryl hexadecyl ether), is incorporated into the lipid bilayer for quantification.

  • Administration: Liposomes are administered intravenously via the tail vein at a specific lipid dose (e.g., 5 mg/kg).

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, and 24 hours) post-injection, blood samples are collected from the retro-orbital sinus or tail vein into EDTA-coated tubes.

  • Quantification:

    • For fluorescently labeled liposomes, plasma is separated by centrifugation, and the fluorescence intensity is measured using a fluorometer.

    • For radiolabeled liposomes, the radioactivity in the plasma is measured using a scintillation counter.

  • Data Analysis: The percentage of the injected dose remaining in the circulation is calculated for each time point. The circulation half-life (t½) is then determined by fitting the data to a one- or two-compartment pharmacokinetic model.

Protein Adsorption Assay (Quantification of Protein Corona)
  • Incubation: Nanoparticles are incubated with plasma (e.g., human or mouse serum) at 37°C for a specified time (e.g., 1 hour) to allow for protein adsorption.

  • Separation of Nanoparticles: The nanoparticles with their adsorbed protein corona are separated from the unbound plasma proteins. This is typically achieved by centrifugation or size exclusion chromatography.

  • Washing: The nanoparticle-protein complexes are washed multiple times with a suitable buffer (e.g., PBS) to remove any loosely bound proteins.

  • Protein Quantification: The total amount of adsorbed protein is quantified using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay. The results are typically expressed as the mass of protein per unit surface area of the nanoparticle (e.g., µg/cm²).

  • Protein Identification (Optional): The composition of the protein corona can be analyzed by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry to identify the specific proteins that have adsorbed to the nanoparticle surface.

Cellular Uptake Assay
  • Cell Culture: A relevant cell line (e.g., a cancer cell line for oncology applications) is cultured to a suitable confluency in multi-well plates.

  • Liposome Labeling: Liposomes are labeled with a fluorescent dye, either in the lipid bilayer (e.g., DiI) or by encapsulating a fluorescent marker (e.g., calcein).

  • Incubation: The cells are incubated with the fluorescently labeled liposomes at a specific concentration for a defined period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, the cells are washed several times with cold PBS to remove any non-internalized liposomes.

  • Analysis:

    • Flow Cytometry: Cells are detached, and the fluorescence intensity of individual cells is measured using a flow cytometer. This provides quantitative data on the percentage of cells that have taken up the liposomes and the mean fluorescence intensity, which is proportional to the amount of uptake.

    • Confocal Microscopy: Cells are fixed and imaged using a confocal microscope to visualize the intracellular localization of the liposomes.

  • Data Analysis: The cellular uptake is typically expressed as the percentage of fluorescently positive cells or the mean fluorescence intensity of the cell population.

Complement Activation Assay (Hemolysis Assay)
  • Serum Preparation: Fresh normal human serum is used as a source of complement proteins.

  • Sensitization of Erythrocytes: Sheep red blood cells are sensitized by incubating them with a sub-agglutinating concentration of anti-sheep red blood cell antibodies (hemolysin).

  • Incubation: The nanoparticle formulation is incubated with the normal human serum for a specific time (e.g., 30 minutes) at 37°C to allow for complement activation.

  • Hemolysis Reaction: The sensitized red blood cells are added to the serum-nanoparticle mixture and incubated for another period (e.g., 30 minutes) at 37°C.

  • Quantification of Hemolysis: The mixture is centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant due to cell lysis is quantified by measuring the absorbance at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis induced by water) and a negative control (serum without nanoparticles). A lower percentage of hemolysis indicates less complement activation by the nanoparticles.

Visualizing the Mechanisms

To better understand the biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.

G cluster_pathways Complement Activation Pathways classical_start Antibody-Coated Nanoparticle C1 C1 Complex classical_start->C1 activates C4_C2 C4 & C2 C1->C4_C2 cleaves C3_convertase_classical C3 Convertase (C4b2a) C4_C2->C3_convertase_classical forms C3 C3 C3_convertase_classical->C3 cleaves lectin_start Mannose-Binding Lectin (MBL) on Nanoparticle MASPs MASPs lectin_start->MASPs activates MASPs->C4_C2 cleave alternative_start Spontaneous C3 Hydrolysis on Nanoparticle Surface FactorB_D Factor B & D alternative_start->FactorB_D activates C3_convertase_alternative C3 Convertase (C3bBb) FactorB_D->C3_convertase_alternative forms C3_convertase_alternative->C3 cleaves C3a C3a (Anaphylatoxin) C3->C3a releases C3b C3b (Opsonin) C3->C3b generates C5_convertase C5 Convertase C3b->C5_convertase forms C5 C5 C5_convertase->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a releases C5b C5b C5->C5b generates MAC Membrane Attack Complex (MAC) (C5b-9) C5b->MAC initiates formation of Lysis Nanoparticle Lysis/ Clearance MAC->Lysis

Caption: The three pathways of the complement system.

G cluster_workflow Experimental Workflow for Polymer Comparison formulation Nanoparticle Formulation (with PEG, pSar, or POx) characterization Physicochemical Characterization (Size, Zeta Potential) formulation->characterization in_vitro_assays In Vitro Assays characterization->in_vitro_assays in_vivo_studies In Vivo Studies (Animal Model) characterization->in_vivo_studies protein_adsorption Protein Adsorption in_vitro_assays->protein_adsorption cellular_uptake Cellular Uptake in_vitro_assays->cellular_uptake complement_activation Complement Activation in_vitro_assays->complement_activation data_analysis Data Analysis & Comparison protein_adsorption->data_analysis cellular_uptake->data_analysis complement_activation->data_analysis circulation_time Circulation Half-life in_vivo_studies->circulation_time biodistribution Biodistribution in_vivo_studies->biodistribution circulation_time->data_analysis biodistribution->data_analysis

Caption: Workflow for comparing shielding polymers.

The Path Forward: Choosing the Right Shield

The decision to move beyond the well-trodden path of this compound requires careful consideration of the specific therapeutic application. While PEG remains a formidable and well-characterized shielding polymer, the data suggests that novel alternatives like polysarcosine and poly(2-oxazoline)s hold significant promise, particularly in addressing the challenges of immunogenicity and the ABC phenomenon.

Polysarcosine, with its peptide-like structure, offers the potential for biodegradability and reduced immunogenic responses. Poly(2-oxazoline)s, with their tunable properties, provide a versatile platform for creating highly effective stealth coatings.

As the field of nanomedicine continues to evolve, the development and rigorous benchmarking of new shielding polymers will be paramount. This guide serves as a starting point for researchers and drug developers to navigate the expanding landscape of stealth technologies and to make informed decisions that will ultimately lead to safer and more effective nanotherapeutics.

References

Safety Operating Guide

Proper Disposal of PEG2000-DMPE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Step-by-Step Disposal Procedure

The proper disposal route for this compound depends on whether it is contaminated with hazardous substances and the quantity of waste.

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with any hazardous chemicals. If it is, the entire mixture must be treated as hazardous waste according to the disposal regulations for the hazardous component.

    • Quantity Assessment: Determine the volume of the this compound waste.

  • Waste Segregation and Storage:

    • Collect this compound waste in a dedicated, clearly labeled, and sealed container that is chemically compatible.

    • The label should clearly identify the contents as "this compound waste" and include the date of accumulation.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Route Determination:

    • Non-Contaminated Waste: For small quantities of uncontaminated this compound, consult your institution's chemical hygiene plan or EHS office. In many cases, it may be permissible to dispose of it as non-hazardous chemical waste.[3][4][5] This typically involves collection by a licensed waste disposal contractor.

    • Contaminated Waste: If the this compound is contaminated with hazardous materials, it must be disposed of as hazardous waste.[6][7] Follow your institution's procedures for hazardous waste disposal, which will involve a licensed chemical waste contractor.

    • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from containers that held acutely hazardous materials must be collected and disposed of as hazardous waste.[6][7] For non-hazardous materials, the rinsed container can often be disposed of in the regular trash after defacing the label.[4]

Important Considerations:

  • Do Not Dispose Down the Drain: Unless explicitly approved by your institution's EHS department, do not dispose of this compound or its solutions down the sanitary sewer.[8]

  • Consult Official Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Is the waste mixed with a hazardous substance? A->B C Treat as Hazardous Waste B->C Yes E Consult Institutional EHS Office B->E No D Follow disposal guidelines for the contaminating hazardous substance. C->D F Dispose as Non-Hazardous Chemical Waste via Licensed Contractor E->F

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling PEG2000-DMPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) is paramount to both personal safety and research integrity. While specific hazard data for this compound is limited, information from safety data sheets (SDS) for structurally similar PEGylated lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], indicates that these substances are generally not classified as hazardous.[1] However, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a secure work environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for handling chemicals.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition when there is a splash hazard.Protects against splashes of solutions and airborne particles.ANSI Z87.1
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical, which may be dissolved in organic solvents.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols may be generated or if working with a powder form in a poorly ventilated area, a NIOSH-approved respirator is recommended.Protects against inhalation of dust or aerosols.NIOSH approved

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Handling and Storage:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form or volatile organic solvents.[2]

  • Preventing Contact: Avoid direct contact with the eyes and skin, and prevent inhalation.[2]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C.

  • Handling Solutions: When preparing solutions, be aware of the hazards associated with the chosen solvent (e.g., chloroform, ethanol) and handle accordingly.

Accidental Release Measures:

  • Spills: In the event of a spill, wear appropriate PPE.

  • Powder Spills: For small powder spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Cleaning: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water. Dispose of all contaminated materials as hazardous waste.

Disposal Plan:

  • Waste Classification: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be collected in a designated and sealed hazardous waste container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.

Experimental Protocol: Preparation of Lipid Nanoparticles (LNPs)

A common application of this compound is in the formulation of lipid nanoparticles. The following is a general protocol for preparing LNPs using a lipid mixture containing this compound.

Materials:

  • Ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • This compound

  • Ethanol (B145695) (EtOH)

  • Aqueous buffer (e.g., sodium acetate, pH 4-5)

  • Payload (e.g., mRNA)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol. Heating may be required for complete solubilization of some lipids.

    • Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol. This mixture should be sealed and stored at -20°C.

  • LNP Formulation (Hand Mixing Method):

    • Bring the lipid mixture to room temperature and vortex to ensure it is well-mixed.

    • Thaw the payload (e.g., mRNA) on ice and dilute to the desired concentration in the aqueous buffer.

    • Rapidly add the lipid mixture to the aqueous payload solution while mixing. The solution will become cloudy, indicating the formation of LNPs.

    • It is not recommended to mix by vortexing at this stage as it may damage the payload.

  • Purification and Buffer Exchange:

    • Dilute the newly formed LNPs in a neutral pH buffer, such as phosphate-buffered saline (PBS, pH 7.4), or perform dialysis to remove the ethanol and exchange the buffer.

    • For sterile applications, filter the final LNP solution through a 0.2-micron filter.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_area Work in Ventilated Area (e.g., Fume Hood) handle_weigh Weighing Powder or Pipetting Solution prep_area->handle_weigh handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve use_experiment Perform Experiment (e.g., LNP Formulation) handle_dissolve->use_experiment cleanup_decontaminate Decontaminate Glassware and Work Surfaces use_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of Single-Use PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Standard workflow for handling this compound in a laboratory setting.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。